Methyl 2-(piperidin-3-yl)acetate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-piperidin-3-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVXFSQPBNUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670059 | |
| Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247259-31-0 | |
| Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(piperidin-3-yl)acetate Hydrochloride
Abstract
Methyl 2-(piperidin-3-yl)acetate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural motif is present in a range of biologically active molecules. This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this compound, delving into the underlying chemical principles and offering detailed, field-tested experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a robust understanding of the practical and theoretical aspects of its synthesis, enabling informed decisions in experimental design and scale-up operations.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The 3-substituted piperidine derivatives, in particular, offer a valuable vector for molecular elaboration, allowing for the exploration of chemical space to optimize pharmacological activity. Methyl 2-(piperidin-3-yl)acetate, and its hydrochloride salt, serves as a versatile intermediate for introducing a carboxymethyl group at the 3-position of the piperidine ring, a common feature in compounds targeting the central nervous system.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be broadly categorized into two primary strategies: catalytic hydrogenation of a pyridine precursor and functional group manipulation of a pre-existing piperidine ring. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and stereochemical considerations.
Catalytic Hydrogenation of Pyridine Derivatives: A Convergent Approach
One of the most direct and atom-economical routes involves the catalytic hydrogenation of a corresponding pyridine derivative, such as methyl 2-(pyridin-3-yl)acetate. This method is attractive for its efficiency in constructing the saturated piperidine ring from a readily available aromatic precursor.
2.1.1. Mechanistic Considerations and Catalyst Selection
The catalytic hydrogenation of pyridines is a well-established transformation, typically employing transition metal catalysts such as platinum, palladium, rhodium, or ruthenium. The reaction proceeds through the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity. Platinum-based catalysts, like platinum(IV) oxide (PtO₂), are often effective for the hydrogenation of substituted pyridines.[1][2] The reaction is typically carried out under hydrogen pressure in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, facilitating its reduction.[1] Rhodium on a support like alumina or carbon has also been shown to be an effective catalyst for the hydrogenation of pyridylcarboxylic acids.[3]
2.1.2. Experimental Workflow: Hydrogenation of Methyl 2-(pyridin-3-yl)acetate
The following diagram illustrates a typical workflow for the synthesis of this compound via catalytic hydrogenation.
References
The Pivotal Role of Methyl 2-(piperidin-3-yl)acetate Hydrochloride in Modern Drug Discovery: A Technical Guide
Introduction: In the landscape of contemporary medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a molecular framework that is recurrent in a multitude of successful therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of drugs targeting a wide array of biological targets, particularly within the central nervous system (CNS).[1] Within this important class of compounds, Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS Number: 247259-31-0) has emerged as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of its chemical properties, a detailed look at its synthesis, and a discussion of its significant applications in the development of novel therapeutics.
Physicochemical Properties and Structural Elucidation
This compound is a white to off-white crystalline powder. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents, a crucial characteristic for its application in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 247259-31-0 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₆ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 193.67 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Generic supplier data |
| Melting Point | 130 - 140 °C | Generic supplier data |
| Solubility | Soluble in water and methanol | Generic supplier data |
The structural integrity of this compound is defined by a six-membered piperidine ring with a methyl acetate group at the 3-position. The nitrogen atom of the piperidine ring is basic and exists as a hydrochloride salt, which improves the compound's stability and handling properties.
Synthesis and Purification: A Representative Protocol
While numerous proprietary methods exist for the synthesis of piperidine derivatives, a common and illustrative approach involves the use of a protected piperidine precursor. The following is a representative, multi-step synthesis protocol that a skilled chemist could adapt.
Step 1: N-Boc Protection of a Piperidine Precursor
The synthesis often commences with the protection of the nitrogen atom of a suitable piperidine precursor to prevent unwanted side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is a widely used protecting group for this purpose.
Experimental Protocol:
-
Dissolve the starting piperidine derivative in a suitable solvent such as dichloromethane (DCM).
-
Add triethylamine (Et₃N) as a base.
-
Slowly add a solution of Boc₂O in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the N-Boc protected intermediate by column chromatography.
Step 2: Introduction of the Acetate Moiety
With the nitrogen protected, the acetate group can be introduced. This can be achieved through various synthetic strategies, such as alkylation of a suitable precursor.
Step 3: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the N-Boc protecting group, typically under acidic conditions, followed by the formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolve the N-Boc protected methyl 2-(piperidin-3-yl)acetate in a suitable solvent like methanol.
-
Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or a saturated solution of HCl in methanol) dropwise.
-
Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development: A Gateway to Neurologically Active Compounds
The true value of this compound lies in its role as a versatile building block in the synthesis of more complex and biologically active molecules. The piperidine moiety is a common feature in drugs targeting the central nervous system, where it can interact with various receptors and enzymes.
Role as a Key Intermediate for Enzyme Inhibitors
Recent research has highlighted the use of chiral piperidine derivatives, such as the (3S) enantiomer of Methyl 2-(piperidin-3-yl)acetate, as crucial intermediates in the development of potent enzyme inhibitors.[2] Specifically, these building blocks are instrumental in the synthesis of:
-
Renin Inhibitors: These are a class of drugs used to treat hypertension by targeting the renin-angiotensin system.
-
Poly(ADP-ribose)polymerase (PARP) Inhibitors: These are targeted cancer therapies that are particularly effective in treating tumors with specific DNA repair defects.[2]
The stereochemistry at the 3-position of the piperidine ring is often critical for the biological activity of the final drug molecule, making enantiomerically pure starting materials like the chiral versions of Methyl 2-(piperidin-3-yl)acetate highly sought after.[2]
Potential in the Development of Neurological Drugs
The piperidine scaffold is a well-established pharmacophore in drugs targeting neurological disorders. Its structural similarity to endogenous neurotransmitters allows it to interact with a variety of receptors in the brain. For instance, piperidine derivatives have been extensively studied as:
-
Monoamine Oxidase (MAO) Inhibitors: MAO is an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibiting MAO can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.
-
Modulators of GABAergic and Serotonergic Systems: These systems play a crucial role in regulating mood, anxiety, and seizure activity.
While a specific marketed drug that directly uses this compound as a starting material is not publicly documented, its structural motifs are present in numerous CNS-active compounds. A notable example is Methylphenidate (sold as Ritalin), a widely prescribed treatment for ADHD, which features a piperidine ring with an acetate group, albeit at the 2-position.[3] This underscores the therapeutic potential of molecules derived from this versatile building block.
Caption: Key application areas of this compound in drug discovery.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring, the methylene protons adjacent to the ester, and the methyl group of the ester. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the piperidine ring, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch from the ester group (typically around 1735 cm⁻¹), N-H stretching vibrations from the protonated amine (around 3000 cm⁻¹), and C-H stretching from the aliphatic parts of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
While specific spectral data is often proprietary to commercial suppliers, the expected patterns are well-established based on the known structure of the molecule.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic, so protection from moisture is important to maintain its integrity.
Conclusion
This compound is a quintessential example of a versatile building block that plays a critical, behind-the-scenes role in the intricate process of drug discovery and development. Its favorable physicochemical properties, combined with the proven therapeutic relevance of the piperidine scaffold, make it an indispensable tool for medicinal chemists. As research into novel therapeutics for neurological disorders and cancer continues to advance, the demand for such well-characterized and strategically designed intermediates is poised to grow, further solidifying the importance of this compound in the pharmaceutical sciences.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl 2-[(3S)-Piperidin-3-yl]acetate|CAS 957752-42-0 [benchchem.com]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
A Technical Guide to Methyl 2-(piperidin-3-yl)acetate Hydrochloride as a Chiral Synthon
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Chiral piperidine scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to their favorable physicochemical properties and ability to engage with a wide range of biological targets.[1] The strategic installation of stereocenters on this privileged core is a critical challenge in drug development. This guide provides an in-depth analysis of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a versatile chiral synthon, focusing on its stereoselective synthesis and application. We will explore the causality behind key synthetic strategies, provide actionable experimental protocols, and illustrate its utility in the construction of complex, high-value molecules.
The Strategic Value of Chiral 3-Substituted Piperidines
The piperidine ring is one of the most frequently encountered N-heterocycles in FDA-approved drugs.[2] Its conformational flexibility and basic nitrogen atom allow it to serve as a key pharmacophore, influencing properties such as solubility, lipophilicity, and target binding. Specifically, 3-substituted chiral piperidines are crucial intermediates for a range of therapeutics, including antipsychotic agents and anticancer drugs.[3][4]
The challenge lies in accessing these structures with high enantiomeric purity. Traditional synthetic methods often involve lengthy sequences or rely on chiral resolution, which is inherently inefficient.[5] Consequently, the development of robust, asymmetric routes to key building blocks like Methyl 2-(piperidin-3-yl)acetate is of paramount importance. This synthon provides a pre-installed stereocenter at the C3 position and a functional handle (the methyl acetate group) for further elaboration, making it a highly valuable intermediate.
Physicochemical Properties and Stereochemistry
This compound is a stable, crystalline solid. The key feature of this molecule is the stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)- and (S)-Methyl 2-(piperidin-3-yl)acetate.
| Property | Value |
| Chemical Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol [6] |
| Appearance | White to off-white solid |
| Chirality | Exists as (R) and (S) enantiomers |
| Key Functional Groups | Secondary amine, Ester |
The absolute configuration of the synthon is critical, as biological systems often exhibit high stereoselectivity. The choice between the (R) or (S) enantiomer is dictated by the stereochemistry required in the final drug target.
Stereoselective Synthesis Strategies
The most efficient methods for producing enantiomerically pure Methyl 2-(piperidin-3-yl)acetate involve the asymmetric reduction of a pyridine precursor, methyl 2-(pyridin-3-yl)acetate. This approach is highly atom-economical and avoids late-stage resolutions.
Asymmetric Hydrogenation of Pyridinium Salts
A leading strategy for the synthesis of chiral piperidines is the asymmetric hydrogenation of activated pyridine rings, such as pyridinium salts.[7] The quaternization of the pyridine nitrogen increases its susceptibility to reduction and mitigates catalyst poisoning by the starting material or product.[7]
Causality and Mechanistic Insight: The direct hydrogenation of simple pyridines is challenging due to the aromatic stability of the ring and the strong coordination of the nitrogen atom to the metal catalyst, which can lead to deactivation.[7] By forming a pyridinium salt (e.g., an N-benzyl pyridinium bromide), the aromaticity is disrupted, and the substrate is activated for reduction.[7] Chiral phosphine ligands coordinated to a transition metal, typically rhodium or iridium, create a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydride delivery to the iminium intermediate, resulting in the formation of one enantiomer in excess.
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Start [label="Methyl 2-(pyridin-3-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Quaternization\n(e.g., Benzyl Bromide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="N-Benzyl Pyridinium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Asymmetric Hydrogenation\n[Rh(COD)Cl]₂ / Chiral Ligand\nH₂, High Pressure", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Protected [label="N-Benzyl-(R/S)-Methyl\n2-(piperidin-3-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Deprotection\n(e.g., Pd/C, H₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="(R/S)-Methyl 2-(piperidin-3-yl)acetate\nHydrochloride Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate -> Step2 -> Product_Protected -> Step3 -> End; } end_dot Caption: Workflow for Asymmetric Hydrogenation of a Pyridine Precursor.
Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation This protocol is a representative example based on established principles.[2][8][9]
-
Pyridinium Salt Formation:
-
To a solution of methyl 2-(pyridin-3-yl)acetate (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq).
-
Heat the mixture at reflux for 4-6 hours until quaternization is complete (monitor by LC-MS).
-
Cool the reaction mixture and collect the precipitated pyridinium salt by filtration. Wash with cold diethyl ether and dry under vacuum.
-
-
Asymmetric Hydrogenation:
-
In an inert atmosphere glovebox, charge a high-pressure autoclave with the pyridinium salt (1.0 eq), [Rh(COD)Cl]₂ (0.5 mol%), and a suitable chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos, 1.1 mol%).
-
Add degassed methanol as the solvent.
-
Seal the autoclave, remove from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).
-
Heat the reaction to 40-60 °C and stir for 12-24 hours.
-
Monitor the reaction for conversion and enantiomeric excess (ee%) by chiral HPLC.
-
-
Deprotection and Salt Formation:
-
After the reaction is complete, vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in methanol and add Palladium on carbon (10 wt%).
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until debenzylation is complete.
-
Filter the reaction through Celite® and wash with methanol.
-
To the filtrate, add a solution of HCl in isopropanol (1.2 eq) to precipitate the hydrochloride salt.
-
Collect the product by filtration, wash with cold ether, and dry to yield this compound.
-
| Catalyst System | Pressure (bar) | Temp (°C) | Enantiomeric Excess (ee%) |
| [Rh(COD)Cl]₂ / (S,S)-Et-DuPhos | 50 | 50 | >95% |
| [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | 60 | 40 | >90%[7] |
| Ru(OAc)₂ / (R)-BINAP | 80 | 80 | >92% |
Application in Complex Molecule Synthesis: A Case Study
The true value of a chiral synthon is demonstrated by its successful incorporation into a complex, high-value target molecule. (R)-Methyl 2-(piperidin-3-yl)acetate is a known key intermediate in the synthesis of several pharmaceuticals.
Logical Relationship in Synthesis: The synthon provides a core scaffold with the correct stereochemistry, onto which further complexity can be built. The secondary amine of the piperidine ring is a nucleophile, allowing for reactions such as N-alkylation or N-arylation, while the methyl ester can be hydrolyzed and used in amide coupling reactions.
Handling, Storage, and Safety
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Conclusion
This compound is a high-value chiral synthon that provides an efficient entry point to enantiomerically pure 3-substituted piperidines. Modern synthetic methods, particularly the asymmetric hydrogenation of activated pyridine precursors, have made this building block readily accessible with excellent stereocontrol. Its bifunctional nature—a reactive secondary amine and a modifiable ester group—allows for its versatile application in the convergent synthesis of complex pharmaceutical agents. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of this synthon is crucial for the rapid and efficient construction of novel therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 247259-31-0 | this compound - Synblock [synblock.com]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Spectroscopic Data of Methyl 2-(piperidin-3-yl)acetate Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No: 247259-31-0).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this piperidine derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction to this compound
This compound is a substituted piperidine, a heterocyclic amine motif prevalent in a wide array of natural products and pharmaceuticals. The piperidine scaffold is a key building block in medicinal chemistry due to its favorable pharmacokinetic properties. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds, which is a critical step in any drug discovery and development pipeline. This guide will systematically present and interpret the key spectroscopic data for the title compound.
Molecular Structure and Properties:
-
Molecular Formula: C₈H₁₆ClNO₂[1]
-
Molecular Weight: 193.67 g/mol [1]
-
Chemical Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a hydrochloride salt of an amine, the choice of a deuterated solvent is critical, as protic solvents can lead to the exchange of the amine proton. Solvents such as DMSO-d₆ or D₂O are often preferred. The predicted NMR data presented below is for a stereoisomer, methyl 2-[(3R)-piperidin-3-yl]acetate.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | O-CH₃ (C8) |
| ~3.40 - 3.20 | m | 2H | N-CH₂ (C2-eq, C6-eq) |
| ~2.90 - 2.70 | m | 2H | N-CH₂ (C2-ax, C6-ax) |
| ~2.50 | d | 2H | CH₂-CO (C6) |
| ~2.30 - 2.10 | m | 1H | CH (C3) |
| ~1.90 - 1.50 | m | 4H | CH₂ (C4, C5) |
Predicted data based on computational models for a stereoisomer.
Interpretation and Experimental Rationale:
The downfield chemical shift of the methyl protons (~3.67 ppm) is characteristic of a methyl ester. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be in the range of 2.70-3.40 ppm and will likely show complex splitting patterns due to both geminal and vicinal coupling, as well as axial and equatorial differentiation in the chair conformation of the piperidine ring. The proton at the chiral center (C3) would appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the acetate side chain (C6) are diastereotopic and would ideally appear as a doublet of doublets, but may present as a simple doublet depending on the resolution and coupling constants.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~172.5 | C=O | Ester Carbonyl (C7) |
| ~51.8 | CH₃ | O-CH₃ (C8) |
| ~48.2 | CH₂ | N-CH₂ (C2) |
| ~45.5 | CH₂ | N-CH₂ (C6) |
| ~39.8 | CH₂ | CH₂-CO (C6) |
| ~36.2 | CH | CH (C3) |
| ~28.7 | CH₂ | CH₂ (C5) |
| ~24.1 | CH₂ | CH₂ (C4) |
Predicted data based on computational models for a stereoisomer.
Interpretation and Experimental Rationale:
The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum (~172.5 ppm). The carbon of the methyl ester appears around 51.8 ppm. The carbons of the piperidine ring are observed in the aliphatic region, with those adjacent to the nitrogen (C2 and C6) appearing further downfield due to the electron-withdrawing effect of the nitrogen atom.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical to avoid exchange of the N-H protons and to ensure sample solubility.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup and Acquisition:
-
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans (typically 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Strong | C-H stretch (aliphatic) |
| ~2700-2400 | Broad, Strong | N-H stretch (secondary amine salt, R₂NH₂⁺) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1180 | Medium | C-N stretch |
Interpretation and Experimental Rationale:
The presence of a strong, broad absorption in the 2700-2400 cm⁻¹ region is a key indicator of a secondary amine hydrochloride salt. The sharp, strong peak around 1740 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional group. The C-H stretching vibrations of the aliphatic portions of the molecule are expected in the 3000-2800 cm⁻¹ region. The C-O and C-N stretching vibrations provide further evidence for the ester and piperidine functionalities, respectively.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The hygroscopic nature of KBr necessitates working in a low-humidity environment.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
For the free base (Methyl 2-(piperidin-3-yl)acetate, C₈H₁₅NO₂), the predicted monoisotopic mass is approximately 157.11 Da. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 158.12.
Predicted Fragmentation Pattern:
A plausible fragmentation pathway would involve the loss of the methoxy group or the entire ester side chain.
| m/z | Predicted Fragment |
| 158.12 | [M+H]⁺ |
| 126.10 | [M+H - CH₃OH]⁺ |
| 98.10 | [Piperidine ring fragment]⁺ |
| 84.08 | [C₅H₁₀N]⁺ |
Predicted m/z values for the protonated molecule of the free base.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Introduce the sample solution into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to observe its characteristic fragment ions.
-
Conclusion
The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, while the interpretative sections highlight the key spectral features that confirm the molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and development of piperidine-based compounds.
References
"Methyl 2-(piperidin-3-yl)acetate hydrochloride dopamine reuptake inhibitor"
An In-Depth Technical Guide to Methyl 2-(piperidin-3-yl)acetate Hydrochloride: A Dopamine Reuptake Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a potent dopamine reuptake inhibitor (DRI). It is intended for researchers, medicinal chemists, and pharmacologists engaged in the study of dopaminergic neurotransmission and the development of novel therapeutics targeting the central nervous system. This document delves into the compound's mechanism of action, provides detailed protocols for its pharmacological characterization, and discusses its relevance within the broader context of piperidine-based stimulants.
Introduction: The Significance of Dopamine Reuptake Inhibition
The dopamine transporter (DAT) is a critical membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1] This reuptake mechanism is a key regulator of neurotransmission involved in motor control, motivation, reward, and cognitive function.[2] Consequently, the DAT is a primary target for therapeutic agents designed to treat conditions such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and clinical depression.[3][4]
This compound belongs to the piperidine class of compounds, which includes the well-known therapeutic agent methylphenidate (Ritalin®).[5] Like methylphenidate, it is hypothesized to exert its stimulant effects by blocking the DAT. Understanding the pharmacological profile of this specific analog is crucial for elucidating the structure-activity relationships (SAR) that govern potency and selectivity at monoamine transporters.
Compound Profile: Physicochemical Properties
A clear understanding of the compound's basic properties is fundamental for any experimental work.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 247259-31-0 | [6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [6] |
| Molecular Weight | 193.67 g/mol | [6] |
| Isomeric Forms | (R)- and (S)- enantiomers exist (e.g., CID 45073967 for (3R)-isomer) | [7] |
Note: The biological activity of piperidine derivatives is often stereospecific. Characterization of individual enantiomers is recommended.
Core Mechanism of Action at the Dopaminergic Synapse
The primary mechanism of action for this compound is the competitive inhibition of the dopamine transporter.[1] By binding to DAT, the compound physically obstructs the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][8] This action leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing and extending its signaling effects on postsynaptic dopamine receptors.[1]
Caption: Mechanism of dopamine reuptake inhibition at the synapse.
In Vitro Pharmacological Characterization
To define the potency and affinity of this compound, two primary types of in vitro assays are essential: radioligand binding assays and functional uptake inhibition assays.[8][9]
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This assay quantifies the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, to ~90% confluency.[2]
-
Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[2]
-
Centrifuge the homogenate at low speed (~1,000 x g) to pellet nuclei and cellular debris.[2]
-
Collect the supernatant and perform a high-speed centrifugation (~40,000 x g) to pellet the cell membranes containing the transporters.
-
Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add 50 µL of membrane preparation, 50 µL of a radioligand (e.g., [³H]WIN 35,428, final concentration ~1-2 nM), and 50 µL of binding buffer.[2]
-
Non-Specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a saturating concentration of a known non-labeled DAT inhibitor (e.g., 10 µM GBR 12909).[2]
-
Competitor Wells: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of serially diluted this compound (e.g., 0.1 nM to 10 µM).
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[2]
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
-
Dopamine Uptake Assay: Measuring Functional Potency (IC₅₀)
This functional assay directly measures the compound's ability to inhibit the transport of dopamine into cells.
Experimental Protocol:
-
Cell Culture:
-
The day before the assay, seed HEK293-hDAT cells into a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment (e.g., 40,000-60,000 cells/well).[1]
-
-
Assay Procedure:
-
On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[2]
-
Add 50 µL of uptake buffer containing varying concentrations of this compound to the appropriate wells.
-
Include control wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a potent inhibitor like 10 µM nomifensine).[1][2]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[1]
-
Initiate the uptake reaction by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration near its Kₘ, e.g., 10-20 nM).[1][2]
-
Incubate at 37°C for a short, fixed period within the linear range of uptake (e.g., 5-10 minutes).[1]
-
-
Termination and Detection:
-
Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.[1][6]
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS) and incubating for at least 30 minutes.[1]
-
Transfer the lysate to a scintillation plate, add a scintillation cocktail, and quantify the internalized [³H]Dopamine using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake counts from the total uptake counts.[1]
-
Plot the percentage of specific uptake inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit dopamine uptake by 50%.[9]
-
Caption: Experimental workflow for in vitro characterization of a DAT inhibitor.
In Vivo Pharmacodynamic Assessment: Microdialysis
To confirm that the compound engages its target in a living system, in vivo microdialysis is the gold standard for measuring changes in extracellular neurotransmitter levels.[10][11]
Methodology Overview:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a dopamine-rich brain region of an anesthetized or freely moving animal (e.g., rat striatum).[11]
-
Perfusion and Equilibration: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[11] An equilibration period allows the tissue to recover from the implantation trauma.[12]
-
Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline concentration of extracellular dopamine.[13]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally, i.p.).
-
Post-Dose Sampling: Sample collection continues to monitor the drug-induced changes in dopamine concentration over time.
-
Analysis: Dopamine levels in the dialysate fractions are quantified using a highly sensitive analytical method, typically HPLC with electrochemical detection (HPLC-ED).[12][13]
Expected Outcome: Administration of an effective dopamine reuptake inhibitor like this compound is expected to produce a significant and sustained increase in the extracellular concentration of dopamine relative to the baseline.[14]
Synthesis and Structure-Activity Relationship (SAR) Context
The synthesis of piperidine-based compounds often involves multi-step processes starting from pyridine or protected piperidine precursors.[15] While a specific route for this 3-substituted isomer is not detailed in the immediate literature, general methods for producing 2-substituted piperidines like methylphenidate often involve hydrogenation of the corresponding pyridine derivative followed by esterification.[15]
The position of the acetate functional group on the piperidine ring is a critical determinant of activity. The SAR of methylphenidate and its analogs is well-studied, where the threo-racemate is known to be the most active.[15] Further substitutions, such as fluorine on the phenyl ring of methylphenidate, can increase binding potency.[16] The characterization of this compound contributes valuable data to this field, helping to define the spatial and electronic requirements for optimal DAT inhibition within this chemical scaffold.
Conclusion and Future Directions
This compound is a compelling compound for the study of dopamine transporter pharmacology. The technical protocols outlined in this guide provide a robust framework for its comprehensive characterization, from determining molecular affinity and functional potency to verifying its mechanism of action in vivo.
Future research should focus on:
-
Selectivity Profiling: Conducting binding and uptake assays for the norepinephrine transporter (NET) and the serotonin transporter (SERT) to determine the compound's selectivity profile. A selective DRI would have a different therapeutic and side-effect profile than a triple reuptake inhibitor.[8][17]
-
Enantiomer Resolution: Synthesizing and testing the individual (R)- and (S)-enantiomers to identify the active stereoisomer, as is common for chiral piperidines.
-
Behavioral Pharmacology: Assessing the compound's effects in animal models of ADHD, depression, or reward to establish a link between its neurochemical effects and behavioral outcomes.
By systematically applying these methodologies, the scientific community can fully elucidate the pharmacological identity of this compound and determine its potential as a valuable research tool or a lead compound for next-generation CNS therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Norepinephrineâdopamine reuptake inhibitor [medbox.iiab.me]
- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. CAS 247259-31-0 | this compound - Synblock [synblock.com]
- 7. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
- 16. 4-Fluoromethylphenidate - Wikipedia [en.wikipedia.org]
- 17. LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(piperidin-3-yl)acetate Hydrochloride: A Scoping Guide for its Investigation as a Novel GABA Uptake Inhibitor
An In-depth Technical Guide for the Scientific Community
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Disturbances in GABAergic signaling are implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and mood disorders.[2][3] One clinically validated strategy to enhance GABAergic transmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1][4] This guide focuses on Methyl 2-(piperidin-3-yl)acetate hydrochloride, a compound of interest due to its structural relation to known GAT inhibitors. While direct inhibitory activity of this specific molecule on GATs is not yet extensively documented in public literature, its piperidine core is a privileged scaffold in the design of CNS-active agents and GABA uptake inhibitors.[5][6] This document serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining the rationale and a systematic, field-proven workflow for the synthesis, characterization, and evaluation of this compound as a potential GABA uptake inhibitor.
Introduction: The Rationale for Targeting GABA Transporters
The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. GABAergic inhibition modulates neuronal firing and prevents hyperexcitability.[1] This inhibition is terminated in part by the removal of GABA from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2][3] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and increasing inhibitory tone.[4]
This mechanism has been successfully targeted for therapeutic intervention. For instance, Tiagabine, an anticonvulsant drug, functions as a selective GAT1 inhibitor.[1][5] The core structure of many potent GAT inhibitors, including Tiagabine and nipecotic acid derivatives, features a piperidine ring, which appears crucial for interaction with the transporter.[5][6][7]
This compound (CAS No. 247259-31-0) is a piperidine derivative that, while structurally simpler than marketed drugs, presents a compelling starting point for investigation.[8] Its acetate moiety provides a potential interaction point within the transporter binding pocket. This guide proposes a comprehensive research framework to systematically evaluate its potential as a novel GAT inhibitor.
Proposed Investigational Workflow
A rigorous evaluation of a novel compound requires a multi-stage approach, from initial chemical synthesis and characterization to detailed in vitro and in vivo pharmacological assessment. The following workflow is designed to be a self-validating system, where each stage provides the necessary data to justify proceeding to the next.
References
- 1. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 247259-31-0 | this compound - Synblock [synblock.com]
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has made it a "privileged scaffold" – a molecular framework that appears in a disproportionately high number of bioactive compounds and approved drugs.[1][2] This guide provides a deep dive into the multifaceted role of the piperidine scaffold, exploring its synthesis, diverse pharmacological applications, and the intricate structure-activity relationships that govern its therapeutic efficacy. As a senior application scientist, the aim is to not only present established knowledge but to also provide actionable insights and methodologies for those actively engaged in the art and science of drug discovery.
The Significance of the Piperidine Moiety in Drug Design
The prevalence of the piperidine scaffold in pharmaceuticals is no coincidence.[3][4] Its widespread use can be attributed to a confluence of favorable physicochemical and biological properties. The sp³-hybridized nature of its carbon atoms imparts a three-dimensional character, allowing for precise spatial orientation of substituents to interact with biological targets.[5][6] The nitrogen atom, a key feature, can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions within protein binding pockets.[2] Furthermore, the piperidine ring can influence a molecule's lipophilicity and metabolic stability, key parameters in optimizing a drug's pharmacokinetic profile.[7]
The introduction of chiral centers within the piperidine ring further expands its utility, enabling the development of stereospecific drugs with enhanced potency and reduced off-target effects.[8][9] This stereochemical control is a critical aspect of modern drug design, and the piperidine scaffold provides a robust framework for its implementation.[3][9]
Synthetic Strategies for Accessing Piperidine Derivatives
The construction and functionalization of the piperidine ring are mature fields in organic chemistry, with a plethora of synthetic routes available to the medicinal chemist. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compound.
Ring Construction Methodologies
Several classical and modern methods are employed for the de novo synthesis of the piperidine core.
-
Hydrogenation of Pyridine Precursors: One of the most direct methods involves the reduction of substituted pyridines. This can be achieved using various catalytic systems, with catalysts like platinum oxide (PtO₂) and rhodium complexes being commonly employed.[10][11] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.
-
Intramolecular Cyclization Reactions: A powerful strategy involves the cyclization of acyclic precursors. Methods such as intramolecular aza-Michael reactions, reductive amination of dicarbonyl compounds, and radical-mediated amine cyclizations are frequently utilized to construct the piperidine ring with good control over substitution patterns.[11][12]
-
Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to substituted piperidines. The Mannich reaction and various cycloaddition reactions are prominent examples.
Experimental Protocol: Synthesis of a Substituted Piperidine via Reductive Amination
This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted piperidine from a 1,4-dicarbonyl precursor.
Step 1: Formation of the Intermediate Enamine/Iminium Ion
-
Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate.
Step 2: Reductive Cyclization
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperidine.
Diverse Pharmacological Applications of the Piperidine Scaffold
The piperidine moiety is a chameleon in the pharmaceutical world, appearing in drugs targeting a vast array of diseases.[7] Its structural versatility allows it to be tailored to interact with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.
| Therapeutic Area | Drug Examples | Primary Mechanism of Action |
| Central Nervous System (CNS) | Methylphenidate, Donepezil, Risperidone, Fentanyl | Dopamine/Norepinephrine reuptake inhibition, Acetylcholinesterase inhibition, Serotonin/Dopamine receptor antagonism, µ-opioid receptor agonism |
| Oncology | Ibrutinib, Raloxifene | Bruton's tyrosine kinase (BTK) inhibition, Selective estrogen receptor modulation |
| Allergies | Fexofenadine, Loratadine | Histamine H1 receptor antagonism |
| Infectious Diseases | Piperacillin | Inhibition of bacterial cell wall synthesis |
| Metabolic Disorders | Alogliptin | Dipeptidyl peptidase-4 (DPP-4) inhibition |
Central Nervous System Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS.[7] Its ability to be functionalized to modulate neurotransmitter systems has led to the development of treatments for a range of conditions including ADHD, Alzheimer's disease, schizophrenia, and pain. For instance, the potent analgesic Fentanyl, a synthetic opioid, contains a central piperidine ring that is crucial for its interaction with µ-opioid receptors.[13]
Oncology
In the realm of cancer therapy, piperidine derivatives have emerged as potent therapeutic agents.[6] They can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and direct interaction with DNA.[14][15] For example, piperine, a natural alkaloid containing a piperidine moiety, has been shown to modulate signaling pathways such as PI3K/Akt and NF-κB, leading to the suppression of tumor growth.[6][16]
Structure-Activity Relationships (SAR) and Quantitative Insights
The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. Understanding these structure-activity relationships is fundamental to the rational design of new and improved drugs.
Key SAR Observations
-
Substitution at the Nitrogen Atom: The substituent on the piperidine nitrogen often plays a critical role in target binding and can significantly influence the compound's pharmacokinetic properties.
-
Substitution on the Carbon Ring: The position and nature of substituents on the carbon atoms of the piperidine ring dictate the molecule's three-dimensional shape and its ability to fit into the binding pocket of a target protein.
-
Stereochemistry: As previously mentioned, the stereochemistry of chiral centers within the piperidine ring can have a profound impact on biological activity and selectivity.[3][9]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity.[17][18] These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more potent and selective drug candidates. For piperidine derivatives, QSAR models have been successfully applied to optimize their activity as, for example, efflux pump inhibitors in bacteria.[19]
Key Signaling Pathways Modulated by Piperidine-Containing Drugs
The therapeutic effects of many piperidine-based drugs are a result of their ability to modulate specific intracellular signaling pathways. A deep understanding of these pathways is crucial for elucidating the mechanism of action and for the rational design of new drugs.
The PI3K/Akt/mTOR Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several piperidine-containing compounds have been shown to inhibit this pathway, making it a key target for anticancer drug development.[20]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidine-based drugs.
Caspase-Mediated Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs, including some piperidine derivatives, exert their effects by inducing apoptosis in cancer cells. This is often achieved through the activation of a cascade of enzymes called caspases.[21]
Caption: Simplified schematic of the intrinsic apoptotic pathway induced by piperidine-containing anticancer agents.
Experimental Protocols for Biological Evaluation
The discovery and development of new piperidine-based drugs rely on a battery of in vitro and in vivo assays to assess their biological activity and safety.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.[14]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound (piperidine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) solution
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA solution. Incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Add Tris base solution to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) value.
Future Perspectives and Conclusion
The piperidine scaffold has a rich history in medicinal chemistry and continues to be a fertile ground for the discovery of new therapeutic agents.[7][22] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, the exploration of new biological targets for piperidine-based drugs, and the application of computational methods to guide the design of compounds with improved efficacy and safety profiles.
References
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fentanyl - Wikipedia [en.wikipedia.org]
- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Enantioselective Synthesis of Methyl 2-(piperidin-3-yl)acetate Hydrochloride: An Application Note and Protocol Guide
Introduction
Chiral 3-substituted piperidines are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a pivotal role in their pharmacological activity, making the development of efficient enantioselective synthetic routes a critical endeavor in medicinal chemistry and drug development. This application note provides a detailed guide to the enantioselective synthesis of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a valuable chiral building block.
This document outlines a robust synthetic strategy commencing with the preparation of the key precursor, methyl 2-(pyridin-3-yl)acetate. The core of the enantioselective transformation is a rhodium-catalyzed asymmetric hydrogenation of an N-protected pyridinium salt derivative. This approach is followed by deprotection and final salt formation. We will provide detailed, step-by-step protocols, discuss the rationale behind the experimental choices, and present methods for the analysis of the enantiomeric purity of the final product.
Strategic Overview of the Synthesis
The enantioselective synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantioselectivity. The overall synthetic strategy is depicted below.
Caption: Overall synthetic workflow.
PART 1: Synthesis of the Precursor - Methyl 2-(pyridin-3-yl)acetate
The synthesis begins with the esterification of commercially available 3-pyridineacetic acid hydrochloride.
Protocol 1: Esterification of 3-Pyridineacetic Acid Hydrochloride[1]
Materials:
-
3-Pyridineacetic acid hydrochloride
-
Anhydrous methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a 1 L four-necked flask equipped with a nitrogen inlet, thermometer, reflux condenser, and a dropping funnel, add 3-pyridineacetic acid hydrochloride (25.12 g, 0.145 mol).
-
Add 500 mL of anhydrous methanol and stir at room temperature under a nitrogen atmosphere until the solid is completely dissolved.
-
Slowly add thionyl chloride (31.12 g, 0.248 mol) dropwise to the solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2.5 hours.
-
Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.
-
Carefully neutralize the residue to a pH of 7 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain methyl 2-(pyridin-3-yl)acetate.
Expected Yield: ~97%
PART 2: Enantioselective Synthesis via Asymmetric Hydrogenation
The key enantioselective step is the asymmetric hydrogenation of an N-protected pyridinium salt. N-benzylation is employed to activate the pyridine ring for hydrogenation and to minimize catalyst poisoning.
Protocol 2: N-Benzylation of Methyl 2-(pyridin-3-yl)acetate
Materials:
-
Methyl 2-(pyridin-3-yl)acetate
-
Benzyl bromide
-
Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(pyridin-3-yl)acetate (1.0 eq) in acetonitrile.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight. The product, N-benzyl-3-(2-methoxy-2-oxoethyl)pyridinium bromide, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold acetonitrile.
-
Dry the product under vacuum.
Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation[2]
This protocol is based on the successful asymmetric hydrogenation of 3-substituted pyridinium salts using a Rh-JosiPhos catalyst.
Materials:
-
N-Benzyl-3-(2-methoxy-2-oxoethyl)pyridinium bromide
-
[Rh(COD)₂]OTf
-
(R,R)-JosiPhos ligand (or the (S,S)-enantiomer for the other product enantiomer)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., a mixture of THF and TFE)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with N-benzyl-3-(2-methoxy-2-oxoethyl)pyridinium bromide (1.0 eq).
-
In a separate vial, prepare the catalyst precursor by dissolving [Rh(COD)₂]OTf (0.02 eq) and the JosiPhos ligand (0.022 eq) in the reaction solvent.
-
Add the catalyst solution to the glass liner containing the substrate.
-
Add triethylamine (5.0 eq) to the reaction mixture.
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Heat the reaction to 50 °C and stir for 20 hours.
-
Cool the autoclave to room temperature and carefully release the pressure.
-
The resulting mixture containing N-benzyl-methyl 2-(piperidin-3-yl)acetate can be carried forward to the deprotection step after removal of the solvent.
Caption: Key components of the asymmetric hydrogenation.
PART 3: Deprotection and Final Product Formation
The N-benzyl protecting group is removed by catalytic hydrogenolysis.
Protocol 4: N-Debenzylation by Hydrogenolysis[3][4][5]
Materials:
-
N-Benzyl-methyl 2-(piperidin-3-yl)acetate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen source (balloon or Parr shaker)
-
Celite®
Procedure:
-
Dissolve the crude N-benzyl-methyl 2-(piperidin-3-yl)acetate in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask, evacuate and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(piperidin-3-yl)acetate.
Protocol 5: Formation of the Hydrochloride Salt[6][7]
Materials:
-
Methyl 2-(piperidin-3-yl)acetate
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude methyl 2-(piperidin-3-yl)acetate in a minimal amount of anhydrous diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
PART 4: Purification and Analytical Characterization
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, if necessary.
Enantiomeric Purity Analysis by Chiral HPLC[8][9][10][11][12]
The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC). A pre-column derivatization may be necessary to introduce a chromophore for UV detection.
Illustrative Chiral HPLC Conditions:
| Parameter | Condition |
| Column | A suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or protein-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm), which may require derivatization. |
| Temperature | 25 °C |
Note: The exact conditions will need to be optimized for the specific compound and chiral column used.
Structural Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques.
Expected Spectroscopic Data (Predicted):
-
¹H NMR: The spectrum is expected to show signals for the methyl ester protons, the piperidine ring protons, and the protons of the acetate side chain.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the piperidine ring and the acetate side chain.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond of the secondary amine, the C=O stretch of the ester, and C-H bonds are expected.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base and/or fragments consistent with the structure.
Conclusion
This application note provides a comprehensive and detailed guide for the enantioselective synthesis of this compound. The outlined strategy, centered around a rhodium-catalyzed asymmetric hydrogenation of an N-benzylated pyridinium salt, offers a reliable and efficient route to this valuable chiral building block. The provided protocols are intended to serve as a robust starting point for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of enantiomerically pure 3-substituted piperidine derivatives for further investigation and application.
Application Note: Chiral HPLC Method for the Enantioselective Analysis of Methyl 2-(piperidin-3-yl)acetate Hydrochloride
Abstract
This application note describes a robust, high-performance liquid chromatography (HPLC) method for the chiral separation of the enantiomers of Methyl 2-(piperidin-3-yl)acetate hydrochloride. The enantiomeric purity of this compound is a critical quality attribute in pharmaceutical development. The method employs an immobilized polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, providing excellent resolution and peak shape. The protocol herein details the chromatographic conditions, sample preparation, and system suitability requirements necessary for reliable and reproducible enantioselective analysis, suitable for both research and quality control environments.
Introduction
Methyl 2-(piperidin-3-yl)acetate is a chiral piperidine derivative, a structural motif frequently found in pharmaceutically active compounds. Due to the stereocenter at the C3 position of the piperidine ring, it exists as a pair of enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Therefore, regulatory agencies worldwide mandate the stereoselective analysis of chiral drug substances and intermediates.
Developing a reliable method for the separation of these enantiomers is essential for quality control, ensuring the safety and efficacy of the final drug product. This note provides a direct chiral HPLC method that leverages the powerful enantioselective capabilities of modern immobilized polysaccharide-based CSPs.
Method Principle and Rationale
Chiral separation on a polysaccharide-based CSP, such as amylose or cellulose derivatives, relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The separation mechanism is a combination of intermolecular interactions, including:
-
Hydrogen Bonding: The secondary amine and ester carbonyl group of the analyte can act as hydrogen bond donors and acceptors.
-
Dipole-Dipole Interactions: Polar groups in the analyte interact with the carbamate derivatives on the polysaccharide backbone.
-
Steric Hindrance: The three-dimensional structure of the chiral selector creates cavities or grooves. One enantiomer fits more favorably into this structure than the other, leading to a difference in retention time.
The analyte, Methyl 2-(piperidin-3-yl)acetate, is a basic compound. When analyzed on silica-based columns, secondary amines can interact with residual acidic silanol groups, causing poor peak shape (tailing). To counteract this, a small amount of a basic additive, such as Diethylamine (DEA), is incorporated into the mobile phase.[1][2] The DEA acts as a competitive base, masking the active silanol sites and neutralizing the analyte's charge, which results in significantly improved peak symmetry and efficiency.[3] The chosen normal-phase mode (alkane/alcohol) provides a non-polar environment that enhances the polar interactions necessary for chiral recognition on this type of CSP.[4]
Materials and Methodology
Instrumentation and Columns
-
HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: CHIRALPAK® IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 250 x 4.6 mm.
-
Scientist's Note: Immobilized phases like CHIRALPAK® IA offer broad solvent compatibility and robustness, allowing for a wider range of mobile phases compared to coated phases.[5]
-
Chemicals and Reagents
-
(±)-Methyl 2-(piperidin-3-yl)acetate hydrochloride (Racemic Standard)
-
Sample containing this compound
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Diethylamine (DEA), >99.5% purity
-
Methanol (HPLC Grade, for sample dissolution)
Chromatographic Conditions
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | CHIRALPAK® IA-3, 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Rationale for Wavelength Selection: The analyte lacks a strong chromophore. Detection at a low UV wavelength (215 nm) is necessary to achieve adequate sensitivity for the ester functional group.
Experimental Protocols
Mobile Phase Preparation
-
Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine into a suitable 1 L solvent reservoir.
-
Mix thoroughly by inversion or magnetic stirring.
-
Degas the mobile phase for 15 minutes using sonication or an online degasser before use.
Standard and Sample Preparation
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of (±)-Methyl 2-(piperidin-3-yl)acetate hydrochloride standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution at a similar concentration as the standard, using Methanol as the diluent.
-
Note: Ensure the sample is fully dissolved. Sonication may be used if necessary. Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
HPLC Analysis Workflow
The following diagram outlines the complete workflow from preparation to data analysis.
Expected Results & System Suitability
Upon injection of the racemic standard, a chromatogram showing two well-resolved peaks corresponding to the two enantiomers is expected. The performance of the method must be verified by confirming it meets the system suitability criteria listed below.
| Parameter | Acceptance Criterion | Purpose |
| Resolution (Rs) | ≥ 2.0 | Ensures accurate quantitation of the enantiomers. |
| Tailing Factor (Tf) | ≤ 1.5 | Confirms good peak shape and absence of unwanted secondary interactions. |
| Retention Time (RT) Reproducibility | RSD ≤ 2.0% (for n=5 injections) | Demonstrates system stability and precision. |
A successful separation will yield retention times of approximately 14 minutes for the first eluting enantiomer and 18 minutes for the second, with a resolution value well above 2.0.
Method Validation Context
This application note provides a well-developed method suitable for its intended purpose. For implementation in a regulated GxP environment, the method must undergo a formal validation process. This validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities.
-
Linearity: Proportionality of peak area to analyte concentration over a defined range.
-
Accuracy: Closeness of test results to the true value.
-
Precision: (Repeatability and Intermediate Precision) Agreement among a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The chiral HPLC method detailed in this document is specific, robust, and highly effective for the separation of this compound enantiomers. The use of a CHIRALPAK® IA-3 column with a hexane, isopropanol, and DEA mobile phase provides excellent resolution and peak symmetry. This method is directly applicable for the determination of enantiomeric purity in pharmaceutical research, development, and quality control settings.
References
- 1. chiraltech.com [chiraltech.com]
- 2. additives for chiral - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols for the Characterization of Methyl 2-(piperidin-3-yl)acetate hydrochloride in Radioligand Binding Assays
Introduction: A Hypothesis-Driven Approach to Target Identification
Methyl 2-(piperidin-3-yl)acetate hydrochloride is a piperidine-containing small molecule available for research purposes.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide range of clinically approved drugs targeting the central nervous system (CNS).[3] Notably, the structure of this compound shares features with methylphenidate, a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI).[4][5] Methylphenidate acts by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.[4][6]
Based on this structural analogy, we hypothesize that this compound may also exhibit affinity for DAT and/or NET. This application note provides a comprehensive, hypothesis-driven guide for researchers to characterize the binding profile of this compound using established radioligand binding assay protocols. The following sections detail the necessary experimental workflows, from initial saturation binding studies to determine radioligand affinity and receptor density in the chosen expression system, to competitive binding assays to quantify the affinity of this compound for these transporters.
Principle of the Assay
Radioligand binding assays are a powerful and sensitive tool for quantifying the interaction between a ligand and its receptor.[7][8] These assays utilize a radiolabeled compound (the radioligand) that binds with high affinity and specificity to the target of interest.
-
Saturation Binding Assays: These experiments are performed to characterize the binding of the radioligand to the receptor. A fixed amount of the receptor preparation is incubated with increasing concentrations of the radioligand until saturation is reached.[9][10] This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum receptor density (Bmax) in the tissue or cell preparation.[11]
-
Competition Binding Assays: In this format, a fixed concentration of the radioligand is co-incubated with varying concentrations of an unlabeled test compound (in this case, this compound). The ability of the test compound to displace the radioligand from the receptor is measured.[3][12] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the test compound's affinity for the receptor.[13][14]
Experimental Workflow Overview
The overall process for testing the hypothesis that this compound binds to DAT and NET is outlined below. It is crucial to first perform saturation binding assays with the chosen radioligands to ensure the validity of the assay system before proceeding to competition experiments with the test compound.
Caption: Overall workflow for characterizing a novel compound using radioligand binding assays.
PART 1: Characterizing the Norepinephrine Transporter (NET)
Protocol 1: Saturation Binding Assay for NET
This protocol is designed to determine the Kd and Bmax of a suitable NET radioligand, such as [³H]-nisoxetine, in membranes from cells expressing the human norepinephrine transporter (hNET).
Materials:
-
hNET Membranes: Commercially available membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing hNET.
-
Radioligand: [³H]-nisoxetine (Specific Activity: 70-90 Ci/mmol).
-
Non-specific Binding Determinant: Desipramine (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation: On the day of the assay, thaw the hNET membrane aliquot on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-30 µg of protein per well. The optimal protein concentration should be determined in preliminary experiments.
-
Assay Setup: Set up the assay in a 96-well plate in triplicate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of varying concentrations of [³H]-nisoxetine (e.g., 0.1 to 20 nM), and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of varying concentrations of [³H]-nisoxetine, and 100 µL of the diluted membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[15]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the PEI-pre-soaked glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat. Add scintillation cocktail to each filter and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (in fmol/mg protein) against the concentration of free [³H]-nisoxetine (in nM).
-
Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model to determine the Kd and Bmax values.[16][17]
Protocol 2: Competition Binding Assay for NET
This protocol measures the ability of this compound to displace [³H]-nisoxetine from hNET.
Procedure:
-
Assay Setup: Perform the assay in a 96-well plate in triplicate.
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-nisoxetine + 100 µL membranes.
-
Non-specific Binding (NSB): 50 µL 10 µM Desipramine + 50 µL [³H]-nisoxetine + 100 µL membranes.
-
Competitive Binding: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) + 50 µL [³H]-nisoxetine + 100 µL membranes.
-
Note: The final concentration of [³H]-nisoxetine should be approximately equal to its Kd value determined in the saturation assay.[18]
-
-
Incubation, Filtration, and Quantification: Follow steps 3-6 from Protocol 1.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :[13]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] = concentration of radioligand used.
-
Kd = dissociation constant of the radioligand for the transporter (determined from the saturation binding assay).
-
-
PART 2: Characterizing the Dopamine Transporter (DAT)
The same principles and workflows apply for characterizing the binding of the test compound to the dopamine transporter.
Protocol 3: Saturation Binding Assay for DAT
This protocol is designed to determine the Kd and Bmax of a suitable DAT radioligand, such as [³H]-WIN 35,428 or [³H]-GBR 12935, in membranes from cells expressing the human dopamine transporter (hDAT).
Materials:
-
hDAT Membranes: Commercially available membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing hDAT.
-
Radioligand: [³H]-WIN 35,428 (Specific Activity: 80-90 Ci/mmol) or [³H]-GBR 12935 (Specific Activity: 40-60 Ci/mmol).
-
Non-specific Binding Determinant: GBR 12909 (1 µM final concentration) or Nomifensine (10 µM final concentration).[19]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Other materials: As listed in Protocol 1.
Procedure and Data Analysis:
Follow the procedure and data analysis steps outlined in Protocol 1, substituting the DAT-specific reagents. Incubation is typically performed at 4°C for 2 hours.[19]
Protocol 4: Competition Binding Assay for DAT
This protocol measures the ability of this compound to displace the chosen radioligand from hDAT.
Procedure and Data Analysis:
Follow the procedure and data analysis steps outlined in Protocol 2, substituting the DAT-specific reagents. The concentration of the radioligand should be at or near its empirically determined Kd.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Saturation Binding Data for Radioligands
| Transporter | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
|---|---|---|---|
| hNET | [³H]-nisoxetine | e.g., 2.9 | e.g., 850 |
| hDAT | [³H]-WIN 35,428 | e.g., 4.5 | e.g., 1200 |
Table 2: Hypothetical Competition Binding Data for this compound
| Transporter | IC50 (nM) | Ki (nM) |
|---|---|---|
| hNET | e.g., 150 | e.g., 75 |
| hDAT | e.g., 85 | e.g., 40 |
The calculated Ki value is a measure of the binding affinity of the test compound. A lower Ki value indicates a higher affinity. By comparing the Ki values for DAT and NET, the selectivity of this compound can be determined.
Caption: Hypothesized mechanism of action at monoamine transporters.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating systems.
-
Saturation Assays: The successful generation of a saturable binding curve with low non-specific binding validates the quality of the membrane preparation and the suitability of the radioligand. The calculated Kd should be consistent with literature values for the chosen radioligand and transporter.[15][20]
-
Competition Assays: The inclusion of "Total Binding" and "Non-specific Binding" wells in every experiment acts as an internal control. A known inhibitor of the transporter (e.g., desipramine for NET, nomifensine for DAT) should also be run as a positive control to confirm that the assay can detect displacement.
-
Cheng-Prusoff Equation: The use of the Cheng-Prusoff equation provides a standardized measure of affinity (Ki) that is independent of the specific radioligand concentration used, allowing for more accurate comparisons across different experiments and with literature data.[13]
By following these established methodologies, researchers can generate reliable and reproducible data to either support or refute the initial hypothesis regarding the biological targets of this compound.
References
- 1. Development of radioligands for imaging of brain norepinephrine transporters in vivo with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. methylphenidate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ClinPGx [clinpgx.org]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. benchchem.com [benchchem.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. youtube.com [youtube.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. chem.uwec.edu [chem.uwec.edu]
- 17. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 18. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. benchchem.com [benchchem.com]
Application Note: Methyl 2-(piperidin-3-yl)acetate Hydrochloride as a Versatile Scaffold for CNS Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs targeting the central nervous system (CNS).[1] This structural motif offers a unique combination of properties: it provides a three-dimensional framework for orienting pharmacophoric groups, its nitrogen atom can be protonated at physiological pH to interact with biological targets or improve solubility, and it is metabolically stable.[1] Methyl 2-(piperidin-3-yl)acetate hydrochloride is a valuable chiral building block that positions a reactive acetic acid ester moiety on the piperidine core. This arrangement is particularly interesting as it bears a structural resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian brain.[2] Consequently, this scaffold serves as an excellent starting point for the synthesis of novel GABAergic modulators and ligands for other CNS targets.
This guide provides a comprehensive overview of the synthetic utility of this compound and detailed protocols for its application in a typical CNS drug discovery cascade, focusing on the exploration of its potential as a modulator of GABAergic neurotransmission.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the compound.
| Property | Value |
| CAS Number | 957471-98-6 (for S-enantiomer) |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
| Storage | Store at 2-8°C under an inert atmosphere.[3] The compound is hygroscopic; keep container tightly closed in a dry and well-ventilated place. |
The Piperidin-3-yl-acetate Scaffold in CNS Targets
The structural similarity of the piperidin-3-yl-acetate core to GABA makes it a prime candidate for targeting GABA receptors (GABA-R). Derivatives of structurally related piperidine-3-carboxylic acid have been extensively explored as potent and selective GABA uptake inhibitors.[4] For example, (R)-tiagabine, an anticonvulsant drug, is a derivative of nipecotic acid (piperidine-3-carboxylic acid) and functions by blocking the GABA transporter GAT1, thereby increasing GABAergic tone. The acetic acid extension in Methyl 2-(piperidin-3-yl)acetate provides a different spatial arrangement and vector for derivatization compared to the direct carboxylic acid of nipecotic acid, opening new avenues for exploring chemical space around GABAergic targets.
Beyond GABA receptors, the piperidine scaffold is a key component of drugs acting on a multitude of CNS targets, including dopamine and norepinephrine transporters, as seen with methylphenidate (Ritalin).[5][6] The ability to functionalize both the piperidine nitrogen and the methyl ester allows for the creation of diverse chemical libraries aimed at a wide range of CNS receptors and transporters.
Synthetic Utility and Library Generation
This compound is a bifunctional molecule, offering two primary points for chemical modification to generate a library of novel compounds. The secondary amine of the piperidine ring can be functionalized through N-alkylation, N-acylation, or reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol for further derivatization.
Below is a conceptual workflow for generating a focused library from this scaffold.
Caption: Fig 1. Synthetic workflow for library generation.
Protocol: Primary In Vitro Screening Cascade
The following protocols describe a standard screening cascade to evaluate novel derivatives for their potential to modulate GABA-A receptors, a key target for sedative, anxiolytic, and anticonvulsant drugs.
Protocol 4.1: Radioligand Binding Assay for GABA-A Receptor
This protocol determines the ability of a test compound to displace a known radioligand from the GABA-A receptor, providing its binding affinity (Kᵢ).[7][8]
Objective: To determine the binding affinity (Kᵢ) of synthesized compounds for the GABA-A receptor benzodiazepine site.
Materials:
-
Receptor Source: Rat cortical membranes or membranes from cells expressing recombinant human GABA-A receptors.[9]
-
Radioligand: [³H]Muscimol or [³H]Flunitrazepam for the GABA or benzodiazepine site, respectively.[9][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Synthesized derivatives of Methyl 2-(piperidin-3-yl)acetate.
-
Non-specific Binding Control: Diazepam (10 µM) or GABA (300 µM).[9][10]
-
Apparatus: 96-well filter plates (GF/C), vacuum manifold, scintillation counter, scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat whole brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate, wash the pellet multiple times to remove endogenous GABA, and resuspend the final membrane pellet in fresh assay buffer.[9] Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM).
-
50 µL of radioligand (e.g., 1-2 nM [³H]Flunitrazepam).
-
150 µL of membrane suspension (100-200 µg protein).[11]
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM Diazepam.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through the PEI-presoaked GF/C filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[11]
-
Washing: Wash the filters four times with ice-cold assay buffer to remove unbound radioactivity.[11]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.[11]
-
Protocol 4.2: Neurotransmitter Transporter Uptake Assay
Should the library design be geared towards monoamine transporters (e.g., Dopamine Transporter, DAT), a functional uptake assay is more appropriate.
Objective: To measure the functional inhibition of DAT by test compounds in cells expressing the transporter.
Materials:
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Assay Kit: A commercially available fluorescence-based neurotransmitter transporter uptake assay kit.[13][14][15] These kits use a fluorescent substrate that mimics the neurotransmitter.
-
Test Compounds: Synthesized derivatives.
-
Positive Control: A known DAT inhibitor (e.g., GBR-12909 or cocaine).
-
Apparatus: 96- or 384-well black, clear-bottom microplates; fluorescence plate reader with bottom-read capability.[16]
Procedure:
-
Cell Plating: Seed the hDAT-expressing cells into the microplates the day before the experiment to allow them to form a confluent monolayer.[14]
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in assay buffer.
-
Assay Execution:
-
Remove the cell culture medium from the wells.
-
Add the test compounds or controls to the cells and incubate for 10-20 minutes at 37°C.[16]
-
Add the fluorescent substrate/masking dye solution provided in the kit to all wells.
-
Immediately transfer the plate to the fluorescence plate reader.
-
-
Data Acquisition: Read the plate in kinetic mode for 30-60 minutes or as an endpoint measurement.[13][16] The uptake of the fluorescent substrate into the cells results in an increase in fluorescence intensity.
-
Data Analysis:
-
Plot the rate of fluorescence increase (or endpoint fluorescence) against the log concentration of the test compound.
-
Determine the IC₅₀ value for each compound. This represents the concentration that causes 50% inhibition of substrate uptake.
-
Caption: Fig 2. CNS drug discovery screening cascade.
Protocol: Secondary In Vivo Assessment
Compounds that demonstrate promising in vitro potency and selectivity should be advanced to in vivo models to assess their physiological effects.
Objective: To evaluate the effect of a lead compound on general locomotor activity, a primary indicator of CNS stimulant or depressant effects.[17][18]
Materials:
-
Animals: Male ICR mice (23-25 g).[19]
-
Test Compound: Lead candidate from in vitro screening, dissolved in a suitable vehicle (e.g., saline, 5% DMSO).
-
Vehicle Control: The same vehicle used to dissolve the test compound.
-
Apparatus: Locomotor activity chambers equipped with infrared photocell beams to automatically record movement.[19][20]
-
Administration: Intraperitoneal (i.p.) injection supplies.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[21]
-
Habituation: Habituate the mice to the locomotor chambers for 30-60 minutes for 1-2 days prior to the test day to reduce the influence of novelty on activity.[20][21]
-
Dosing: On the test day, divide mice into groups (n=8 per group).[19] Administer the test compound or vehicle control via i.p. injection.
-
Testing: Immediately after injection, place each mouse individually into a locomotor activity chamber.[20][21]
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 60-90 minutes, typically binned into 5-minute intervals.[19][21]
-
Data Analysis:
-
Calculate the mean total activity for each treatment group.
-
Compare the activity of the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).[19]
-
A significant decrease in locomotor activity suggests a CNS depressant or sedative effect (potentially GABAergic), while a significant increase suggests a CNS stimulant effect.
-
Data Interpretation and Lead Optimization
-
Binding vs. Function: A compound with high binding affinity (low Kᵢ) but low functional potency (high IC₅₀) may be an antagonist. Conversely, high affinity and high potency suggest an agonist or positive allosteric modulator.
-
In Vitro to In Vivo Correlation: Results from the locomotor activity test should align with the in vitro findings. For instance, a compound identified as a positive modulator of GABA-A receptors in vitro would be expected to decrease locomotor activity in vivo.[22]
-
Structure-Activity Relationship (SAR): By comparing the data across the synthesized library, researchers can establish an SAR. This involves identifying which chemical modifications improve potency, selectivity, and ultimately, in vivo efficacy, guiding the design of the next generation of compounds for lead optimization.
Conclusion
This compound is a strategically valuable starting material for CNS drug discovery. Its structural features provide a robust foundation for building diverse chemical libraries targeting key neurotransmitter systems, particularly the GABAergic system. The protocols outlined in this guide offer a clear and validated pathway for synthesizing novel derivatives and systematically evaluating their biological activity, from initial receptor binding to functional cellular assays and preliminary in vivo behavioral assessment. This integrated approach is essential for identifying and advancing promising new therapeutic candidates for a range of neurological and psychiatric disorders.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 957471-98-6|(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. US6096760A - Solid α-phenyl-2-piperidine acetate free base, its preparation and use in medicine - Google Patents [patents.google.com]
- 6. Methylphenidate - Wikipedia [en.wikipedia.org]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 18. asianjpr.com [asianjpr.com]
- 19. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 20. va.gov [va.gov]
- 21. benchchem.com [benchchem.com]
- 22. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Methyl 2-(piperidin-3-yl)acetate hydrochloride in Neuroscience Research
Introduction and Scientific Context
Methyl 2-(piperidin-3-yl)acetate hydrochloride is a piperidine derivative available for research purposes.[1][2][3] While direct and extensive studies on this specific molecule are not yet prevalent in peer-reviewed literature, its core structure—a piperidine ring—is a foundational scaffold in a vast array of neuropharmacologically active agents.[4][5] The piperidine motif is central to compounds targeting monoamine reuptake, GABAergic transmission, cholinergic function, and more, making it a privileged structure in CNS drug discovery.[6][7][8]
Notably, Methyl 2-(piperidin-3-yl)acetate shares structural similarities with several key neuroactive compounds:
-
GABA Reuptake Inhibitors: It is a structural analog of nipecotic acid and its derivatives, which are classic inhibitors of the GABA transporter GAT1.[4][9] This suggests a potential role in modulating GABAergic tone by increasing the synaptic concentration of GABA.
-
CNS Stimulants: The molecule resembles the core of methylphenidate (methyl phenyl(piperidin-2-yl)acetate), a potent norepinephrine and dopamine reuptake inhibitor used to treat ADHD.[10] This homology points towards a possible interaction with monoamine transporters.
-
Glycine Transporter (GlyT1) Inhibitors: Other complex piperidine derivatives have been identified as potent GlyT1 inhibitors, which enhance glutamatergic neurotransmission via the NMDA receptor.[11]
-
Cholinergic Agents: The piperidine scaffold is also present in agents developed as substrates for acetylcholinesterase (AChE), the enzyme that degrades acetylcholine.[12]
This guide, therefore, provides a series of hypothesized applications and detailed experimental protocols for characterizing the neuropharmacological profile of this compound. The methodologies are based on established, validated assays used for its structural and functional analogs, offering a robust framework for its investigation as a novel CNS research tool.
Postulated Mechanisms of Action
Based on its structural characteristics, this compound may interact with multiple neurotransmitter systems. The primary hypothesized targets are the GABA, dopamine, and norepinephrine systems due to the molecule's resemblance to GAT1 inhibitors and monoamine reuptake inhibitors. These potential interactions form the basis of the subsequent application protocols.
Caption: Hypothesized targets of this compound.
Application Note 1: In Vitro Characterization of GABAergic Modulation
Scientific Rationale: The structural similarity to nipecotic acid, a potent GABA uptake inhibitor, strongly suggests that this compound could modulate GABAergic neurotransmission.[9] The primary mechanism would be the inhibition of GABA transporters (GATs), leading to increased ambient GABA levels. This would, in turn, enhance both phasic (synaptic) and tonic (extrasynaptic) inhibition mediated by GABA-A receptors.[13] Electrophysiology provides the gold standard for directly measuring such effects on neuronal activity.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Current Modulation
This protocol is designed to determine if the compound alters tonic and synaptic GABA-A receptor-mediated currents in acute brain slices, typically from the hippocampus or cortex.
A. Materials & Solutions
| Solution | Component | Concentration (mM) | Notes |
| aCSF | NaCl | 125 | Continuously bubbled with 95% O₂ / 5% CO₂. |
| KCl | 2.5 | ||
| NaH₂PO₄ | 1.25 | ||
| NaHCO₃ | 25 | ||
| MgCl₂ | 1 | ||
| CaCl₂ | 2 | ||
| Glucose | 25 | ||
| Internal Solution | CsCl | 140 | For voltage-clamping inhibitory currents. |
| (for GABA-A) | MgCl₂ | 1 | QX-314 blocks voltage-gated sodium channels. |
| EGTA | 10 | ||
| HEPES | 10 | ||
| ATP-Mg | 4 | ||
| GTP-Na | 0.3 | ||
| QX-314 | 5 |
B. Step-by-Step Methodology
-
Slice Preparation:
-
Anesthetize a rodent (e.g., P15-P30 mouse) and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in the same ice-cold solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.[14]
-
-
Recording Setup:
-
Place a single slice in the recording chamber on an upright microscope, continuously perfused with oxygenated aCSF (~2 mL/min) at 30-32°C.
-
To isolate GABA-A currents, add glutamate receptor antagonists (e.g., 20 µM CNQX and 50 µM AP-5) to the aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with the CsCl-based internal solution.
-
-
Data Acquisition:
-
Establish a whole-cell voltage-clamp configuration on a target neuron (e.g., a hippocampal CA1 pyramidal neuron). Hold the cell at -70 mV.[15]
-
After the holding current stabilizes, record a baseline of spontaneous inhibitory postsynaptic currents (sIPSCs) for 5-10 minutes.
-
Apply this compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM) via the perfusion system and record for another 10-15 minutes.
-
At the end of the experiment, apply a GABA-A receptor antagonist like bicuculline (20-40 µM) to the bath. The resulting outward shift in the holding current reveals the magnitude of the tonic GABA-A current.[15]
-
-
Data Analysis:
-
Tonic Current: Measure the difference in the mean holding current before and after the application of bicuculline. Compare this value between baseline, compound application, and washout periods. An increase in the tonic current suggests GAT inhibition.
-
Synaptic Currents (sIPSCs): Use event detection software to analyze the frequency, amplitude, and decay kinetics of sIPSCs. An increase in sIPSC frequency might suggest a presynaptic effect, while a change in amplitude or decay time could indicate postsynaptic modulation.
-
Application Note 2: In Vivo Assessment of Anxiolytic and Cognitive Effects
Scientific Rationale: Modulation of GABAergic and monoaminergic systems is a cornerstone of therapies for anxiety, depression, and cognitive disorders.[10][16] Given the compound's potential to influence these pathways, in vivo behavioral assays are critical to understanding its functional effects at a systems level. The Elevated Plus Maze (EPM) is a widely validated and used assay for screening anxiolytic-like properties in rodents, while the Attentional Set-Shifting Test can probe cognitive flexibility.[16][17][18]
Protocol 2: Evaluation of Anxiolytic-Like Effects using the Elevated Plus Maze (EPM)
This protocol assesses anxiety-like behavior in rats or mice, based on their natural aversion to open, elevated spaces.[18] Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Caption: Experimental workflow for the Elevated Plus Maze test.
A. Materials & Apparatus
-
Elevated Plus Maze: Two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) extending from a central platform (10x10 cm), elevated ~50 cm from the floor.
-
Video tracking software or manual scoring system.
-
Test animals: Adult male rats (e.g., Sprague-Dawley, 250-300g).
-
This compound dissolved in a suitable vehicle (e.g., saline).
B. Step-by-Step Methodology
-
Habituation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate to the environment.
-
Dosing:
-
Divide animals into treatment groups (e.g., Vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg of the compound). A positive control like diazepam (1-2 mg/kg) can also be included.
-
Administer the compound via intraperitoneal (i.p.) injection.
-
Return the animal to its home cage for a 30-minute absorption period.
-
-
Testing:
-
Gently place the rat on the central platform of the EPM, facing one of the open arms.
-
Start the video recording and leave the room. The test duration is typically 5 minutes.
-
-
Post-Test:
-
At the end of 5 minutes, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials to remove any olfactory cues.
-
C. Data Analysis & Interpretation
| Primary Parameter | Calculation | Interpretation |
| % Time in Open Arms | (Time in Open Arms / Total Time) x 100 | An increase indicates anxiolytic-like effects. |
| % Entries into Open Arms | (Entries into Open Arms / Total Entries) x 100 | An increase indicates anxiolytic-like effects. |
| Total Arm Entries | (Open Arm Entries + Closed Arm Entries) | Used as a measure of general locomotor activity. |
An effective anxiolytic agent will significantly increase the percentage of time spent and entries made into the open arms without significantly altering the total number of arm entries, which would suggest a confounding effect on locomotion.[17]
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational strategy for the initial characterization of this compound in neuroscience research. Based on its structural properties, this compound holds potential as a modulator of key neurotransmitter systems. Initial in vitro electrophysiological studies are crucial to confirm its primary molecular target(s), while subsequent in vivo behavioral assays will be essential to delineate its functional impact on complex behaviors like anxiety and cognition. Further studies could involve radioligand binding assays to determine affinity for various receptors and transporters, as well as microdialysis to measure neurotransmitter release in specific brain regions.
References
- 1. 957471-98-6|(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS 247259-31-0 | this compound - Synblock [synblock.com]
- 3. This compound | 247259-31-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylphenidate - Wikipedia [en.wikipedia.org]
- 11. 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 14. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
Application Note: A Comprehensive Guide to the Analytical Characterization of Methyl 2-(piperidin-3-yl)acetate Hydrochloride
Abstract
This document provides a detailed technical guide for the comprehensive analytical characterization of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a key building block in pharmaceutical synthesis. For researchers, quality control analysts, and drug development professionals, this guide establishes a multi-technique approach to unequivocally confirm the identity, purity, and structural integrity of this compound. The protocols herein are designed to be self-validating, integrating spectroscopic and chromatographic techniques. We emphasize the causality behind methodological choices, ensuring that practitioners can not only replicate these results but also adapt them to their specific laboratory contexts.
Introduction and Compound Overview
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperidine ring substituted at the 3-position with a methyl acetate group, makes it a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Given its role as a critical starting material, rigorous analytical characterization is imperative to ensure the quality, consistency, and safety of downstream products.
This guide outlines a logical workflow for the characterization of this compound, beginning with fundamental physicochemical properties and progressing through detailed spectroscopic and chromatographic analyses.
Physicochemical Properties
The initial characterization begins with an assessment of the compound's basic physical and chemical properties. This data serves as the first point of verification against supplier specifications.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [3][4][5][6][7][8] |
| CAS Number | 247259-31-0 | [2][7] |
| Appearance | White to off-white crystalline powder or solid | [9] |
| Storage | Store in a dry, sealed place, at room temperature or 2-8°C | [5][7][9] |
Note: Enantiomeric forms of this compound exist, such as the (S)-isomer (CAS: 957471-98-6) and the (R)-isomer (CAS: 144239-68-9). The protocols described are generally applicable to all forms, though chiral-specific methods would be required for enantiomeric purity assessment.[4][5]
Spectroscopic Characterization for Structural Elucidation
Spectroscopy is the cornerstone of structural confirmation. The following techniques provide orthogonal data points to build a complete picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
Expertise & Causality: The choice of a deuterated solvent is critical. While CDCl₃ is common, this compound may have limited solubility. DMSO-d₆ is an excellent alternative due to its high polarity, which effectively dissolves hydrochloride salts. The presence of exchangeable protons (N-H and potentially O-H from residual water) will be evident, and their signals may broaden.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, ~400 MHz)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Piperidinium Protons | ~9.0 (broad) | br s | 2H | -NH₂⁺- |
| Ester Methyl | ~3.60 | s | 3H | -OCH₃ |
| Piperidine Ring | ~3.20 - 2.50 | m | 5H | C2-H, C6-H, C3-H |
| Acetate Methylene | ~2.45 | d | 2H | -CH₂-COO |
| Piperidine Ring | ~1.90 - 1.40 | m | 4H | C4-H, C5-H |
| ¹³C NMR | Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Ester Carbonyl | ~172 | Quaternary (C=O) | -C OOCH₃ |
| Ester Methyl | ~52 | Methyl (-CH₃) | -OC H₃ |
| Piperidine C2, C6 | ~48, ~45 | Methylene (-CH₂) | Ring carbons adjacent to N |
| Acetate Methylene | ~39 | Methylene (-CH₂) | -C H₂-COO |
| Piperidine C3 | ~35 | Methine (-CH-) | Ring carbon at substitution point |
| Piperidine C4, C5 | ~28, ~24 | Methylene (-CH₂) | Remaining ring carbons |
Protocol 2.1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the sample for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width from 0 to 14 ppm.
-
Acquire 16-32 scans to achieve a high signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width from 0 to 220 ppm.
-
Use proton decoupling to simplify the spectrum.
-
Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.[10]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound by measuring its mass-to-charge ratio (m/z).
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds like hydrochloride salts. The analysis will be performed in positive ion mode to detect the protonated free base.
Expected Results:
-
Free Base Formula: C₈H₁₅NO₂
-
Free Base Monoisotopic Mass: 157.11 Da
-
Primary Ion (ESI+): [M+H]⁺ at m/z ≈ 158.12[11]
Protocol 2.2: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion scan mode over a mass range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in the molecule.
Expertise & Causality: The spectrum will be dominated by vibrations from the ester and the piperidinium salt. The KBr pellet method is a standard and robust technique for solid samples, preventing interference from solvent peaks.[10]
Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3200-2700 (broad) | Strong, Broad | N-H Stretch | Secondary Amine Salt (Piperidinium) |
| 2950-2850 | Medium | C-H Stretch | Aliphatic (Piperidine Ring & Acetate) |
| ~1735 | Strong | C=O Stretch | Ester Carbonyl |
| ~1250 | Strong | C-O Stretch | Ester |
Protocol 2.3: FTIR Data Acquisition (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Compress the powder in a pellet press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Recording: Record the spectrum from 4000 to 400 cm⁻¹.[10]
-
Analysis: Identify the key absorption bands and compare them to expected values for confirmation of functional groups.
Chromatographic Purity Assessment
Chromatography is essential for determining the purity of the compound and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the gold standard for purity analysis of non-volatile polar organic compounds.
Expertise & Causality: A C18 column is used for its excellent retention of moderately polar compounds. The mobile phase consists of an aqueous component and an organic modifier (acetonitrile) to elute the analyte. An acid modifier like trifluoroacetic acid (TFA) is crucial; it acts as an ion-pairing agent, sharpening the peak of the basic piperidine amine and ensuring consistent retention. UV detection is suitable due to the carbonyl group in the ester, which provides a chromophore, albeit a weak one. Detection at a low wavelength (~210 nm) is recommended to maximize sensitivity.
Protocol 3.1: HPLC Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 15 min | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detector | UV at 210 nm | For sensitive detection of the ester carbonyl. |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | 1.0 mg/mL in Mobile Phase A | Ensures sample is fully dissolved and compatible. |
Diagram 1: HPLC Experimental Workflow
Caption: Workflow for HPLC purity determination.
Integrated Analytical Workflow
A robust characterization relies on the integration of multiple analytical techniques. Each method provides a piece of the puzzle, and together they confirm the compound's identity, structure, and purity with a high degree of confidence.
Diagram 2: Overall Analytical Characterization Workflow
Caption: Integrated workflow for complete compound characterization.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By combining spectroscopic techniques like NMR, MS, and FTIR for structural elucidation with chromatographic methods such as HPLC for purity assessment, a complete and reliable profile of the compound can be established. The protocols and rationale provided in this application note serve as a comprehensive guide for scientists to ensure the quality and integrity of this important chemical intermediate, thereby supporting the advancement of research and drug development programs.
References
- 1. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 247259-31-0 [chemicalbook.com]
- 3. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-[(2R)-piperidin-2-yl]acetate hydrochloride [cymitquimica.com]
- 5. 957471-98-6|(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 6. (S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 7. CAS 247259-31-0 | this compound - Synblock [synblock.com]
- 8. Methyl 2-(piperidin-2-yl)acetate hydrochloride | 24153-01-3 | ZAA15301 [biosynth.com]
- 9. Methyl 2-(piperidin-4-yl)acetate hydrochloride | 81270-37-3 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. PubChemLite - Methyl 2-[(3r)-piperidin-3-yl]acetate hydrochloride (C8H15NO2) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: The Strategic Use of Methyl 2-(piperidin-3-yl)acetate hydrochloride as a Pharmaceutical Intermediate
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1] Its favorable physicochemical properties, including its ability to confer aqueous solubility and its three-dimensional geometry which allows for precise interactions with biological targets, make it an invaluable component in drug design. Methyl 2-(piperidin-3-yl)acetate hydrochloride, as a functionalized piperidine derivative, represents a versatile and strategically important building block for the synthesis of complex pharmaceutical agents.
This guide provides an in-depth exploration of this compound, focusing on its application as a key intermediate in the synthesis of high-value therapeutics. We will delve into its chemical properties, provide detailed, field-proven protocols for its utilization, and explain the scientific rationale behind the experimental choices. The primary application highlighted is its role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.
Physicochemical and Analytical Characterization
A thorough understanding of the starting material is fundamental to any successful synthetic campaign. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 247259-31-0 | [2][3] |
| Molecular Formula | C₈H₁₆ClNO₂ | [3] |
| Molecular Weight | 193.67 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Purity | Typically ≥98% | [3] |
| Storage | Store in a dry, sealed place at room temperature | [3] |
Analytical Methods for Quality Control:
The identity and purity of this compound should be rigorously confirmed before its use in synthesis. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected signals in ¹H NMR would include peaks corresponding to the piperidine ring protons, the methylene protons of the acetate side chain, and the methyl ester protons.[4][5]
-
Mass Spectrometry (MS): LC-MS or GC-MS is employed to verify the molecular weight and assess purity.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for determining the purity of the intermediate and for monitoring the progress of subsequent reactions.
Core Application: Synthesis of PARP Inhibitors (e.g., Niraparib)
This compound is a precursor to (S)-3-(4-aminophenyl)piperidine, a crucial intermediate in the synthesis of the PARP inhibitor Niraparib. Niraparib is an orally active inhibitor of PARP-1 and PARP-2, approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers, particularly in patients with BRCA gene mutations.
The overall synthetic strategy involves the transformation of the acetate group and subsequent coupling of the piperidine ring to the core indazole structure of Niraparib.
Workflow for the Synthesis of a Key Niraparib Intermediate
The following diagram illustrates the high-level workflow from the piperidine intermediate to the core structure of Niraparib.
Caption: High-level workflow for the synthesis of Niraparib.
Detailed Protocols and Scientific Rationale
Protocol 1: Synthesis of (S)-3-(4-aminophenyl)piperidine from a Piperidine Precursor
While a direct, one-step conversion from Methyl 2-(piperidin-3-yl)acetate is not widely documented, the synthesis of the key 3-aminopiperidine intermediate often involves multi-step sequences that may start from related piperidine structures. A representative method for the synthesis of 3-aminopiperidine derivatives is reductive amination.
Objective: To outline a general, yet plausible, multi-step transformation from a piperidin-3-yl acetic acid derivative to a 3-aminopiperidine derivative, which is a crucial step towards the final Niraparib intermediate.
Materials:
-
N-protected piperidin-3-yl acetic acid
-
Thionyl chloride or Oxalyl chloride
-
Ammonia or an amine source
-
Hofmann rearrangement reagents (e.g., Bromine, Sodium Hydroxide) or Curtius rearrangement reagents (e.g., Diphenylphosphoryl azide, tert-butanol)
-
Deprotection reagents (e.g., HCl, TFA)
-
Appropriate solvents (e.g., DCM, THF, water)
Step-by-Step Methodology:
-
Amide Formation:
-
Convert the N-protected piperidin-3-yl acetic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM).
-
React the resulting acid chloride with an excess of aqueous ammonia to form the primary amide.
-
Causality: The acid chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the stable amide bond. Using a protecting group on the piperidine nitrogen (e.g., Boc) prevents unwanted side reactions.
-
-
Hofmann or Curtius Rearrangement:
-
Subject the primary amide to a Hofmann rearrangement (using bromine and a strong base like NaOH) or a Curtius rearrangement (by converting the carboxylic acid to an acyl azide followed by thermal or photochemical rearrangement in the presence of an alcohol) to yield the N-protected 3-aminopiperidine.
-
Causality: Both rearrangements are classic methods for converting a carboxylic acid derivative into a primary amine with the loss of one carbon atom (as CO₂). The choice between them may depend on substrate tolerance and desired reaction conditions. The Curtius rearrangement often offers milder conditions.
-
-
Deprotection:
-
Remove the N-protecting group (e.g., Boc) using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent to yield the 3-aminopiperidine salt.
-
Causality: The Boc group is labile under acidic conditions, providing a straightforward and high-yielding deprotection step to reveal the secondary amine of the piperidine ring.
-
-
Chiral Resolution:
-
If a racemic synthesis is performed, the resulting 3-aminopiperidine can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
-
Causality: For many pharmaceuticals, including Niraparib, only one enantiomer possesses the desired biological activity. Chiral resolution is therefore a critical step to obtain the enantiomerically pure intermediate.
-
Protocol 2: N-Arylation of (S)-3-(4-aminophenyl)piperidine with an Indazole Moiety
This step is a critical C-N bond-forming reaction to construct the core of the Niraparib molecule. Palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann coupling are common methods for this transformation.
Objective: To couple the (S)-3-(4-aminophenyl)piperidine intermediate with the indazole core.
Materials:
-
(S)-3-(4-aminophenyl)piperidine (or its N-protected form)
-
A suitable 2-halo-indazole derivative (e.g., 2-bromo- or 2-chloro-indazole-7-carboxamide)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) OR a Copper catalyst (e.g., CuI) and a ligand (e.g., an amino acid or diamine)[7]
-
A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., Dioxane, Toluene, or DMF)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a reaction vessel purged with an inert gas (e.g., Argon), combine the 2-halo-indazole, the piperidine derivative, the base, the catalyst, and the ligand in the chosen solvent.
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium or copper catalyst. The base is required to neutralize the hydrohalic acid formed during the reaction and to facilitate the catalytic cycle.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.
-
Causality: Elevated temperatures are generally required to overcome the activation energy of the C-N bond formation. The choice of ligand is critical; bulky, electron-rich phosphine ligands for palladium catalysis stabilize the active catalytic species and promote efficient reductive elimination to form the desired product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-arylated piperidine derivative.
-
Causality: The filtration step removes solid byproducts and catalyst residues. Column chromatography is a standard method for purifying organic compounds based on their polarity, yielding the product with high purity.
-
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The therapeutic efficacy of Niraparib is rooted in the concept of "synthetic lethality." In healthy cells, DNA damage, such as single-strand breaks (SSBs), is primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[8][9] If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[10][11]
In cancer cells with mutated, non-functional BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of catastrophic DSBs.[12][13]
Niraparib inhibits the catalytic activity of PARP1 and PARP2.[10] This inhibition leads to the accumulation of unrepaired SSBs, which then collapse replication forks and generate DSBs.[11] In BRCA-deficient cancer cells, the absence of a functional HR pathway means these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death (apoptosis).[14] Normal cells, with their intact HR pathway, can tolerate PARP inhibition as they can still repair the resulting DSBs. This selective killing of cancer cells is the essence of synthetic lethality.
Signaling Pathway of PARP Inhibition
The following diagram illustrates the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its strategic importance is exemplified by its role as a precursor in the synthesis of advanced therapeutics like the PARP inhibitor Niraparib. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors. A comprehensive understanding of the chemistry of this intermediate, coupled with the biological rationale for its incorporation into drug candidates, is essential for the continued development of novel and effective medicines.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 247259-31-0 [chemicalbook.com]
- 3. CAS 247259-31-0 | this compound - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of PARP-1 in the repair of single stranded break (SSB) | Antibody News: Novus Biologicals [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. the-gist.org [the-gist.org]
- 13. researchgate.net [researchgate.net]
- 14. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
Mastering the Synthesis of Piperidine Acetic Acid Esters: A Guide to Fischer and Steglich Esterification
Introduction: The Significance of Piperidine Acetic Acid Esters
Piperidine acetic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug development. The ester functional group, in particular, serves as a versatile handle for modifying a molecule's pharmacokinetic and pharmacodynamic properties. It can act as a prodrug moiety, improve cell membrane permeability, or serve as a key intermediate for further synthetic transformations. The synthesis of these esters, therefore, is a critical step in the development of novel therapeutics. This application note provides detailed experimental protocols for the two most common and effective methods for the esterification of piperidine acetic acid: the classic Fischer-Speier esterification and the milder, coupling agent-mediated Steglich esterification. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing comprehensive, step-by-step procedures for their successful execution in a research setting.
Choosing Your Synthetic Path: Fischer vs. Steglich
The selection of an appropriate esterification method hinges on the substrate's sensitivity to acidic conditions and the desired reaction temperature. The following diagram illustrates the decision-making process:
Caption: Decision workflow for selecting an esterification method.
Protocol 1: Fischer-Speier Esterification of Piperidine Acetic Acid
The Fischer-Speier esterification is a classic, acid-catalyzed method that is both robust and economical.[1][2][3] It involves the reaction of a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid generated in situ from thionyl chloride.[1][4]
Mechanistic Rationale
The reaction proceeds via a series of equilibrium steps.[2][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.
Caption: Simplified mechanism of Fischer-Speier esterification.
For amino acids like piperidine acetic acid, the acidic conditions protonate the basic piperidine nitrogen, preventing it from acting as a competing nucleophile.[5]
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl piperidine-2-acetate hydrochloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Piperidine-2-acetic acid hydrochloride | ≥98% | Commercially available | |
| Ethanol (EtOH) | Anhydrous, 200 proof | Standard supplier | Use in excess as the solvent. |
| Thionyl chloride (SOCl₂) | ≥99% | Standard supplier | Handle in a fume hood with care. |
| Diethyl ether (Et₂O) | Anhydrous | Standard supplier | For precipitation and washing. |
| Round-bottom flask | Appropriate size | Must be dry. | |
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Ice bath |
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend piperidine-2-acetic acid hydrochloride (1.0 eq.) in anhydrous ethanol (10-20 mL per gram of starting material).
-
Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq.) dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas in situ, which acts as the catalyst.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Product Precipitation and Isolation: To the resulting oil or solid, add anhydrous diethyl ether and stir vigorously. The product, ethyl piperidine-2-acetate hydrochloride, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product.
Expected Outcome: This procedure typically yields the hydrochloride salt of the ester in good to excellent yields (80-95%).
Protocol 2: Steglich Esterification of N-Boc-Piperidine Acetic Acid
The Steglich esterification is a mild and highly efficient method that utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8] This method is ideal for substrates that are sensitive to acid or high temperatures.[7]
Mechanistic Rationale
The carboxylic acid first reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate.[7] DMAP, a hyper-nucleophilic acylation catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species. This species is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea (DCU) from DCC, or a water-soluble urea from EDC).
Caption: Simplified mechanism of Steglich esterification.
A Note on N-Protection: For the Steglich esterification, it is advisable to first protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This prevents the amine from competing with the alcohol as a nucleophile and forming an amide byproduct.
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl N-Boc-piperidine-2-acetate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-piperidine-2-acetic acid | ≥98% | Commercially available | |
| Ethanol (EtOH) | Anhydrous | Standard supplier | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Standard supplier | Potent allergen, handle with gloves. |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Standard supplier | Toxic, handle with care. |
| Dichloromethane (DCM) | Anhydrous | Standard supplier | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | For work-up. | |
| Brine | Saturated NaCl solution | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Procedure:
-
Reaction Setup: To a solution of N-Boc-piperidine-2-acetic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10-15 mL per gram of acid) in a round-bottom flask, add ethanol (1.5 eq.) and DMAP (0.1 eq.).
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in a small amount of DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.
-
Work-up - Removal of DCU: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude ester can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent.
Product Characterization
The final ester product should be characterized to confirm its identity and purity.
Typical Characterization Data for Ethyl Piperidine-2-acetate:
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), as well as multiplets for the piperidine ring protons and the methylene protons adjacent to the ester. |
| ¹³C NMR | The spectrum will display distinct peaks for the carbonyl carbon of the ester (around 170-175 ppm), the carbons of the ethyl group, and the carbons of the piperidine ring. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of the synthesized ester. |
| IR Spectroscopy | A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl group. |
Safety and Handling
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N'-Dicyclohexylcarbodiimide (DCC): A potent skin allergen and sensitizer.[10] Always handle with gloves in a well-ventilated area.
-
4-Dimethylaminopyridine (DMAP): Highly toxic. Avoid inhalation and skin contact.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Fischer esterification | Incomplete reaction due to insufficient reflux time or catalyst. Water present in the reaction. | Increase reflux time. Ensure anhydrous conditions. Add more catalyst if necessary. |
| Formation of N-acylurea byproduct in Steglich esterification | Steric hindrance of the alcohol, leading to a side reaction of the O-acylisourea intermediate. | Ensure the use of DMAP as a catalyst, which minimizes this side reaction.[7] |
| Difficulty in removing DCU | DCU is slightly soluble in some organic solvents. | Cool the reaction mixture before filtration to minimize solubility. Wash the product thoroughly during work-up. |
Conclusion
Both the Fischer-Speier and Steglich esterification methods offer reliable pathways to synthesize piperidine acetic acid esters. The choice between them is primarily dictated by the stability of the starting material and the desired reaction conditions. The Fischer method is a cost-effective and straightforward approach for robust substrates, while the Steglich method provides a mild and versatile alternative for more delicate molecules. By understanding the principles behind each protocol and adhering to the detailed procedures outlined in this note, researchers can confidently and efficiently synthesize these valuable compounds for their drug discovery and development programs.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-(piperidin-3-yl)acetate hydrochloride
Welcome to the technical support center for the synthesis of Methyl 2-(piperidin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable piperidine intermediate. The piperidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2][3] Therefore, robust and high-yielding synthetic routes are of paramount importance.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
I. General Troubleshooting and Yield Optimization
This section addresses overarching issues that can affect the overall yield and purity of your synthesis.
Question: My overall yield for the multi-step synthesis is consistently low. Where should I start troubleshooting?
Answer: A low overall yield in a multi-step synthesis is a common challenge. A systematic approach is crucial for identifying the bottleneck.
Recommended Action Plan:
-
Analyze Each Step Individually: Do not assume the final step is the issue. It is essential to calculate the yield for each distinct transformation:
-
Synthesis of the 3-pyridylacetic acid precursor.
-
Catalytic hydrogenation of the pyridine ring.
-
Esterification and hydrochloride salt formation.
-
-
Purity Assessment of Intermediates: The purity of your starting materials and intermediates is critical. Impurities can often inhibit subsequent reactions or complicate purification.
-
Ensure the 3-pyridylacetic acid precursor is of high purity before proceeding to the hydrogenation step.
-
Characterize your intermediates using appropriate analytical techniques (¹H NMR, LC-MS) to identify any residual starting materials or byproducts.
-
-
Re-evaluate Reaction Conditions: Even minor deviations in reaction conditions can significantly impact yield.
-
Temperature: Are you maintaining the optimal temperature for each step?
-
Reaction Time: Is the reaction running to completion? Monitor the reaction progress using TLC or LC-MS.
-
Reagent Stoichiometry: Are you using the correct equivalents of each reagent?
-
II. Synthesis of 3-Pyridylacetic Acid Hydrochloride (Precursor)
The quality of your starting material will directly influence the subsequent hydrogenation step. Several synthetic routes to 3-pyridylacetic acid hydrochloride have been reported, each with its own set of potential challenges.[4][5][6][7]
Question: I am experiencing low yields in the synthesis of 3-pyridylacetic acid hydrochloride starting from 3-acetylpyridine via the Willgerodt-Kindler reaction. What are the likely causes?
Answer: The Willgerodt-Kindler reaction, while effective, can be sensitive to reaction conditions. Low yields often stem from incomplete reaction or side product formation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction requires heating to proceed at a reasonable rate. Insufficient temperature will lead to a sluggish and incomplete reaction. | Ensure the reaction mixture is heated to reflux and the temperature is maintained consistently. For the reaction of 3-acetylpyridine with sulfur and morpholine, a temperature of reflux is typically required.[7] |
| Incorrect Stoichiometry of Reagents | The ratio of 3-acetylpyridine, sulfur, and morpholine is crucial for optimal conversion to the thioamide intermediate. | Carefully measure and add the correct molar equivalents of each reagent as specified in the literature. |
| Inefficient Hydrolysis | The hydrolysis of the 3-pyridyl thioacetyl morpholine intermediate to the carboxylic acid requires stringent conditions. | Ensure complete hydrolysis by using a sufficient concentration of hydrochloric acid and an adequate reflux time.[6][7] |
| Product Loss During Workup | The product is water-soluble, and significant amounts can be lost during the extraction and isolation phases. | After hydrolysis and concentration, ensure the pH is carefully adjusted to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before extraction with an organic solvent. |
Question: My 3-pyridylacetic acid hydrochloride precursor is discolored. Will this affect the hydrogenation step?
Answer: Yes, discoloration often indicates the presence of impurities that can poison the hydrogenation catalyst.
Recommended Action:
-
Decolorization: Before proceeding, dissolve the crude 3-pyridylacetic acid hydrochloride in a suitable solvent and treat it with activated carbon to remove colored impurities.[6]
-
Recrystallization: Recrystallize the decolorized product to ensure high purity.
III. Catalytic Hydrogenation of Methyl 2-(pyridin-3-yl)acetate
The catalytic hydrogenation of the pyridine ring is often the most challenging step in this synthesis. The aromaticity of the pyridine ring makes it less reactive towards hydrogenation compared to other alkenes.[3] Catalyst poisoning and side reactions are common hurdles.
Question: The hydrogenation of my methyl 2-(pyridin-3-yl)acetate is slow or incomplete, leading to low yields of the desired piperidine derivative. What can I do?
Answer: Slow or incomplete hydrogenation is a frequent issue. Several factors related to the catalyst, substrate, and reaction conditions can be at play.
Troubleshooting the Hydrogenation Step:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | The nitrogen atom in the pyridine ring can act as a Lewis base and bind to the metal center of the catalyst, leading to poisoning.[8] Sulfur-containing impurities from the precursor synthesis can also deactivate the catalyst. | - Use a more robust catalyst: Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) are often more resistant to poisoning than Palladium (Pd) catalysts for pyridine hydrogenation.[8] Platinum-based catalysts like Platinum(IV) oxide (PtO₂) under acidic conditions are also effective.[9][10] - Increase catalyst loading: While not always ideal, increasing the weight percentage of the catalyst can sometimes compensate for partial deactivation. - Ensure high purity of the starting material: As mentioned previously, purify the precursor to remove any potential catalyst poisons. |
| Insufficient Hydrogen Pressure | The reduction of the aromatic pyridine ring often requires elevated hydrogen pressure to achieve a reasonable reaction rate. | - Increase hydrogen pressure: If your equipment allows, increasing the hydrogen pressure (e.g., to 50-70 bar) can significantly improve the reaction rate and conversion.[9] |
| Suboptimal Solvent and Acidity | The choice of solvent and the presence of acid can greatly influence the reaction. Acidic conditions protonate the pyridine nitrogen, which can reduce catalyst poisoning and activate the ring towards reduction.[9][11] | - Use an acidic solvent: Glacial acetic acid is a common and effective solvent for the hydrogenation of pyridines with PtO₂.[9][10] - Add an acid co-solvent: If using other solvents like ethanol or methanol, the addition of an acid (e.g., HCl) can be beneficial. |
| Reaction Temperature | While many hydrogenations can be run at room temperature, some substituted pyridines may require gentle heating to improve the reaction kinetics. | - Optimize the temperature: Experiment with slightly elevated temperatures (e.g., 40-50 °C), but be cautious of potential side reactions at higher temperatures. |
Question: I am observing the formation of byproducts during the hydrogenation. How can I minimize these?
Answer: Side reactions in pyridine hydrogenation can include the formation of partially hydrogenated intermediates (e.g., tetrahydropyridines) or dimerization products.[11]
Minimizing Byproducts:
-
Reaction Conditions: Ensure the reaction goes to completion to minimize the presence of partially hydrogenated intermediates.
-
Catalyst Choice: The choice of catalyst can influence selectivity. For example, some electrocatalytic systems have been shown to proceed directly to the piperidine without generating side products.[12]
-
Substrate Purity: Impurities in the starting material can sometimes lead to undesired side reactions.
Visualizing the Hydrogenation Process:
Caption: A simplified workflow of the catalytic hydrogenation step.
IV. Esterification and Hydrochloride Salt Formation
The final steps of the synthesis involve the formation of the methyl ester and its conversion to the hydrochloride salt.
Question: I am having trouble with the esterification of 2-(piperidin-3-yl)acetic acid. What are the best conditions to use?
Answer: The esterification of amino acids can be challenging due to the competing reactivity of the amine and carboxylic acid groups.
Recommended Esterification Methods:
-
Fischer Esterification with an Acid Catalyst: This is a classic and often effective method.
-
Protocol: Dissolve the 2-(piperidin-3-yl)acetic acid in an excess of methanol. Add a strong acid catalyst such as thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) dropwise at a low temperature (e.g., 0 °C).[13] Allow the reaction to warm to room temperature and stir until completion.
-
Why it works: The acid protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The use of excess methanol drives the equilibrium towards the product side.
-
-
Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
-
When to use it: This method is milder than Fischer esterification and can be useful if your substrate is sensitive to strong acids.
-
Question: My final product, this compound, has a low purity after isolation. How can I improve the purification?
Answer: The purification of the final hydrochloride salt is crucial for meeting analytical specifications.
Purification Strategies:
-
Recrystallization: This is the most common and effective method for purifying solid materials.
-
Solvent Selection: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Common solvents for recrystallizing hydrochloride salts include ethanol, isopropanol, or mixtures with ethers like diethyl ether or MTBE.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. This should be performed on the free base before converting it to the hydrochloride salt.
Visualizing the Troubleshooting Logic:
Caption: A decision tree for troubleshooting low overall yield.
References
- 1. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Stability of Methyl 2-(piperidin-3-yl)acetate Hydrochloride in Solution
Welcome to the technical support resource for Methyl 2-(piperidin-3-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in various solvent systems. As a hydrochloride salt of a methyl ester with a secondary amine, this molecule's stability is influenced by several factors, primarily pH, solvent choice, and exposure to oxidative conditions. This center will equip you with the foundational knowledge and experimental frameworks to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For short-term use, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions. These solvents minimize the risk of hydrolysis. For aqueous-based biological assays, preparing a fresh solution in an appropriate buffer immediately before use is critical. The hydrochloride salt form generally confers good aqueous solubility.[1][2]
Q2: How should I store solutions of this compound?
A2: Solid this compound should be stored in a cool, dry, and sealed container.[3] Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aqueous solutions are not recommended for long-term storage due to the high risk of ester hydrolysis. If aqueous solutions must be stored, they should be kept at 2-8°C for no more than 24 hours, although stability under these conditions must be experimentally verified.
Q3: Is this compound sensitive to pH?
A3: Yes, absolutely. The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[4] As a hydrochloride salt, dissolving the compound in neutral, unbuffered water will result in a slightly acidic solution, which can slowly accelerate hydrolysis. In strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of degradation is expected to increase significantly.
Q4: Can I use protic solvents like methanol or ethanol?
A4: While the compound may be soluble in alcohols like methanol and ethanol, there is a risk of transesterification, where the methyl ester group is exchanged for an ethyl or other alkyl ester. This reaction can be catalyzed by acidic or basic conditions. For applications where the integrity of the methyl ester is crucial, it is best to avoid reactive protic solvents for long-term storage.
Key Degradation Pathways
The chemical structure of this compound contains two primary points of vulnerability: the ester linkage and the secondary amine of the piperidine ring. Understanding these pathways is essential for troubleshooting unexpected experimental results.
-
Ester Hydrolysis: This is the most common degradation pathway in aqueous environments. The reaction is catalyzed by both acid and base, yielding 2-(piperidin-3-yl)acetic acid and methanol. Given that the compound is a hydrochloride salt, solutions are inherently acidic, making acid-catalyzed hydrolysis a primary concern.
-
Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide or other ring-opened products.[5] This can be initiated by atmospheric oxygen over long periods, trace metal impurities, or oxidizing agents in the reaction mixture.
Below is a diagram illustrating these primary degradation routes.
Caption: Primary degradation pathways for this compound.
Troubleshooting Guide
Q5: I see a new, more polar peak appearing in my HPLC analysis over time. What could it be?
A5: The most likely candidate for a new, more polar peak is the hydrolysis product, 2-(piperidin-3-yl)acetic acid . The free carboxylic acid group significantly increases polarity compared to the parent methyl ester. To confirm this, you can intentionally degrade a sample under mild acidic or basic conditions and see if the peak area of the impurity increases.
Q6: My compound's activity decreased after leaving it in my cell culture media overnight. Why?
A6: Standard cell culture media are aqueous buffered systems, typically around pH 7.4, and are incubated at 37°C. These conditions are conducive to ester hydrolysis. The loss of activity is likely due to the degradation of the parent compound into its less active (or inactive) carboxylic acid metabolite. It is crucial to add the compound to the media immediately before starting the experiment or to run a time-course stability study in the specific medium to understand its degradation kinetics.
Q7: I observe multiple unexpected peaks in my chromatogram after my reaction workup. What should I check?
A7: Multiple degradation products can suggest a more complex issue. Use the following workflow to diagnose the problem:
Caption: Troubleshooting workflow for identifying sources of degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding a compound's intrinsic stability. It involves subjecting the compound to harsh conditions to intentionally generate degradation products, which helps in developing a stability-indicating analytical method.
Objective: To identify the potential degradation products of this compound under hydrolytic and oxidative stress.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial.
-
Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: 1 mL stock + 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Control Sample: 1 mL stock + 1 mL of 50:50 methanol/water. Keep at 4°C.
-
-
Sample Analysis:
-
At the designated time points, withdraw an aliquot from each vial.
-
For the acid and base samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a suitable HPLC method (see Protocol 2).
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. This provides a degradation profile.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.
Objective: To establish an HPLC method capable of separating the intact this compound from its potential degradation products generated during the forced degradation study.
Suggested Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the polar degradants first, followed by the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore) or Mass Spectrometry (MS) for more sensitive and specific detection.
-
Injection Volume: 10 µL.
Method Validation: Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) can further confirm that the parent peak is free from co-eluting impurities.
Summary of Expected Stability
The following table provides a qualitative summary of the expected stability of this compound in different solvents based on its chemical structure. This should be confirmed experimentally.
| Solvent/Condition | Stability Concern | Primary Degradation Pathway | Recommendation |
| Aqueous Buffers (pH < 7) | High | Acid-Catalyzed Hydrolysis | Prepare fresh, use immediately. |
| Aqueous Buffers (pH > 7) | Very High | Base-Catalyzed Hydrolysis | Prepare fresh, use immediately. Avoid. |
| Water (unbuffered) | Moderate | Acid-Catalyzed Hydrolysis | Short-term use only (< 24h at 4°C). |
| DMSO / DMF (anhydrous) | Good | Potential for slow oxidation | Recommended for stock solutions; store cold and dry. |
| Methanol / Ethanol | Moderate | Transesterification | Avoid for long-term storage. |
| 3% H₂O₂ | High | Oxidation | Expected to cause degradation. |
References
- 1. (S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. CAS 247259-31-0 | this compound - Synblock [synblock.com]
- 4. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Synthesis
Welcome to the technical support resource for piperidine synthesis. As a cornerstone structural motif in countless pharmaceuticals and functional materials, the synthesis of the piperidine ring is a frequent undertaking in synthetic chemistry.[1][2] However, seemingly straightforward cyclization and reduction strategies are often plagued by persistent side reactions that can complicate purification, reduce yields, and compromise the integrity of the final product.
This guide is structured to provide researchers, medicinal chemists, and process development professionals with direct, actionable insights into the most common challenges encountered during piperidine synthesis. We will move beyond simple procedural lists to explore the mechanistic origins of these side reactions, offering field-proven troubleshooting strategies and detailed optimization protocols.
Section 1: Catalytic Hydrogenation of Pyridine Derivatives
The reduction of the aromatic pyridine ring is one of the most direct and industrially relevant routes to the piperidine scaffold.[1][2] Typically employing heterogeneous catalysts like Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), or Raney Nickel under a hydrogen atmosphere, this method is nonetheless sensitive to reaction conditions and catalyst choice.[3]
Frequently Asked Questions & Troubleshooting
Q1: My reaction is sluggish and fails to go to completion, leaving significant amounts of pyridine and partially hydrogenated intermediates. What is the likely cause?
A: This is a classic symptom of catalyst poisoning or deactivation. The pyridine starting material and, to a lesser extent, the piperidine product can themselves act as catalyst poisons by strongly adsorbing to the active sites on the metal surface, impeding further hydrogenation.[4][5] Sulfur-containing impurities in the starting material or solvent, even at ppb levels, are also potent poisons for noble metal catalysts.[5]
Troubleshooting Protocol: Addressing Incomplete Reduction
-
Assess Starting Material Purity: Ensure the pyridine substrate is free from sulfur-containing compounds. If purity is uncertain, consider passing the substrate through a small plug of activated alumina or charcoal.
-
Select a Robust Catalyst: Rhodium-based catalysts are often less susceptible to nitrogen-induced poisoning compared to Palladium or Platinum.[3][5] Consider screening Rh/C or [Cp*RhCl₂]₂.
-
Optimize Reaction Conditions:
-
Increase Hydrogen Pressure: Incrementally increase H₂ pressure to improve gas-liquid mass transport and favor complete reduction.
-
Improve Agitation: Ensure vigorous stirring to maximize the interaction between the substrate, catalyst, and hydrogen gas.
-
Solvent Choice: Acidic solvents like glacial acetic acid can protonate the nitrogen, reducing its poisoning effect and accelerating hydrogenation, particularly with PtO₂ (Adams' catalyst).[6]
-
-
Catalyst Health Check: Test the catalyst batch on a known, reliable substrate (e.g., hydrogenation of cyclohexene) to confirm its activity.
Q2: I'm observing significant formation of ring-opened byproducts, such as pentylamines. How can I prevent this "over-reduction"?
A: Over-reduction, or hydrogenolysis, involves the cleavage of C-N bonds in the piperidine ring, leading to linear amine impurities.[3] This side reaction is highly dependent on the catalyst and temperature. It is a significant issue as it irreversibly consumes the desired product and introduces impurities that can be challenging to separate.[3]
Mitigation Strategies for Over-Reduction
-
Catalyst Selection: Raney Nickel is notoriously prone to causing hydrogenolysis at elevated temperatures. Catalysts like Rh/C or PtO₂ generally offer better selectivity for the piperidine ring.[3]
-
Temperature Control: This is the most critical parameter. Lowering the reaction temperature significantly disfavors the C-N bond cleavage pathway.[3] Monitor the reaction progress closely (e.g., by GC-MS) and stop the reaction once the starting material is consumed.
-
Use of Additives: In some cases, catalyst modifiers or "poisons" can be intentionally added in controlled amounts to increase selectivity. For example, pyridine itself can be used to suppress hydrogenolysis of other functional groups in a molecule.[7]
Diagram 1: Competing Pathways in Pyridine Hydrogenation
Caption: Desired vs. side reaction pathways in pyridine reduction.
Section 2: Hofmann-Löffler-Freytag (HLF) Reaction
The HLF reaction is a powerful method for constructing pyrrolidines and piperidines via an intramolecular C-H amination.[8] The reaction proceeds through a nitrogen-centered radical, which abstracts a hydrogen atom from a δ-carbon, followed by cyclization.[9][10]
Frequently Asked Questions & Troubleshooting
Q1: My HLF reaction is producing a significant amount of a five-membered ring (pyrrolidine) byproduct. How can I improve selectivity for the six-membered piperidine?
A: The formation of isomeric pyrrolidines is the most common side reaction in HLF cyclizations aimed at piperidines.[11] This occurs due to a competing 1,5-hydrogen atom transfer (HAT) from a γ-carbon, which leads to the five-membered ring, versus the desired 1,6-HAT from a δ-carbon for the six-membered ring.[8][11]
Factors Influencing HLF Reaction Selectivity
| Factor | Impact on Selectivity (Piperidine vs. Pyrrolidine) | Rationale |
| Substrate Structure | High | The relative stability of the transition states for 1,5- vs. 1,6-HAT is highly dependent on the substitution pattern of the N-haloamine chain. Steric hindrance can favor one pathway over the other.[11] |
| Reaction Conditions | Moderate | While the substrate is the primary determinant, conditions can be optimized. Suarez's modification using reagents like Pb(OAc)₄/I₂ under neutral conditions can sometimes alter selectivity profiles compared to the classic strong acid (H₂SO₄) method.[9] |
| Solvent | Moderate | The choice of solvent can influence the conformation of the radical intermediate, potentially favoring the transition state that leads to the desired piperidine product. |
Troubleshooting Protocol: Improving Piperidine Selectivity
-
Substrate Modification: This is the most effective, though not always feasible, approach. If possible, introduce substitution patterns on the alkyl chain that sterically disfavor the 1,5-HAT transition state or electronically stabilize the δ-carbon radical.
-
Condition Screening:
-
Careful Product Analysis: Use GC-MS or ¹H NMR to accurately quantify the ratio of piperidine to pyrrolidine isomers to guide optimization efforts.
Diagram 2: Selectivity in the Hofmann-Löffler-Freytag Reaction
Caption: Competing hydrogen abstraction pathways in the HLF reaction.
Section 3: Reductive Amination of Dicarbonyls
The double reductive amination of 1,5-dicarbonyl compounds (like glutaraldehyde) with a primary amine or ammonia is a highly efficient and convergent route to the piperidine core.[12][13] The reaction typically proceeds in one pot, involving the formation of two imine/enamine intermediates followed by reduction.
Frequently Asked Questions & Troubleshooting
Q1: My reductive amination is giving a complex mixture of products instead of the clean, cyclized piperidine. What are the likely side products?
A: While generally high-yielding, this reaction can produce several side products if not properly controlled.[3][11]
-
Mono-aminated Intermediates: Incomplete reaction can lead to the isolation of 5-hydroxypentanyl or 5-aminopentanal derivatives, where only one carbonyl has reacted and been reduced.
-
Polymerization: Particularly at higher concentrations or temperatures, intermolecular reactions can lead to oligomers or polymers.
-
Enamine Formation: The intermediate enamine can sometimes be a stable byproduct if the reduction step is slow or inefficient.[14][15]
Troubleshooting Protocol: Optimizing Double Reductive Amination
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough to not reduce the starting aldehyde but is effective at reducing the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) is also commonly used.[12] Avoid harsher reagents like NaBH₄ until imine formation is complete, as it will prematurely reduce the carbonyls.
-
Control Stoichiometry and Addition:
-
Use a slight excess of the amine to drive the reaction towards the double amination product.
-
Consider slow addition of the reducing agent to the pre-formed mixture of the dicarbonyl and amine to allow for imine/enamine formation before reduction.
-
-
pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal. Acetic acid is frequently used as a catalyst.
-
Temperature and Concentration: Run the reaction at or below room temperature to minimize polymerization and other side reactions.[6] Keeping the reaction dilute can also favor the intramolecular cyclization over intermolecular polymerization.
Section 4: General Issues & Purification Challenges
Regardless of the synthetic route, several common issues can arise during workup, purification, and storage of piperidine derivatives.
Q1: My purified piperidine product has a yellow or brown tint. What is the cause and how can I fix it?
A: A yellow discoloration is almost always due to minor oxidation of the amine.[6] While often not detrimental to subsequent reactions, it indicates impurity.
-
Solution: The most effective method for removing these colored impurities is distillation.[6] For solid derivatives, recrystallization or column chromatography can be effective.
-
Prevention: Store purified piperidine and its derivatives under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated if thermally stable.[6]
Q2: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this so difficult?
A: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor phase.[6][16] This azeotrope consists of approximately 92% piperidine and 8% pyridine, making complete separation by simple fractional distillation impossible.[6]
Protocol: Breaking the Pyridine-Piperidine Azeotrope via Salt Formation [16][17]
-
Salt Formation: Dissolve the impure piperidine/pyridine mixture in a suitable organic solvent (e.g., acetone, ether). Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being a stronger base, will react to form solid piperidine carbonate, while the less basic pyridine will remain in solution.[6][17]
-
Filtration: Filter the solid piperidine carbonate and wash the filter cake with fresh solvent to remove residual pyridine.
-
Liberation of Free Base: Suspend the filtered carbonate salt in water and add a strong base, such as aqueous sodium hydroxide (NaOH), until the solution is strongly basic. This will liberate the free piperidine base.
-
Extraction & Final Purification: Extract the free piperidine into an organic solvent (e.g., diethyl ether). Dry the organic layer over a suitable drying agent (e.g., solid KOH), filter, and distill to obtain the pure, pyridine-free piperidine.[16]
Diagram 3: General Troubleshooting Workflow for Piperidine Synthesis
Caption: A decision tree for troubleshooting piperidine synthesis.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 8. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. soc.chim.it [soc.chim.it]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Support Center: Chiral HPLC Resolution for Piperidine Compounds
Welcome to the technical support center for chiral separations of piperidine-containing compounds. As a privileged scaffold in a multitude of pharmaceutical agents, the stereoselective analysis of piperidine enantiomers is a critical task in drug development and quality control.[1][2][3] However, the unique physicochemical properties of the piperidine ring present distinct challenges in achieving optimal resolution by High-Performance Liquid Chromatography (HPLC).
This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during method development. It combines troubleshooting advice in a direct question-and-answer format with foundational knowledge to empower you to make informed decisions in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems. Each solution is grounded in chromatographic theory to explain the "why" behind the recommendation.
Issue 1: My piperidine compound shows severe peak tailing.
Question: I am analyzing a chiral piperidine derivative on a polysaccharide-based column, but the peaks are broad and tail significantly, making integration and resolution poor. What is causing this and how can I fix it?
Answer:
Severe peak tailing for basic compounds like piperidines is a classic problem in HPLC.[4][5] The root cause is strong, undesirable secondary interactions between the basic nitrogen atom of the piperidine ring and acidic silanol groups present on the surface of the silica support of your Chiral Stationary Phase (CSP).[4][6] This interaction delays a portion of the analyte molecules as they travel through the column, resulting in a "tail."
Solutions:
-
Introduce a Basic Mobile Phase Modifier: This is the most effective and common solution.[5] By adding a small amount of a competing base to your mobile phase, you can effectively "mask" or saturate the active silanol sites on the stationary phase. This prevents the piperidine nitrogen from interacting strongly, leading to sharper, more symmetrical peaks.[4][7]
-
Optimize the Alcohol Modifier: In normal-phase chromatography (e.g., Hexane/Alcohol), the choice of alcohol can influence peak shape. Ethanol often works better than isopropanol in some cases for improving peak efficiency.[8]
-
Use a Base-Deactivated Column: Some modern columns are specifically designed with reduced silanol activity or are "base-deactivated."[5] If tailing persists despite using additives, consider a column specifically marketed for the analysis of basic compounds.
Experimental Protocol: Implementing a Basic Modifier
-
Prepare Stock Solution: Prepare a 10% (v/v) solution of Diethylamine (DEA) in your chosen mobile phase alcohol (e.g., Isopropanol).
-
Initial Mobile Phase: Prepare your mobile phase without the additive (e.g., n-Hexane/Isopropanol 80:20 v/v). Run your sample to acquire a baseline chromatogram showing the tailing issue.
-
Introduce Additive: Modify your mobile phase to include 0.1% DEA. For 1 liter of mobile phase, this would be 800 mL n-Hexane, 199 mL Isopropanol, and 1 mL of 100% DEA (or 10 mL of your 10% stock).
-
Equilibrate: Equilibrate the column with the new mobile phase for at least 20-30 column volumes. This is critical to ensure the stationary phase is fully saturated with the modifier.
-
Analyze: Re-inject your sample. You should observe a significant improvement in peak symmetry.
-
Optimize (If Needed): If tailing is still present, incrementally increase the DEA concentration to 0.2% and repeat the analysis.
Issue 2: I have co-elution or very poor resolution (Rs < 1.0).
Question: My enantiomers are either not separating at all or the peaks are heavily overlapped. How can I improve the resolution?
Answer:
Poor resolution means the chiral stationary phase is not discriminating effectively between the two enantiomers under the current conditions. Resolution is a function of efficiency, selectivity, and retention. To improve it, you must systematically alter the chromatographic parameters that influence the weak intermolecular interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) responsible for chiral recognition.[9][10]
Solutions:
-
Lower the Column Temperature: This is often the most powerful tool for improving chiral resolution.[9] Decreasing the temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, increasing selectivity (α).[11]
-
Recommended Action: Test temperatures of 25°C, 15°C, and 10°C. Be mindful that lower temperatures will increase system backpressure.[9]
-
-
Optimize the Mobile Phase Composition:
-
Vary the Alcohol Percentage: In normal phase, small changes in the alcohol concentration can dramatically affect selectivity. Systematically screen ratios such as 95:5, 90:10, 85:15, and 80:20 (Hexane:Alcohol).[9]
-
Change the Alcohol Type: The nature of the alcohol itself is a key variable. If isopropanol (IPA) doesn't provide separation, try ethanol. Ethanol can offer different hydrogen bonding characteristics and alter the chiral recognition mechanism.[8]
-
-
Reduce the Flow Rate: Chiral separations often benefit from lower flow rates, as this allows more time for the enantiomers to interact with the stationary phase, which can increase both efficiency and selectivity.[11]
-
Recommended Action: If your current flow rate is 1.0 mL/min, try reducing it to 0.5 mL/min.
-
-
Screen Different Chiral Stationary Phases: If the above optimizations fail, your chosen CSP may not be suitable for your compound. The "chiral pockets" and interaction sites provided by different polysaccharide derivatives (e.g., amylose vs. cellulose) or different functionalizations (e.g., carbamate vs. benzoate) can be dramatically different.[9][12] A screening approach is the most efficient way to find a suitable column.[11][12]
Data Summary: Effect of Parameters on Resolution
| Parameter | Typical Effect on Resolution | Causality |
| Temperature | Decreasing T often increases Rs | Enhances weak intermolecular interactions, increasing selectivity (α).[9][11] |
| % Alcohol (NP) | Varies; an optimal % exists | Modulates analyte/solvent competition for CSP interaction sites. |
| Alcohol Type | Can significantly change Rs | Different alcohols have unique steric and hydrogen bonding properties.[8] |
| Flow Rate | Decreasing flow often increases Rs | Increases efficiency (N) by reducing mass transfer resistance.[11] |
| Basic Additive | Can improve Rs by improving peak shape | Reduces peak tailing, which increases calculated resolution.[4] |
Issue 3: I cannot see my piperidine compound on the UV detector.
Question: I am injecting my sample, but I don't see any peaks, or the peaks are too small to be quantifiable, even at high concentrations. What should I do?
Answer:
This issue is common for many piperidine compounds that lack a strong UV-absorbing chromophore in their structure.[7][13] If your molecule does not have aromatic rings or conjugated double bonds, it will have very poor UV absorbance, making detection difficult.
Solution: Pre-Column Derivatization
The most robust solution is to react your piperidine enantiomers with a derivatizing agent that attaches a chromophoric tag to the molecule.[13][14] This not only solves the detection issue but can sometimes improve the chiral separation itself.[13]
-
Recommended Agent: For piperidines containing a primary or secondary amine, para-toluene sulfonyl chloride (PTSC) is an excellent choice.[6][15] It reacts with the amine to form a sulfonamide that has strong UV absorbance around 228 nm.[15] Other agents like 3,5-dinitrobenzoyl chloride can also be used.[13]
Protocol: Pre-Column Derivatization with PTSC
This protocol is a general guideline and may require optimization for your specific compound.
-
Sample Preparation: Dissolve a known amount of your racemic piperidine compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add Base: Add a slight excess (e.g., 1.5 equivalents) of a non-nucleophilic base, such as triethylamine or a mild inorganic base like sodium bicarbonate, to the solution.[15]
-
Add Derivatizing Agent: Add a slight molar excess (e.g., 1.2 equivalents) of the PTSC solution.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to several hours. Monitor the reaction progress by TLC or a scouting HPLC run if possible.
-
Quench & Prepare for Injection: Once the reaction is complete, the sample may need to be quenched, neutralized, or simply diluted with the mobile phase before injection onto the HPLC system.
-
Analysis: Set the UV detector to the wavelength appropriate for the derivatizing agent's chromophore (e.g., ~228 nm for the PTSC derivative).[15]
Frequently Asked Questions (FAQs)
Q1: What makes piperidine compounds challenging for chiral separations?
The primary challenge stems from the basic nitrogen atom.[5] This feature causes strong interactions with residual silanols on the silica backbone of most CSPs, leading to poor peak shape (tailing).[4] Additionally, many simple piperidine scaffolds lack a UV chromophore, complicating their detection.[7][15]
Q2: What type of chiral column is best to start with for a novel piperidine compound?
Polysaccharide-based CSPs are overwhelmingly the most successful and versatile for a wide range of chiral compounds, including piperidine derivatives.[7][9][13]
-
Recommendation: Start your screening with columns based on amylose and cellulose derivatives , such as those with phenylcarbamate selectors. Columns like Chiralpak® AD-H, IA, or IB, and Lux® Cellulose or Amylose series are excellent starting points.[4][9][14] These phases provide a rich combination of interaction mechanisms (π-π, hydrogen bonding, steric inclusion) necessary for chiral recognition.[9]
Q3: Should I use normal-phase, reversed-phase, or polar organic mode?
For polysaccharide CSPs, normal-phase (NP) and polar organic mode (POM) are typically the most successful.[8][9]
-
Normal Phase (e.g., Hexane/Alcohol): Offers high efficiency and is the most common starting point.
-
Polar Organic Mode (e.g., Methanol or Acetonitrile with additives): Can offer different selectivity and is useful if your compound has poor solubility in hexane. A mobile phase of 0.1% DEA in ethanol is a powerful polar organic condition.[15]
-
Reversed-Phase (e.g., Acetonitrile/Water/Buffers): While less common for piperidines on polysaccharide CSPs, it can be effective, especially with macrocyclic glycopeptide columns (e.g., Chirobiotic™ phases).[8][16]
Q4: How do I develop a chiral method from scratch for a new piperidine compound?
A systematic screening approach is the most efficient path to success.[6][12] Avoid random "trial-and-error."
Caption: Systematic workflow for chiral method development.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
"preventing racemization during synthesis of chiral piperidines"
Technical Support Center: Synthesis of Chiral Piperidines
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the Technical Support Center for chiral piperidine synthesis. As a core structural motif in a vast number of pharmaceuticals and natural products, the stereoselective synthesis of piperidines is of paramount importance.[1][2] A frequent and critical challenge encountered by researchers is the unintended loss of stereochemical purity through racemization.
This guide, designed for drug development professionals and synthetic chemists, provides in-depth, troubleshooting-focused answers to common problems related to racemization. We will explore the underlying mechanisms of stereochemical erosion and offer field-proven strategies to maintain the enantiomeric and diastereomeric purity of your target molecules.
Part 1: Foundational Knowledge & General Troubleshooting
This section addresses the fundamental principles of racemization and provides a top-level troubleshooting framework applicable to most synthetic routes.
FAQ 1: What is racemization and why is it a major issue in my piperidine synthesis?
Racemization is the process by which a pure, single enantiomer is converted into an equal mixture of both enantiomers (a racemate), resulting in a net loss of optical activity.[3] In pharmaceutical development, the three-dimensional structure of a molecule is critical to its biological activity. Often, only one enantiomer is therapeutically effective, while the other may be inactive or, in some cases, cause harmful side effects.[3] Therefore, maintaining enantiomeric excess (ee) is not just a matter of chemical purity but a regulatory and safety necessity.
FAQ 2: My final product has low enantiomeric excess (ee). How do I diagnose the source of racemization?
Identifying when racemization occurs is the first critical step. A systematic approach is required to pinpoint the problematic stage.
Diagnostic Workflow:
-
Confirm Starting Material Purity: Before starting, verify the enantiomeric purity of your chiral starting materials and auxiliaries (e.g., chiral amines, amino alcohols) via chiral HPLC or by preparing a derivative like a Mosher's ester for NMR analysis.[4]
-
In-Process Monitoring: Take an aliquot of the reaction mixture before workup and quenching. Analyze its ee.
-
If ee is already low: The racemization is occurring during the reaction itself. Focus on optimizing reaction conditions (See Part 2).
-
If ee is high: The racemization is happening during the workup, purification, or isolation steps.
-
-
Analyze Post-Workup: Check the ee of the crude product after extraction and washing. Acidic or basic washes are common culprits.
-
Analyze Post-Purification: Analyze the final, purified product. Certain chromatography conditions (e.g., on non-pH-neutral silica gel) or prolonged exposure to heat can cause on-column racemization.
dot graph TD { subgraph "Diagnostic Workflow for Racemization" A[Start: Low ee in Final Product] --> B{Confirm Purity of Chiral Starting Materials}; B --> C{Run Reaction & Take In-Process Aliquot}; C --> D{Analyze Aliquot ee (Chiral HPLC)}; D --> E{High ee?}; E -- Yes --> F{Problem is Post-Reaction}; E -- No --> G{Problem is During Reaction}; F --> H{Analyze Crude Post-Workup}; H --> I{ee Still High?}; I -- Yes --> J[Problem is During Purification]; I -- No --> K[Problem is During Workup]; G --> L[Troubleshoot Reaction Conditions]; J --> M[Modify Chromatography/Isolation]; K --> N[Modify Quench/Wash Steps]; end
} caption: "Decision tree for diagnosing racemization."
Part 2: Racemization During Key Synthetic Steps
Different synthetic strategies for chiral piperidines have unique vulnerabilities to racemization. Here, we address issues specific to common synthetic routes.
Scenario A: Synthesis Involving a C-H Acidic Stereocenter
Many syntheses generate a piperidine ring with a stereocenter adjacent to a carbonyl group, a nitrogen atom, or another activating group. The proton at this center can be acidic, making it susceptible to base-mediated epimerization.
FAQ 3: I am synthesizing a 2-substituted piperidine, and I'm seeing epimerization at the C2 position. What's happening?
The proton at the C2 position (α to the nitrogen) is often labile, especially if the nitrogen is part of an amide, carbamate (e.g., Boc, Cbz), or iminium ion intermediate. A base in the reaction or workup can abstract this proton, forming a planar, achiral enolate or enamine intermediate, which can be re-protonated from either face, leading to racemization.[3]
Troubleshooting Strategies:
| Symptom | Underlying Cause | Recommended Solution |
| Loss of ee after basic workup. | The free amine product is exposed to a base (e.g., NaHCO₃, K₂CO₃), causing slow epimerization of the α-proton. | Use a milder base for neutralization, keep the workup temperature low (0 °C), and minimize exposure time. Alternatively, use a buffered workup or an acid-base extraction that avoids prolonged basic conditions. |
| Low ee in a reaction using a strong base (e.g., LDA, NaH). | The base is abstracting the α-proton of the product as it forms. | Switch to a more sterically hindered, non-nucleophilic base like collidine or DIPEA.[3][5] Run the reaction at a lower temperature (-78 °C) to disfavor the proton abstraction equilibrium.[4] |
| Racemization during N-deprotection. | The conditions for removing a protecting group are causing epimerization. For example, piperidine used for Fmoc removal is basic.[6][7][8] | For Fmoc, adding an additive like HOBt to the piperidine solution can suppress racemization.[7] If using acid (e.g., TFA for Boc removal), ensure the process is fast and the temperature is controlled. |
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica"]; edge [fontname="Helvetica"];
} caption: "Mechanism of base-catalyzed epimerization."
Scenario B: Asymmetric Hydrogenation of Pyridines/Pyridiniums
Catalytic asymmetric hydrogenation is a powerful method for accessing chiral piperidines. However, achieving high enantioselectivity can be challenging.
FAQ 4: My asymmetric hydrogenation of a substituted pyridine gives low ee. What factors should I investigate?
Low enantioselectivity in these reactions typically points to a mismatch between the substrate, catalyst, and reaction conditions.[9]
Key Parameters to Optimize:
-
Catalyst & Ligand: The choice of the chiral ligand is paramount. Its electronic and steric properties create the chiral pocket that dictates the stereochemical outcome.[9] A ligand that works for one substrate may not work for another. Screen a panel of ligands (e.g., Josiphos, Mandyphos, PhanePhos families).
-
Solvent: The solvent can significantly impact catalyst performance by influencing its solubility, stability, and the transition state energy.[4] Screen a range of solvents, focusing on anhydrous, non-coordinating options like toluene, THF, or dichloromethane.[4]
-
Temperature & Pressure: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[4] Hydrogen pressure can also be a critical variable.
-
Additives: Sometimes, additives are required to activate the substrate or catalyst. For pyridines, activation via N-acylation or alkylation to form a pyridinium salt is common, making the ring more susceptible to reduction.
Protocol 1: General Procedure for Asymmetric Hydrogenation Screening
This protocol outlines a parallel screening approach to quickly identify optimal conditions.
-
Preparation: In a glovebox, prepare stock solutions of your substrate, a panel of chiral ligands, and the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂).
-
Catalyst Formation: In an array of pressure-rated vials, dispense the metal precursor and ligand solutions. Allow them to stir for 30 minutes to pre-form the active catalyst.
-
Reaction Setup: Add the substrate solution to each vial, followed by the chosen anhydrous solvent.
-
Execution: Seal the vials in a pressure reactor block. Purge with argon, then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Stir at the desired temperature (e.g., 25 °C) for 12-24 hours.
-
Analysis: After safely venting the hydrogen, take an aliquot from each vial, filter through a small plug of silica, and analyze by chiral HPLC to determine conversion and enantiomeric excess.
Part 3: The Role of Protecting Groups
Protecting groups are essential tools, but their introduction and removal can be sources of racemization.[10][11]
FAQ 5: Can my choice of N-protecting group influence racemization?
Absolutely. The electronic nature of the protecting group directly impacts the acidity of adjacent C-H bonds.
-
Electron-Withdrawing Groups (e.g., Boc, Cbz, Fmoc, Tosyl): These groups increase the acidity of the α-proton, making the stereocenter more susceptible to base-catalyzed epimerization.[8] The benzyloxycarbonyl (Z) group is often noted for its resistance to causing racemization during activation steps compared to others.[8]
-
Electron-Donating Groups (e.g., Benzyl, PMB): These groups decrease the acidity of the α-proton, generally making the adjacent stereocenter more robust against epimerization. However, their removal conditions (e.g., catalytic hydrogenolysis) might not be compatible with other functional groups in the molecule.
Protecting Group Strategy Table:
| Protecting Group | Common Removal Conditions | Racemization Risk at α-Carbon | Notes |
| Boc | Strong Acid (TFA, HCl) | Moderate (especially with base) | Widely used, but can increase C-H acidity.[8] |
| Cbz (Z) | H₂/Pd, HBr/AcOH | Low | Generally robust against racemization during coupling.[8] |
| Fmoc | Base (Piperidine) | High | Removal is via a base-mediated elimination; high risk for adjacent stereocenters.[8][12] |
| Benzyl (Bn) | H₂/Pd (Hydrogenolysis) | Very Low | Does not activate the α-proton. |
| Tosyl (Ts) | Strong reducing agents (Na/NH₃) | Moderate | Strongly electron-withdrawing. Harsh removal.[8] |
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Piperidine N-Alkylation
Welcome to the technical support center for piperidine N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial transformation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve high yields of your target N-alkylated piperidines.
Section 1: Troubleshooting Common N-Alkylation Challenges
This section addresses the most frequently encountered issues during piperidine N-alkylation in a question-and-answer format.
Q1: My N-alkylation reaction is sluggish, showing low conversion of the starting piperidine. What are the likely causes and how can I accelerate it?
A1: Slow or incomplete N-alkylation of piperidines can often be traced back to several key factors: insufficient basicity, a poor leaving group on your alkylating agent, steric hindrance, or a suboptimal solvent choice.[1]
-
Insufficient Basicity: The reaction of a piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[1][2]
-
Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be employed.[1] A stoichiometric amount (1.0-1.5 equivalents) of the base is typically sufficient to drive the reaction to completion.[1]
-
-
Poor Leaving Group: The rate of an SN2 reaction, which is the operative mechanism for most piperidine N-alkylations, is highly dependent on the quality of the leaving group on the electrophile.
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can significantly slow down the reaction by sterically impeding the approach of the nucleophile to the electrophilic carbon.[1][4]
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier.[1] However, be mindful that excessive heat may lead to side reactions.
-
-
Suboptimal Solvent: The choice of solvent plays a critical role in stabilizing the transition state of the reaction.
-
Solution: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1] These solvents can effectively solvate the charged transition state, thereby lowering the activation energy and accelerating the reaction.
-
Q2: I'm observing a significant amount of a quaternary ammonium salt byproduct. How can I favor mono-alkylation?
A2: The formation of a quaternary ammonium salt is a common side reaction in the N-alkylation of secondary amines like piperidine.[1][5] This occurs when the newly formed tertiary amine product competes with the starting secondary amine for the alkylating agent.
Here are several strategies to mitigate this issue:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent. This ensures that the alkylating agent is consumed before significant over-alkylation of the product can occur.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, maintains a low concentration of the electrophile throughout the reaction.[2] This favors its reaction with the more abundant secondary amine over the tertiary amine product.[2]
-
Choice of Base: While a base is necessary to scavenge the acid produced, a very strong base can deprotonate the product, making it more nucleophilic and prone to over-alkylation. Using a milder base like potassium bicarbonate (KHCO₃) can sometimes help.[2]
-
Alternative Methods: For challenging cases, consider alternative synthetic routes that inherently avoid over-alkylation, such as reductive amination.[3][6]
Section 2: Frequently Asked Questions (FAQs)
Q: Which base is best for my piperidine N-alkylation?
A: The optimal base depends on the reactivity of your substrates and the desired reaction conditions. Here's a comparative guide:
| Base | Strength | Common Use Cases | Considerations |
| K₂CO₃ | Moderate | General purpose, cost-effective | Heterogeneous, requires good stirring |
| Et₃N | Moderate | Homogeneous reactions | Can be nucleophilic in some cases |
| DIPEA | Moderate | Sterically hindered, non-nucleophilic | More expensive than Et₃N |
| NaHCO₃ | Mild | For sensitive substrates | May require longer reaction times |
| NaH | Strong | For deprotonating less nucleophilic amines | Requires anhydrous conditions, handle with care |
Q: What is the best solvent for N-alkylation of piperidine?
A: Polar aprotic solvents are generally the best choice as they can accelerate SN2 reactions.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Excellent choice, easy to remove |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Good for dissolving a wide range of substrates, higher boiling point |
| Acetone | Polar Aprotic | 56 | Can be effective, but lower boiling point may limit reaction temperature |
| Ethanol (EtOH) | Polar Protic | 78 | Can participate in side reactions (e.g., solvolysis of the alkyl halide)[7] |
Q: My product seems to be stuck on the silica gel column during purification. What can I do?
A: Tertiary amines, especially those with a basic piperidine moiety, can strongly interact with the acidic silica gel, leading to poor separation and recovery.
-
Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine or ammonia in the mobile phase will neutralize the acidic sites on the silica gel, improving the peak shape and recovery of your product.
Q: Can I use alcohols as alkylating agents instead of alkyl halides?
A: Yes, this is possible through a process known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[6][8][9] This method is considered a greener alternative as it produces water as the only byproduct.[8] It typically requires a transition metal catalyst, such as those based on ruthenium or iridium, to facilitate the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the piperidine.[6][9]
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for common piperidine N-alkylation procedures.
Protocol 1: General N-Alkylation with an Alkyl Halide and Carbonate Base
-
To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.0 eq) and anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (to make a 0.1-0.2 M solution).
-
Add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate with 0.5% Et₃N).
Protocol 2: Reductive Amination with an Aldehyde or Ketone
-
In a round-bottom flask, dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 4: Visualizing Reaction Workflows and Mechanisms
N-Alkylation Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yielding piperidine N-alkylation reactions.
Mechanism of Piperidine N-Alkylation
Caption: A simplified representation of the SN2 mechanism for piperidine N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Challenges in the Industrial Scalability of Piperidine Synthesis
Welcome to the Technical Support Center for industrial-scale piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up piperidine production. Piperidine and its derivatives are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals, making their efficient synthesis a critical aspect of chemical manufacturing.[1][2] This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues that may arise during the synthesis of piperidine, particularly when transitioning from laboratory to industrial scale.
Issue 1: Low or Inconsistent Yields in Pyridine Hydrogenation
Question: We are experiencing significantly lower than expected yields during the catalytic hydrogenation of pyridine to piperidine on a larger scale. What are the likely causes and how can we troubleshoot this?
Answer:
Low and inconsistent yields in pyridine hydrogenation are a common challenge during scale-up. The primary reasons often revolve around catalyst activity, reaction conditions, and substrate purity.
Potential Causes & Solutions:
-
Catalyst Deactivation/Poisoning: The Lewis basic nitrogen atom in both pyridine and piperidine can act as a catalyst poison, deactivating the metal surface.[1][3] Impurities in the pyridine feedstock, such as sulfur or other nitrogen-containing heterocycles, can also poison the catalyst.[4]
-
Solution:
-
Acidic Additives: The presence of an acidic additive, like acetic acid, can protonate the pyridine ring, which facilitates reduction and can mitigate catalyst poisoning.[1]
-
Catalyst Selection: Consider catalysts known for their robustness. While Palladium on Carbon (Pd/C) is widely used, other catalysts like rhodium on carbon (Rh/C) or ruthenium-based catalysts may offer better performance and stability in some cases.[1][2] For instance, a nickel silicide catalyst has shown high stability and effectiveness in pyridine hydrogenation.[2]
-
Feedstock Purification: Ensure the pyridine starting material is of high purity to avoid introducing catalyst poisons.
-
-
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires potent catalytic systems, often involving high pressures and temperatures to achieve complete conversion.[1] Conditions that were effective on a lab scale may not be sufficient for larger volumes due to mass and heat transfer limitations.
-
Solution:
-
Optimize Temperature and Pressure: Systematically increase the hydrogen pressure and reaction temperature. For example, using a rhodium on carbon catalyst at temperatures between 60-80°C can be more effective than palladium.[4]
-
Agitation: Ensure efficient agitation to maximize the contact between the catalyst, substrate, and hydrogen gas.
-
-
-
Incomplete Reaction and Intermediate Accumulation: Insufficient reaction time or suboptimal conditions can lead to the accumulation of partially hydrogenated intermediates like dihydropyridines.[4]
-
Solution:
-
Reaction Monitoring: Implement in-process controls (e.g., GC-MS or TLC) to monitor the reaction progress and ensure it goes to completion.[4]
-
Extended Reaction Time: If intermediates are detected, consider extending the reaction time.
-
-
Troubleshooting Workflow for Low Yield in Pyridine Hydrogenation
Caption: Troubleshooting workflow for low yield.
Issue 2: Poor Chemoselectivity with Substituted Pyridines
Question: We are trying to hydrogenate a substituted pyridine, but are observing reduction of other functional groups on the molecule. How can we improve chemoselectivity?
Answer:
Achieving high chemoselectivity is a critical challenge when hydrogenating substituted pyridines, especially those with sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl moieties.[5]
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and pressures required for pyridine ring reduction can also lead to the reduction of more labile functional groups.
-
Solution:
-
Milder Catalytic Systems: Explore homogeneous catalysts, which often operate under milder conditions and can offer higher selectivity.[1] For example, Iridium(III)-catalyzed ionic hydrogenation has shown exceptional tolerance for sensitive functional groups.[5] This method is thought to proceed via protonation of the pyridine nitrogen, activating it for hydride addition, which circumvents the need for harsh conditions.[5]
-
Electrocatalytic Hydrogenation: This emerging technique can be performed at ambient temperature and pressure, offering a sustainable and highly selective alternative to traditional thermochemical methods.[6] Rhodium on carbon has been used effectively as a cathode catalyst in this setup.[6][7]
-
-
-
Inappropriate Catalyst Choice: The choice of catalyst plays a pivotal role in determining the reaction's selectivity.
Issue 3: Difficulty in Separating Piperidine from Pyridine
Question: We are struggling with the final purification step. Fractional distillation is not effectively removing the unreacted pyridine from our piperidine product. Why is this and what are our options?
Answer:
This is a well-documented challenge in piperidine production. Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation difficult.[4][8] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[4][8]
Solutions:
-
Azeotropic Distillation with Water: One approach is to perform an azeotropic distillation in the presence of water. This can help to break the piperidine-pyridine azeotrope.[8][9]
-
Selective Salt Formation: A more effective method is to exploit the difference in basicity between piperidine and pyridine.
-
Extensive Fractionation: While challenging, the use of highly efficient fractionation columns can improve separation, though this may not be economically viable on a large scale.[10]
Issue 4: Safety Concerns on an Industrial Scale
Question: What are the major safety hazards associated with the industrial production of piperidine, and what precautions should be taken?
Answer:
Piperidine is a hazardous substance, and its large-scale production requires strict safety protocols.
Major Hazards:
-
Flammability: Piperidine is a highly flammable liquid and vapor.[11][12] Its vapors are heavier than air and can form explosive mixtures with air, especially in poorly ventilated areas.[12][13]
-
Toxicity and Corrosivity: Piperidine is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage.[11][12] Ingestion can lead to nausea, vomiting, and other serious health effects.[11][14]
-
High-Pressure Hydrogenation: The use of high-pressure hydrogen gas in the primary production route poses a significant explosion risk.[15]
Safety Precautions:
-
Engineering Controls: Production should be carried out in a well-ventilated area, preferably in a closed system, with appropriate fire suppression and explosion-proof equipment.[12][16]
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, protective clothing, eye protection, and respiratory protection.[12][16]
-
Handling and Storage: Piperidine should be stored in tightly closed containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11][12]
-
Emergency Procedures: Emergency showers, eyewash stations, and appropriate fire extinguishers (e.g., alcohol-resistant foam, carbon dioxide) should be readily available.[16]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to piperidine for industrial production, and what are their pros and cons?
A1: The choice of synthetic route depends on factors like cost, scale, and the desired substitution pattern on the piperidine ring.[17]
-
Catalytic Hydrogenation of Pyridine: This is the most direct and atom-economical method for producing piperidine and is widely used in industry.[1][18]
-
Reductive Amination of Glutaraldehyde or its Derivatives: This involves the reaction of glutaraldehyde with an amine source in the presence of a reducing agent.
-
Pros: Can be a one-pot procedure.[17]
-
Cons: The stability and availability of glutaraldehyde can be a concern.
-
-
Cyclization of 1,5-Difunctionalized Pentanes: For example, the reaction of 1,5-dihalopentanes with ammonia or primary amines.
-
Pros: Can provide access to specifically substituted piperidines.
-
Cons: Often involves multiple steps and may have lower overall yields.[19]
-
-
Reduction of Glutarimide: Glutarimide can be reduced to piperidine, but this typically requires strong reducing agents like lithium aluminum hydride, which can be challenging to handle on a large scale.[20][21]
Main Synthetic Routes to Piperidine
Caption: Overview of major synthetic routes to piperidine.
Q2: How do I select the right catalyst for pyridine hydrogenation?
A2: Catalyst selection is crucial for optimizing yield, selectivity, and cost-effectiveness.
-
Heterogeneous Catalysts: These are most common in industrial settings due to their ease of separation and recycling.[1]
-
Palladium on Carbon (Pd/C): Widely used and efficient, often with an acidic additive.[1]
-
Platinum Group Metals (Pt, Rh, Ru): Highly effective but can be more expensive. Rhodium on carbon (Rh/C) can be more active than Pd/C under milder conditions.[1][4]
-
Nickel Catalysts: A more cost-effective option, often used at higher temperatures (170-200°C).[19] A recently developed nickel silicide catalyst has shown high stability.[2]
-
-
Homogeneous Catalysts: These offer high selectivity and activity under mild conditions but are more difficult to separate from the product.[1]
-
Iridium(III) Complexes: Excellent for the selective reduction of pyridines with sensitive functional groups.[5]
-
-
Metal-Free Catalysis: Borane catalysts forming a frustrated Lewis pair (FLP) with pyridine can activate H2 for hydrogenation, offering a sustainable alternative.[1]
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Pd/C | H2 (high pressure), acidic additive | Widely available, efficient | Prone to poisoning, may require harsh conditions |
| Rh/C | H2 (moderate pressure), 60-80°C | More active than Pd/C at lower temps | Higher cost than Pd/C and Ni |
| Ru-based | H2 (high pressure) | High stability | Can be expensive |
| Nickel | H2 (high pressure), 170-200°C | Cost-effective | Requires high temperatures |
| Iridium(III) (Homogeneous) | Mild conditions | High chemoselectivity, tolerates sensitive groups | Difficult to separate from product, catalyst cost |
| Electrocatalytic (Rh/C) | Ambient temp & pressure | Mild conditions, sustainable, high selectivity | Emerging technology, may require specialized equipment |
Q3: Are there "green" or more sustainable approaches to piperidine synthesis?
A3: Yes, the development of more sustainable synthetic methods is an active area of research.
-
Electrocatalytic Hydrogenation: As mentioned, this method uses electricity to drive the hydrogenation at ambient temperature and pressure, reducing the energy intensity of the process.[6]
-
Transfer Hydrogenation: This approach uses hydrogen donors like formic acid or ammonium formate, avoiding the need for high-pressure hydrogen gas.[22][23]
-
Use of Water as a Solvent: Some catalytic systems, particularly for cyclization reactions, can utilize water as a solvent, which is environmentally benign.[2]
-
Biocatalysis: The use of enzymes, such as ω-transaminases, for the synthesis of chiral aminopiperidines represents a highly efficient and green alternative, offering excellent enantioselectivity under mild conditions.[17]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adam's Catalyst)
This protocol is a representative example of a lab-scale hydrogenation. Scale-up would require a suitable high-pressure reactor and adherence to all safety protocols.
Materials:
-
Substituted pyridine (1.0 eq)
-
Glacial acetic acid (solvent)
-
PtO₂ (Adam's catalyst, 1-5 mol%)
-
High-pressure reactor
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add PtO₂ (1-5 mol%) to the solution.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[1]
-
Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for the required time (typically 4-24 hours).[1][4]
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: Purify the crude product as necessary by distillation or column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 9. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Sciencemadness Discussion Board - Synthesis of piperdine - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. benchchem.com [benchchem.com]
- 18. Piperidine - Wikipedia [en.wikipedia.org]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. chemistry.mdma.ch [chemistry.mdma.ch]
- 21. Glutarimide - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Isomer Reduction in Methyl 2-(piperidin-3-yl)acetate Synthesis
Prepared by: Senior Application Scientist, Gemini Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with isomer formation during the synthesis of Methyl 2-(piperidin-3-yl)acetate hydrochloride. The focus is on providing practical, causality-driven solutions to achieve high stereochemical purity.
Section 1: Understanding the Isomer Problem
Q1: What are the primary isomers of concern for Methyl 2-(piperidin-3-yl)acetate?
The key structural feature of Methyl 2-(piperidin-3-yl)acetate is a single chiral center at the C3 position of the piperidine ring. This gives rise to a pair of enantiomers: (R)-Methyl 2-(piperidin-3-yl)acetate and (S)-Methyl 2-(piperidin-3-yl)acetate. For pharmaceutical applications, it is crucial to synthesize and isolate a single enantiomer, as biological activity and off-target effects are often stereospecific.
If the synthesis proceeds through a disubstituted piperidine intermediate (e.g., with a protecting group or another substituent), you may also encounter diastereomers, commonly referred to as cis and trans isomers, which relate to the relative orientation of the substituents on the ring. Controlling both enantiomeric and diastereomeric purity is the primary goal.
Caption: Enantiomers of Methyl 2-(piperidin-3-yl)acetate.
Section 2: Troubleshooting Guide for Isomer Control
This section addresses common experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q2: My synthesis, starting from a pyridine precursor, yields a racemic mixture. How can I introduce stereoselectivity?
Direct hydrogenation of a corresponding pyridine precursor often results in a racemic mixture because the catalyst adds hydrogen from either face of the planar ring with equal probability. To overcome this, you must employ an asymmetric synthesis strategy.
Root Cause: The synthetic route lacks a chiral influence.
Solutions:
-
Asymmetric Catalysis: This is the most efficient approach. Modern methods have shown excellent results for producing enantioenriched 3-substituted piperidines.
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method couples pyridine derivatives with boronic acids to create 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the target piperidine.[1][2][3]
-
Chemo-Enzymatic Dearomatization: This strategy uses a combination of chemical synthesis and biocatalysis, employing enzymes like amine oxidases and ene-imine reductases to achieve high stereocontrol.[4]
-
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the pyridine precursor. This auxiliary directs the hydrogenation or other transformations to one face of the molecule, inducing diastereoselectivity. The auxiliary is then cleaved to yield the enantioenriched product.
Q3: My reaction produces an unfavorable ratio of cis and trans diastereomers. How can I control this outcome?
Diastereomeric ratio is often governed by whether the reaction is under kinetic or thermodynamic control. Understanding this distinction is key to directing the outcome.[5]
Root Cause: The reaction conditions favor the formation of the undesired, thermodynamically less stable (kinetic) or more stable (thermodynamic) product.
Solutions:
-
To Favor the Kinetic Product (Often the cis Isomer):
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can trap the initially formed product before it has enough energy to equilibrate to the more stable isomer.[5]
-
Catalyst Choice: Certain Lewis acid catalysts may favor the formation of the cis isomer through a more concerted, organized transition state.[5] Hydrogenation of substituted pyridines, for instance, often yields the cis product via delivery of hydrogen from the same face.[6]
-
-
To Favor the Thermodynamic Product (Often the trans Isomer):
-
Base-Mediated Epimerization: If your desired product is the more stable trans isomer, you can treat the cis/trans mixture with a base. The base will deprotonate the acidic proton alpha to the ester, allowing the center to epimerize and equilibrate to the thermodynamically favored diastereomer where bulky groups are equatorial.[7][8] A common and effective method is using potassium tert-butoxide (KOtBu) in THF.[7][9]
-
Elevated Temperatures: Providing thermal energy allows the kinetic product to overcome the activation barrier and convert to the more stable thermodynamic product.[5]
-
Table 1: Conditions for Diastereomeric Control
| Control Type | Desired Isomer (Typical) | Key Conditions | Rationale |
| Kinetic | cis | Low Temperature (-78 °C to 0 °C), Specific Lewis Acids | Traps the faster-forming product before equilibration can occur.[5] |
| Thermodynamic | trans | Elevated Temperature, Strong Base (e.g., KOtBu) | Provides energy to overcome the barrier to the more stable isomer.[7] |
graph TD { A[Start: Isomeric Mixture] --> B{Desired Isomer?}; B -->|Trans (Thermodynamic)| C[Thermodynamic Control]; B -->|Cis (Kinetic)| D[Kinetic Control];C --> C1["- High Temperature"]; C --> C2["- Base-Mediated Epimerization (e.g., KOtBu)"]; D --> D1["- Low Temperature (-78°C)"]; D --> D2["- Specific Lewis Acid Catalysts"]; C1 --> E[Product: Enriched in Trans Isomer]; C2 --> E; D1 --> F[Product: Enriched in Cis Isomer]; D2 --> F; subgraph "Workflow" A; B; C; D; E; F; C1; C2; D1; D2; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:"#202124" style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:"#202124" style C fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:"#FFFFFF" style D fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:"#FFFFFF" style E fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:"#FFFFFF" style F fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:"#FFFFFF" style C1 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:"#202124" style C2 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:"#202124" style D1 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:"#202124" style D2 fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:"#202124"
}
Caption: Decision workflow for controlling diastereoselectivity.
Q4: My synthesis unavoidably produces an isomeric mixture. What are the most effective separation techniques?
If an isomeric mixture cannot be avoided, purification becomes the critical final step. For stereoisomers, this requires specialized techniques.
Root Cause: The isomers have identical or very similar physical properties, making standard chromatography or crystallization ineffective.
Solutions:
-
Classical Resolution via Diastereomeric Salt Formation: This is a robust and scalable method for separating enantiomers.[10]
-
Mechanism: The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent). This forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.
-
Effective Resolving Agents: For piperidine derivatives, chiral acids like (R)- or (S)-Mandelic acid and derivatives of tartaric acid (e.g., di-benzoyl-L-tartaric acid) are commonly used.[10][11]
-
Process:
-
React the racemic free base with ~0.5 equivalents of the chiral resolving agent in a suitable solvent.
-
Screen different solvents to find conditions where one diastereomeric salt selectively crystallizes.
-
Isolate the crystallized salt by filtration.
-
Liberate the desired enantiomer by treating the salt with a base.
-
-
-
Preparative Chiral Chromatography: This technique offers high-purity separation and is excellent for both analytical quantification and preparative scale.[10]
-
Method: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) physically separates the enantiomers.
-
Recommended Columns: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for resolving piperidine derivatives.[10]
-
Optimization: If peak resolution is poor, optimize the mobile phase composition. For basic analytes like piperidines, adding a small amount (e.g., 0.1%) of an amine modifier like diethylamine (DEA) can significantly improve peak shape by masking active sites on the silica support.[10]
-
Section 3: Frequently Asked Questions (FAQs)
Q5: How can I accurately determine the isomeric ratio of my sample?
You must use an analytical technique capable of distinguishing between stereoisomers.
-
For Enantiomers (Enantiomeric Excess - ee): Chiral HPLC or Chiral SFC are the gold standards. They provide quantitative data on the percentage of each enantiomer.[12]
-
For Diastereomers (Diastereomeric Ratio - dr): Standard ¹H NMR spectroscopy is often sufficient. The different spatial arrangements of the diastereomers will typically result in distinct, quantifiable signals. High-field NMR can resolve even minor differences.
Q6: I am having trouble inducing crystallization of my diastereomeric salt. What should I do?
Failure to crystallize is a common hurdle in classical resolution.[10]
-
Ensure Purity: Impurities in either the racemic base or the resolving agent can inhibit crystallization.
-
Induce Crystallization: Try seeding with a crystal from a previous batch, scratching the flask at the air-liquid interface, or slowly adding an anti-solvent (a solvent in which the salt is insoluble) to a saturated solution.[10]
-
Solvent Screening: The choice of solvent is critical. A systematic screening of different solvents and solvent mixtures is often necessary to find the optimal conditions for selective precipitation.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Epimerization (cis to trans)
This protocol describes a general method for equilibrating a mixture of diastereomers to favor the thermodynamically more stable isomer. It is based on procedures for similar piperidine systems.[7][9]
-
Preparation: Dissolve the cis/trans mixture of the N-protected piperidine ester (1.0 eq.) in anhydrous THF under an inert atmosphere (Argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add potassium tert-butoxide (KOtBu, 1.2 eq., as a 1 M solution in THF) dropwise to the stirred solution.
-
Reaction: Maintain the reaction at -78 °C and stir for 2-4 hours, monitoring the conversion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at -78 °C by adding water (1 mL). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which will be enriched in the trans isomer.
-
Purification: Purify by flash column chromatography as required.
Protocol 2: General Procedure for Diastereomeric Salt Resolution
This protocol provides a starting point for separating enantiomers via fractional crystallization.[10][11]
-
Preparation: Dissolve the racemic Methyl 2-(piperidin-3-yl)acetate free base (1.0 eq.) in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (S)-Mandelic acid, 0.5 eq.) in the same solvent, heating gently if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic base at room temperature or slightly elevated temperature.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of one diastereomeric salt as a precipitate should be observed.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Check: Determine the diastereomeric purity of the crystallized salt by liberating a small sample (treat with aq. NaOH, extract the free base) and analyzing by chiral HPLC.
-
Liberation of Free Base: Suspend the bulk of the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is >10. Extract the liberated enantiomerically pure free base into an organic solvent (e.g., dichloromethane).
-
Final Step: Dry the organic layer, concentrate, and convert to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or isopropanol).
References
- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the (R)- and (S)-Enantiomers of Methyl 2-(piperidin-3-yl)acetate for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[1][2][3][4] The precise stereochemical orientation of substituents on this versatile heterocyclic ring can dramatically influence pharmacological activity, transforming a promising lead compound into a potent and selective drug candidate or, conversely, an inactive or toxic entity. This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of Methyl 2-(piperidin-3-yl)acetate, a key chiral building block in drug discovery. We will delve into the nuances of their synthesis, chiral separation, and anticipated differential biological activities, supported by experimental protocols and data from closely related analogues.
The Critical Role of Chirality in 3-Substituted Piperidines
The introduction of a substituent at the 3-position of the piperidine ring creates a chiral center, giving rise to (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that these enantiomers can exhibit significantly different biological activities, a phenomenon primarily driven by the three-dimensional arrangement of atoms that dictates their interaction with chiral biological targets such as receptors and enzymes.[5] For instance, in many biologically active 3-substituted piperidines, one enantiomer may display high affinity for a specific receptor, while the other is significantly less active or may even interact with a different target altogether, leading to off-target effects.[5][6] This stereoselectivity underscores the importance of accessing and evaluating enantiomerically pure compounds in drug development programs.[7]
Enantioselective Synthesis: Accessing the Pure Enantiomers
The preparation of enantiomerically pure (R)- and (S)-Methyl 2-(piperidin-3-yl)acetate is paramount for their individual evaluation. While classical resolution of a racemic mixture is a viable option, modern asymmetric synthesis offers a more elegant and efficient approach to directly obtain the desired enantiomer. A powerful strategy for the enantioselective synthesis of 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. This methodology allows for the creation of the C3 stereocenter with high enantioselectivity.
The following diagram illustrates a generalized workflow for the enantioselective synthesis of a 3-substituted piperidine, which can be adapted for Methyl 2-(piperidin-3-yl)acetate.
Caption: Enantioselective synthesis of 3-substituted piperidines.
Experimental Protocol: Enantioselective Synthesis
This protocol is adapted from established methods for the synthesis of enantioenriched 3-substituted piperidines.
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of pyridine in a suitable solvent, add phenyl chloroformate at low temperature (-78 °C).
-
Introduce a reducing agent, such as sodium borohydride, portion-wise while maintaining the low temperature.
-
Allow the reaction to proceed for a set time before quenching and extracting the product.
-
Purify the resulting phenyl pyridine-1(2H)-carboxylate by recrystallization or chromatography.
Step 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
-
In an inert atmosphere, combine the rhodium precursor (e.g., [Rh(cod)Cl]₂) and a chiral bisphosphine ligand (e.g., a Josiphos-type ligand) in a suitable solvent.
-
Activate the catalyst as required.
-
Add the phenyl pyridine-1(2H)-carboxylate and the appropriate boronic acid derivative (to introduce the acetate side chain).
-
Heat the reaction mixture and monitor for completion.
-
Upon completion, cool the reaction and purify the 3-substituted tetrahydropyridine product by column chromatography.
Step 3: Reduction and Deprotection
-
Subject the enantioenriched 3-substituted tetrahydropyridine to hydrogenation using a catalyst such as palladium on carbon.
-
Following the reduction, remove the carbamate protecting group, for example, by basic hydrolysis.
-
Purify the final enantioenriched (R)- or (S)-Methyl 2-(piperidin-3-yl)acetate.
Chiral Separation: Resolving the Racemate
For instances where a racemic mixture of Methyl 2-(piperidin-3-yl)acetate is synthesized, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical quantification of enantiomeric excess and preparative separation. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines and their derivatives.
The following diagram outlines the workflow for chiral HPLC method development.
Caption: Workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC Separation
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column (e.g., CHIRALCEL® OD-H or CHIRALPAK® AD-H) is a good starting point.
Method Parameters (starting conditions for screening):
| Parameter | Condition |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
Procedure:
-
Dissolve a small amount of racemic Methyl 2-(piperidin-3-yl)acetate in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the separation of two peaks corresponding to the (R)- and (S)-enantiomers.
-
If separation is not optimal, systematically vary the ratio of n-hexane to isopropanol and the concentration of the amine additive.
-
For preparative separation, scale up the method to a larger diameter column and inject larger sample volumes.
Comparative Biological Activity: Insights from Structural Analogues
While direct comparative biological data for the enantiomers of Methyl 2-(piperidin-3-yl)acetate is not extensively published, we can draw valuable inferences from closely related 3-substituted piperidine derivatives. A significant body of research on this class of compounds points towards their interaction with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).
It has been observed that for certain 3-substituted piperidines, the (S)-enantiomers exhibit a higher affinity for the dopamine transporter (DAT), while the (R)-enantiomers tend to have a greater affinity for the serotonin transporter (SERT).[6] This differential affinity can lead to distinct pharmacological profiles. For example, a compound with high DAT affinity may have potential as a treatment for ADHD or as a psychostimulant, while a compound with high SERT affinity could be explored for its antidepressant or anxiolytic properties.
The following table summarizes the anticipated differential biological activities based on data from analogous compounds.
| Feature | (R)-Methyl 2-(piperidin-3-yl)acetate | (S)-Methyl 2-(piperidin-3-yl)acetate |
| Primary Target (Anticipated) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |
| Potential Pharmacological Effect | Antidepressant, Anxiolytic | Psychostimulant, ADHD treatment |
| Binding Affinity (Anticipated) | Higher for SERT, lower for DAT | Higher for DAT, lower for SERT |
Note: This table is based on trends observed in structurally related 3-substituted piperidines and should be confirmed by direct experimental evaluation of the target enantiomers.
Conclusion and Future Directions
The (R)- and (S)-enantiomers of Methyl 2-(piperidin-3-yl)acetate represent distinct chemical entities with the potential for unique pharmacological profiles. The ability to access these enantiomers in high purity through enantioselective synthesis or chiral separation is crucial for elucidating their individual contributions to biological activity. Based on the pharmacology of related 3-substituted piperidines, it is reasonable to hypothesize that the (S)-enantiomer may primarily target the dopamine transporter, while the (R)-enantiomer may exhibit a preference for the serotonin transporter.
For researchers and drug development professionals, the key takeaway is the imperative to synthesize and evaluate both enantiomers of a chiral piperidine lead compound. This dual evaluation will not only provide a comprehensive understanding of the structure-activity relationship but also mitigate the risk of pursuing a racemic mixture where one enantiomer may be inactive or contribute to undesirable off-target effects. Future studies should focus on the direct determination of the binding affinities and functional activities of the (R)- and (S)-enantiomers of Methyl 2-(piperidin-3-yl)acetate at a panel of CNS targets to validate these hypotheses and guide the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
A Comparative Analysis of the Predicted Biological Activity of Methyl 2-(piperidin-3-yl)acetate hydrochloride and the Established Profile of Methylphenidate
A Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of central nervous system (CNS) stimulants and molecules targeting monoamine transporters, methylphenidate stands as a well-characterized and clinically significant compound. Its therapeutic efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy is primarily attributed to its action as a dopamine and norepinephrine reuptake inhibitor. This guide delves into a comparative analysis of methylphenidate and a structurally related, yet less characterized compound, Methyl 2-(piperidin-3-yl)acetate hydrochloride.
While extensive pharmacological data for methylphenidate is readily available, the biological activity of this compound is not yet extensively documented in publicly accessible literature. However, based on the known activity of its close structural isomer, (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride, a potent dopamine reuptake inhibitor with an IC₅₀ of 12 nM, we can infer a likely pharmacological profile for the 3-substituted analogue. This guide will, therefore, proceed with a scientifically grounded comparison, juxtaposing the established data for methylphenidate with the predicted activity of this compound, providing a valuable resource for researchers exploring novel psychostimulants and monoamine reuptake inhibitors.
Methylphenidate: A Comprehensive Pharmacological Profile
Methylphenidate, a phenethylamine and piperidine derivative, exerts its stimulant effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine, particularly in the striatum and prefrontal cortex, thereby enhancing dopaminergic and noradrenergic neurotransmission.[3] It is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2]
The d-threo enantiomer of methylphenidate is the more pharmacologically active isomer, exhibiting a higher affinity for both DAT and NET compared to the l-threo enantiomer.[4] Methylphenidate shows a significantly lower affinity for the serotonin transporter (SERT), making it a relatively selective catecholaminergic agent.[5]
The primary mechanism of action does not involve the release of monoamines, distinguishing it from amphetamine-like stimulants.[6] The increased synaptic availability of dopamine and norepinephrine is believed to underlie its therapeutic effects, including improved attention, reduced hyperactivity, and enhanced impulse control in individuals with ADHD.[1]
This compound: An Inferred Profile Based on Structural Analogy
As of the latest available information, specific in vitro binding affinities and in vivo pharmacological data for this compound are not published. However, the piperidine scaffold is a well-established privileged structure in medicinal chemistry for targeting CNS receptors and transporters.[7][8]
The critical piece of evidence for inferring the activity of the 3-yl isomer comes from its close structural relationship to (R)-methyl 2-(piperidin-2-yl)acetate hydrochloride. The only difference between these two molecules is the position of the methyl acetate group on the piperidine ring. Given that the 2-yl isomer is a potent dopamine reuptake inhibitor, it is highly probable that this compound also functions as a monoamine reuptake inhibitor.
The precise affinity and selectivity for DAT and NET of the 3-yl isomer relative to the 2-yl isomer and methylphenidate would need to be determined experimentally. Structure-activity relationship (SAR) studies of piperidine-based monoamine transporter inhibitors have shown that the substitution pattern on the piperidine ring can significantly influence potency and selectivity.[9][10] It is plausible that the change in the attachment point from the 2- to the 3-position could alter the binding orientation within the transporter proteins, potentially affecting its affinity for DAT versus NET.
Comparative Biological Activity: A Predictive Overview
The following table summarizes the known biological activity of methylphenidate and the predicted activity of this compound. It is crucial to reiterate that the data for the latter is an estimation based on structural analogy and requires experimental validation.
| Feature | Methylphenidate | This compound (Predicted) |
| Primary Mechanism of Action | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[1][2] | Likely Dopamine and Norepinephrine Reuptake Inhibitor |
| Dopamine Transporter (DAT) Affinity | High affinity[3] | Predicted to have significant affinity |
| Norepinephrine Transporter (NET) Affinity | Moderate to high affinity[3] | Predicted to have affinity, selectivity profile unknown |
| Serotonin Transporter (SERT) Affinity | Very low affinity[5] | Predicted to have low affinity |
| Monoamine Release | Does not induce significant release[6] | Predicted to be a reuptake inhibitor, not a releaser |
| Stereoselectivity | d-threo enantiomer is more active[4] | Stereochemical influence on activity is likely but not determined |
| Clinical Use | ADHD, Narcolepsy[1] | None (Research compound) |
Experimental Protocols for Comparative Evaluation
To empirically determine the biological activity of this compound and directly compare it to methylphenidate, a series of in vitro and in vivo assays are required.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine, norepinephrine, and serotonin transporters (hDAT, hNET, and hSERT).
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT are cultured under standard conditions.
-
Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation.
-
Protein concentration of the membrane preparations is determined using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) and varying concentrations of the test compound (this compound or methylphenidate).
-
Incubations are carried out in appropriate buffer systems at a specific temperature and for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.
-
The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.
-
The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Figure 1: Workflow for in vitro radioligand binding assays.
In Vitro Monoamine Uptake Assays
Objective: To determine the functional potency (IC₅₀) of the test compounds to inhibit dopamine, norepinephrine, and serotonin uptake into synaptosomes or transfected cells.
Methodology:
-
Synaptosome Preparation or Cell Culture:
-
For synaptosome preparations, specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine) are dissected from rodents and homogenized. Synaptosomes are isolated by differential centrifugation.
-
Alternatively, HEK293 cells expressing the respective transporters can be used.
-
-
Uptake Assay:
-
Synaptosomes or cells are pre-incubated with varying concentrations of the test compound.
-
Radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a known potent uptake inhibitor or at 4°C.
-
-
Data Analysis:
-
The IC₅₀ values for uptake inhibition are determined by non-linear regression analysis of the dose-response curves.
-
In Vivo Behavioral Assays (Rodent Models)
Objective: To assess the psychostimulant and cognitive-enhancing effects of the test compound in comparison to methylphenidate.
Methodology:
-
Locomotor Activity:
-
Rodents (mice or rats) are administered various doses of the test compound or methylphenidate.
-
Locomotor activity is monitored in an open-field arena using automated tracking systems.
-
Key parameters measured include total distance traveled, rearing frequency, and time spent in the center of the arena.
-
-
Cognitive Function (e.g., Novel Object Recognition Test):
-
Familiarization Phase: Animals are allowed to explore an arena containing two identical objects.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object.
-
The time spent exploring the novel object versus the familiar object is measured. Cognitive enhancement is indicated by a preference for the novel object.
-
Predicted Signaling Pathway and Mechanism of Action
Both methylphenidate and, presumably, this compound act at the presynaptic terminal to block the reuptake of dopamine and norepinephrine. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced and prolonged stimulation of postsynaptic receptors.
Figure 2: Proposed mechanism of action for monoamine reuptake inhibitors.
Conclusion and Future Directions
While methylphenidate's pharmacological profile is well-established, the biological activity of this compound remains to be experimentally elucidated. Based on its structural similarity to a known potent dopamine reuptake inhibitor, it is reasonable to hypothesize that this compound also targets monoamine transporters. The comparative framework and experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate its pharmacological properties.
Future studies should focus on obtaining empirical data for the binding affinities and functional potencies of this compound at DAT, NET, and SERT. Furthermore, in vivo studies are necessary to characterize its pharmacokinetic profile, behavioral effects, and potential therapeutic applications. A thorough understanding of the structure-activity relationships of positional isomers of piperidine-based monoamine reuptake inhibitors will be invaluable for the rational design of novel CNS-active compounds with improved efficacy and side-effect profiles.
References
- 1. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylphenidate and its isomers: their role in the treatment of attention-deficit hyperactivity disorder using a transdermal delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 247259-31-0 | this compound - Synblock [synblock.com]
- 6. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 8. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for Piperidine Derivatives
Introduction: The Analytical Imperative for Piperidine Scaffolds
The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of modern medicinal chemistry. It is a privileged scaffold found in numerous blockbuster drugs and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties.[1][2] From antihistamines to antipsychotics, the structural diversity of piperidine derivatives is vast.[2][3] This diversity, however, presents a significant challenge for analytical scientists. Whether ensuring the purity of a key starting material, quantifying an active pharmaceutical ingredient (API) in a finished product, or performing stability studies, a robust, reliable, and validated analytical method is not just a regulatory requirement—it is the foundation of product quality and patient safety.
This guide provides a comparative framework for selecting and validating analytical methods for piperidine derivatives. We will move beyond rote procedural descriptions to explore the causality behind experimental choices, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6] Our focus is on creating self-validating systems that are fit for their intended purpose, ensuring data integrity from the research bench to the quality control lab.
Pillar 1: Strategic Selection of the Analytical Technique
The first critical decision is choosing the right analytical tool. The physicochemical properties of the specific piperidine derivative—its volatility, polarity, chromophoric properties, and stereochemistry—will dictate the most suitable technique. The primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenated mass spectrometry (MS) variants.
Workflow for Analytical Method Selection
The following decision tree illustrates a logical approach to selecting the appropriate primary technique for a given piperidine derivative.
Caption: A decision tree for selecting an analytical method.
Comparison of Primary Analytical Techniques
| Technique | Principle | Best Suited For | Key Advantages | Common Challenges & Solutions for Piperidines |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV-Vis absorbance. | Non-volatile piperidine derivatives possessing a natural UV chromophore (e.g., aromatic rings, conjugated systems).[1] | Robust, widely available, cost-effective, excellent quantitative performance.[1] | Challenge: Lack of a chromophore in simple piperidines. Solution: Pre-column derivatization with a UV-active agent (e.g., NBD-Cl, tosyl chloride) to enable sensitive detection.[1][7][8] |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by ionization and mass-to-charge ratio analysis. | Volatile and thermally stable piperidine derivatives. Often used for residual solvent analysis or for specific derivatives.[7][9] | Excellent separation efficiency and sensitivity. Mass spectrometer provides high specificity and structural information.[10] | Challenge: Poor peak shape (tailing) due to interaction of the basic amine with active sites on the column/liner. Solution: Use base-deactivated columns and liners; derivatization to cap the amine. |
| LC-MS/MS | HPLC separation coupled to tandem mass spectrometry for highly selective and sensitive detection. | Virtually all piperidine derivatives, especially for low-level impurity analysis or bioanalysis in complex matrices. | Unmatched sensitivity (pg/mL levels) and selectivity using modes like Multiple Reaction Monitoring (MRM). Often eliminates the need for derivatization.[7] | Challenge: Matrix effects (ion suppression/enhancement) can impact quantitation. Solution: Use of a stable isotope-labeled internal standard is the gold standard for mitigating matrix effects. |
| Chiral HPLC | HPLC using a Chiral Stationary Phase (CSP) to resolve enantiomers into separate peaks. | Chiral piperidine derivatives where control of enantiomeric purity is required.[11][12] | Direct measurement of enantiomeric excess/purity. Essential for pharmaceutical development as enantiomers can have different pharmacological profiles.[11] | Challenge: Method development can be empirical, requiring screening of multiple CSPs and mobile phases.[13][14] Solution: Systematic screening with polysaccharide-based CSPs (e.g., Chiralpak® IA/AD, Chiralcel® OD) is a highly effective starting point.[13] |
Pillar 2: The Validation Workflow: A Parameter-by-Parameter Guide
Method validation is the process of demonstrating, through laboratory studies, that an analytical procedure is suitable for its intended purpose.[6][15] The framework provided by ICH Q2(R1) and the newer ICH Q2(R2) guidelines serves as our blueprint.[5][16][17][18]
Overall Validation Process Flow
Caption: The sequential workflow of analytical method validation.
Key Validation Parameters & Experimental Design
The following table summarizes the core validation parameters, the rationale behind them, and typical acceptance criteria. These parameters are primarily defined by regulatory guidelines such as USP <1225> and ICH Q2(R1).[5][6][19]
| Parameter | Why It Matters (Causality) | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[6][20] This is the cornerstone of a reliable method. | Peak purity index > 0.99 (for PDA/DAD). No co-elution at the analyte's retention time in placebo, impurity, and forced degradation samples. Resolution > 2 between analyte and nearest eluting peak. |
| Linearity | To confirm that the method's response is directly proportional to the analyte concentration over a defined range. This is essential for accurate quantitation. | Correlation Coefficient (r) ≥ 0.999 or Coefficient of Determination (R²) ≥ 0.998. Y-intercept should be insignificant compared to the response at 100% concentration. |
| Range | To define the upper and lower concentration limits for which the method has been demonstrated to have acceptable linearity, accuracy, and precision. | Assay: 80% to 120% of the test concentration. Impurity: Reporting Level to 120% of the specification limit. |
| Accuracy | To measure the closeness of the experimental value to the true value. It demonstrates that the method is free from systematic error or bias. | Assay: Mean recovery of 98.0% to 102.0% of the theoretical value. Impurity: Mean recovery of 90.0% to 110.0% (may vary with concentration). |
| Precision | To assess the degree of scatter between a series of measurements from the same homogeneous sample. It demonstrates the method's reproducibility under different conditions. | Repeatability (Intra-assay): RSD ≤ 1.0% for assay; ≤ 5.0% for impurities. Intermediate Precision: RSD ≤ 2.0% for assay; ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | To determine the lowest concentration of analyte that can be detected, but not necessarily quantified, by the method. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be measured with acceptable precision and accuracy. This is the lower limit of the reportable range for impurities. | Signal-to-Noise ratio of 10:1. Precision (%RSD) at the LOQ should typically be ≤ 10%. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). This ensures the method is reliable for routine, long-term use.[21] | System suitability parameters (e.g., resolution, tailing factor) must remain within predefined limits. Analyte concentration should not be significantly affected. |
Pillar 3: Field-Proven Protocols & Data
Theoretical understanding must be paired with practical application. Here, we provide detailed protocols for two common scenarios in piperidine derivative analysis: a naturally chromophoric compound and a non-chromophoric compound requiring derivatization.
Scenario A: HPLC-UV Assay of Piperine (A Chromophoric Derivative)
Piperine, an alkaloid from black pepper, contains an extended conjugated system, making it an ideal candidate for direct HPLC-UV analysis.[1] The following method is based on validated procedures for its quantification.[22][23]
Experimental Protocol: Validation of Piperine Assay
-
Specificity:
-
Prepare solutions of a placebo (formulation matrix without piperine), a piperine standard, and a sample preparation.
-
Inject each and verify no interfering peaks exist at the retention time of piperine in the placebo chromatogram.
-
Perform forced degradation: expose a piperine solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress. Analyze the stressed samples to ensure the piperine peak is spectrally pure and well-resolved from all degradation products.
-
-
Linearity & Range:
-
Prepare a stock solution of piperine reference standard (e.g., 100 µg/mL in methanol).[1]
-
Perform serial dilutions to create at least five calibration standards covering the range of 80%-120% of the target assay concentration (e.g., if the target is 10 µg/mL, prepare standards at 5, 7.5, 10, 12.5, and 15 µg/mL).
-
Inject each standard in triplicate. Plot the mean peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy (% Recovery):
-
Spike a known amount of placebo with piperine standard at three levels: 80%, 100%, and 120% of the target assay concentration.
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
-
Precision:
-
Repeatability: Prepare six independent sample preparations from a single, homogeneous batch at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst. Calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD across all 12 results (combining repeatability and intermediate precision data).
-
Table of Typical Chromatographic Conditions & Validated Performance for Piperine
| Parameter | Condition / Result | Source |
| Column | C18, 250 x 4.6 mm, 5 µm | [22][23] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | [22] |
| Flow Rate | 1.0 mL/min | [22] |
| Detection Wavelength | 340 nm | [22][23] |
| Linearity Range | 0.5 - 20 µg/mL | [22] |
| Correlation Coefficient (r²) | > 0.999 | [22] |
| Accuracy (% Recovery) | 99.0% - 101.9% | [22] |
| Precision (%RSD) | < 2% | [23] |
| LOD / LOQ | 0.015 µg/mL / 0.044 µg/mL | [22] |
Scenario B: Chiral HPLC for Enantiomeric Purity of a Non-Chromophoric Derivative
Many piperidine-based APIs are chiral. For a non-chromophoric chiral amine like (R/S)-Piperidin-3-amine, direct UV detection is impossible, and enantiomeric separation is required. This necessitates a pre-column derivatization strategy.[8]
Experimental Protocol: Validation of Enantiomeric Purity
-
Derivatization Reaction:
-
React the sample containing (R/S)-Piperidin-3-amine with a chiral derivatizing agent that contains a chromophore, such as para-toluenesulfonyl chloride (PTSC).[8] This reaction forms diastereomers that can be separated on a standard achiral column, or more commonly, it adds a chromophore to the enantiomers to allow detection after separation on a chiral column.
-
-
Specificity:
-
Prepare solutions of the desired enantiomer (e.g., (R)-isomer), the undesired enantiomer (e.g., (S)-isomer), and a racemic mixture (50:50).
-
Derivatize and inject each. Confirm the method can separate the two enantiomer peaks and that the main peak in the desired enantiomer sample is correctly identified. Resolution between the enantiomer peaks should be > 2.0.[8]
-
-
Linearity & Range (for the Undesired Enantiomer):
-
Prepare a stock solution of the undesired enantiomer.
-
Spike the desired enantiomer (at its nominal concentration) with the undesired enantiomer at levels ranging from the LOQ to 150% of its specification limit (e.g., if the limit is 0.15%, test from 0.05% to 0.225%).
-
Plot the peak area of the undesired enantiomer vs. its concentration.
-
-
Limit of Quantitation (LOQ):
-
Determine the LOQ by preparing a series of dilute solutions of the undesired enantiomer and spiking them into the desired enantiomer.
-
The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1 and has acceptable precision (%RSD ≤ 10% for n≥6 injections).
-
Table of Typical Chromatographic Conditions for Chiral Piperidine Separation
| Parameter | Condition for Derivatized Piperidin-3-amine | Source |
| Derivatizing Agent | para-toluenesulfonyl chloride (PTSC) | [8] |
| Column | Chiralpak AD-H (polysaccharide-based CSP) | [8] |
| Mobile Phase | 0.1% Diethylamine in Ethanol | [8] |
| Flow Rate | 0.5 mL/min | [8] |
| Detection Wavelength | 228 nm (from the derivatizing agent) | [8] |
| Resolution (Rs) | > 4.0 between enantiomers | [8] |
Conclusion
Validating an analytical method for piperidine derivatives is a systematic process that marries regulatory science with fundamental chemistry. The optimal strategy begins with a rational choice of analytical technology based on the molecule's inherent properties. A successful validation, grounded in the principles of ICH Q2, demonstrates that the chosen method is specific, linear, accurate, precise, and robust for its intended application. By understanding the "why" behind each validation parameter and employing field-proven protocols, researchers and drug development professionals can generate analytical data that is not only compliant but also scientifically sound, ensuring the quality and safety of these vital pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. uspbpep.com [uspbpep.com]
- 7. benchchem.com [benchchem.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.thermoscientific.com [apps.thermoscientific.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. fda.gov [fda.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. fda.gov [fda.gov]
- 19. USP <1225> Method Validation - BA Sciences [basciences.com]
- 20. drugfuture.com [drugfuture.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. ijper.org [ijper.org]
- 23. florajournal.com [florajournal.com]
A Comparative Analysis of Dopamine Reuptake Inhibitors: Profiling Established Agents and a Framework for Evaluating Novel Compounds like Methyl 2-(piperidin-3-yl)acetate hydrochloride
This guide provides a comprehensive comparison of several well-characterized dopamine reuptake inhibitors (DRIs). While the impetus for this analysis was an interest in the pharmacological profile of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a thorough search of the scientific literature and chemical databases did not yield public data on its activity at the dopamine transporter (DAT). Therefore, this document will serve a dual purpose: first, to offer a detailed, data-driven comparison of established DRIs, and second, to provide a robust experimental framework that researchers can use to characterize novel chemical entities such as this compound.
Introduction to Dopamine Reuptake Inhibition
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates dopaminergic signaling and is crucial for maintaining dopamine homeostasis. Dopamine reuptake inhibitors are compounds that bind to the DAT and block this reuptake process, leading to an increase in the extracellular concentration of dopamine and prolonging its effects. This mechanism of action is the basis for the therapeutic effects of several medications used to treat conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and depression, but it is also the mechanism behind the abuse potential of psychostimulants.
The pharmacological profile of a DRI, including its potency, selectivity for DAT over other monoamine transporters (norepinephrine transporter, NET, and serotonin transporter, SERT), and its binding kinetics, are key determinants of its therapeutic utility and potential side effects.
Comparative Analysis of Selected Dopamine Reuptake Inhibitors
The following table summarizes the in vitro binding affinities (Ki) and/or uptake inhibition potencies (IC50) of several well-known DRIs for the dopamine, norepinephrine, and serotonin transporters. These values provide a quantitative measure of the potency and selectivity of each compound.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Selectivity (NET/DAT) | Selectivity (SERT/DAT) | Primary Clinical Use/Significance |
| GBR 12909 | 1[1][2] | >100[2] | >100[2] | >100 | >100 | Research tool, high selectivity for DAT |
| Nomifensine | 26 | 4.7 | 4000 | 0.18 | 153.8 | Withdrawn antidepressant |
| Bupropion | ~526 | ~1960 | >10000 | ~3.7 | >19 | Antidepressant, smoking cessation |
| Methylphenidate | 193[3] | 38[3] | >50000[4] | 0.2 | >259 | ADHD, narcolepsy |
| Cocaine | ~250-600 | ~250-700 | ~200-350 | ~1 | ~0.5-1.4 | Drug of abuse, local anesthetic |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions (e.g., tissue source, radioligand used). The values presented here are representative.
In-Depth Look at Selected Dopamine Reuptake Inhibitors
GBR 12909 (Vanoxerine)
GBR 12909 is a diarylpiperazine derivative known for its high potency and selectivity as a dopamine reuptake inhibitor[1][2]. Its high affinity for DAT (Ki = 1 nM) and significantly lower affinity for NET and SERT make it an invaluable tool in neuroscience research for isolating the effects of dopamine transporter inhibition[2]. GBR 12909 acts as a competitive inhibitor at the dopamine binding site on the DAT protein[2].
Nomifensine
Nomifensine is a tetrahydroisoquinoline derivative that was previously used as an antidepressant. It is a potent inhibitor of both norepinephrine and dopamine reuptake, with a much lower affinity for the serotonin transporter[5][6]. Its potent inhibition of dopamine uptake differentiated it from many tricyclic antidepressants[7]. However, it was withdrawn from the market due to incidents of hemolytic anemia.
Bupropion (Wellbutrin®)
Bupropion is an atypical antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[8]. Interestingly, while it has a higher affinity for DAT than NET in some assays, its major active metabolite, hydroxybupropion, has a higher affinity for NET. Positron emission tomography (PET) studies in humans have shown that therapeutic doses of bupropion result in relatively low occupancy of the dopamine transporter, typically in the range of 14-26%[8][9][10][11][12]. This has led to questions about whether DAT occupancy is the primary mechanism of its antidepressant effects or if other actions, such as its effects on norepinephrine or its antagonist activity at nicotinic acetylcholine receptors, play a more significant role.
Methylphenidate (Ritalin®)
Methylphenidate is a psychostimulant widely used in the treatment of ADHD and narcolepsy[13]. It functions as a norepinephrine-dopamine reuptake inhibitor, with a higher affinity for the norepinephrine transporter than the dopamine transporter in some studies[3]. Therapeutic doses of methylphenidate are thought to occupy over 50% of dopamine transporters in the brain, which is believed to be a key component of its therapeutic mechanism in ADHD[3][8].
Cocaine
Cocaine is a potent psychostimulant with a high abuse potential. It is a non-selective monoamine reuptake inhibitor, blocking the transporters for dopamine, norepinephrine, and serotonin with similar affinities. Its powerful reinforcing effects are primarily attributed to its blockade of the dopamine transporter in the brain's reward pathways.
Experimental Protocols for Characterizing Dopamine Reuptake Inhibitors
To determine the pharmacological profile of a novel compound like this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.
In Vitro Radioligand Binding Assay
This assay measures the affinity of a test compound for the dopamine transporter by assessing its ability to compete with a radiolabeled ligand that is known to bind to the transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine transporter.
Materials:
-
Cell membranes prepared from a source rich in dopamine transporters (e.g., rat striatum or cells expressing recombinant human DAT).
-
Radioligand (e.g., [3H]WIN 35,428 or [3H]GBR 12935).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with the non-specific binding control).
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro Synaptosomal Dopamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into synaptosomes, which are resealed nerve terminals that contain functional transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for dopamine uptake.
Materials:
-
Synaptosomes prepared from a dopamine-rich brain region (e.g., rat striatum).
-
[3H]Dopamine.
-
Test compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Synaptosome Preparation: Homogenize brain tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosomes in uptake buffer.[14][15]
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C for a short period.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine.[16]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of dopamine uptake.[16]
-
Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition as a function of the test compound concentration to determine the IC50 value.
In Vivo Microdialysis
Microdialysis is an in vivo technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.
Objective: To determine the effect of a test compound on extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens or striatum).
Materials:
-
Microdialysis probes.
-
Surgical instruments for stereotaxic implantation of the probe.
-
A perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
A fraction collector.
-
An analytical system for quantifying dopamine (e.g., HPLC with electrochemical detection).
-
Test compound.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using stereotaxic coordinates.[17][18][19][20]
-
Habituation: Allow the animal to recover from surgery and habituate while the probe is continuously perfused with aCSF at a low flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.
-
Drug Administration: Administer the test compound (e.g., systemically via injection or locally through the microdialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the collected dialysate samples using a sensitive analytical method like HPLC-ECD.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot them over time to determine the magnitude and duration of the effect of the test compound on extracellular dopamine.
Visualizing Key Concepts and Workflows
Dopamine Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Nomifensine and its derivatives as possible tools for studying amine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bupropion - Wikipedia [en.wikipedia.org]
- 9. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo activity of bupropion at the human dopamine transporter as measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine transporter availability in medication free and in bupropion treated depression: a 99mTc-TRODAT-1 SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methylphenidate - Wikipedia [en.wikipedia.org]
- 14. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 16. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of GABA Uptake Inhibitors: A Guide for Researchers
In the intricate landscape of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic strategy for a host of neurological and psychiatric disorders. The termination of GABAergic signaling is predominantly mediated by its reuptake from the synaptic cleft via a family of sodium- and chloride-dependent GABA transporters (GATs). Consequently, the inhibition of these transporters presents a compelling approach to enhancing GABAergic tone. This guide provides a detailed comparative analysis of key GABA uptake inhibitors, offering objective performance data and field-proven experimental insights to inform your research and development endeavors.
The GABA Transporter Family: Key Targets for Neuromodulation
Four distinct GABA transporter subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters exhibit differential distribution throughout the brain, residing on both presynaptic neurons and surrounding glial cells, which allows for nuanced regulation of GABAergic neurotransmission.[1] The development of subtype-selective inhibitors is a critical goal, as it may offer more targeted therapeutic effects with fewer off-target side effects.
Comparative Performance of Key GABA Uptake Inhibitors
The efficacy and selectivity of GABA uptake inhibitors are paramount to their utility as research tools and potential therapeutics. The following table summarizes the inhibitory potency (IC50 values) of several prominent GAT inhibitors against the four human GAT subtypes. This data provides an at-a-glance comparison of their performance characteristics.
| Compound | hGAT1 IC50 (µM) | hGAT2 IC50 (µM) | hGAT3 IC50 (µM) | hBGT1 IC50 (µM) | Selectivity Profile |
| Tiagabine | 0.07[2] | - | - | - | Potent and highly selective for GAT1 |
| EF1502 | 4 (mouse)[3] | 22 (mouse)[3] | Inactive (mouse)[4] | Equipotent to mGAT1[4] | Mixed GAT1/BGT1 inhibitor[4] |
| (S)-SNAP-5114 | 388[5] | 21 (rat)[5] | 5[5] | 140[6] | Selective for GAT3 and GAT2 over GAT1[5][6] |
| Deramciclane | 2.0 (displacement)[5] | - | - | - | Non-selective, also a 5-HT2C inverse agonist[5][7] |
In-Depth Analysis of Featured Inhibitors
Tiagabine (Gabitril®)
As a clinically approved antiepileptic drug, Tiagabine is the most well-characterized GAT inhibitor.[4] Its mechanism of action is centered on the potent and selective inhibition of GAT1, the predominant GABA transporter in the brain.[2] By blocking GAT1, Tiagabine effectively increases the concentration of GABA in the synaptic cleft, thereby prolonging the inhibitory postsynaptic potential. This high selectivity for GAT1 underscores its utility in treating partial seizures.
(R,S)-EF1502
EF1502 is a notable inhibitor that demonstrates a mixed profile, with equipotent inhibition of GAT1 and BGT1 (referred to as GAT2 in some literature).[3][4] It is reported to be inactive at GAT3.[4] The dual inhibition of both a primarily neuronal (GAT1) and a transporter with glial and extrasynaptic localization (BGT1) suggests a broader mechanism for enhancing GABAergic signaling.
(S)-SNAP-5114
(S)-SNAP-5114 is a valuable research tool for investigating the roles of GAT2 and GAT3. It exhibits a clear preference for GAT3, with a lower potency for GAT2 and significantly weaker activity at GAT1 and BGT1.[5][6] This selectivity allows for the targeted modulation of GABA uptake in brain regions where GAT3 is prominently expressed, such as astrocytes.
Deramciclane
Deramciclane presents a more complex pharmacological profile. While it has been shown to inhibit GABA uptake, its primary mechanism of action is widely recognized as 5-HT2C receptor inverse agonism.[7] It non-competitively inhibits [3H]GABA uptake with a Ki value of 13.7 µM and displaces a GAT1-selective ligand with an IC50 of 2.0 nM, suggesting an interaction with GAT1.[5] However, its lack of selectivity for GAT subtypes and its potent serotonergic activity differentiate it from the other compounds in this analysis.
Visualizing the Mechanism: The GABAergic Synapse and Uptake Inhibition
To conceptualize the site of action for these inhibitors, the following diagram illustrates a simplified GABAergic synapse and the role of GABA transporters.
Caption: Mechanism of GABAergic neurotransmission and GAT inhibition.
Experimental Protocol: In Vitro [³H]GABA Uptake Assay
A robust and reliable method for quantifying the inhibitory activity of compounds on GABA transporters is the radiolabeled GABA uptake assay. The following protocol provides a step-by-step methodology for performing this assay in a heterologous expression system, such as HEK293 cells stably expressing a specific human GAT subtype.
Materials:
-
HEK293 cells stably expressing the human GAT subtype of interest (hGAT1, hGAT2, hGAT3, or hBGT1)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 10 mM D-glucose
-
[³H]GABA (specific activity ~30-60 Ci/mmol)
-
Unlabeled GABA
-
Test compounds (e.g., Tiagabine, EF1502, (S)-SNAP-5114, Deramciclane)
-
Potent, non-selective GAT inhibitor for determining non-specific uptake (e.g., a high concentration of Tiagabine)
-
96-well cell culture plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture:
-
Culture the HEK293-hGAT cells in appropriate culture medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density that allows for a confluent monolayer on the day of the assay. Allow cells to adhere overnight.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed Assay Buffer.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
Add 100 µL of the test compound dilutions to the appropriate wells.
-
For total uptake control wells, add 100 µL of Assay Buffer.
-
For non-specific uptake control wells, add 100 µL of a high concentration of a non-selective GAT inhibitor.
-
Pre-incubate the plate at room temperature for 10-20 minutes.
-
-
Initiation of GABA Uptake:
-
Prepare the [³H]GABA working solution in Assay Buffer at a final concentration of approximately 10-50 nM.
-
Initiate the uptake by adding 100 µL of the [³H]GABA working solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes). This time should be within the linear range of GABA uptake for the specific cell line.
-
-
Termination of Uptake and Cell Lysis:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Wash the cells three times with 200 µL of ice-cold Assay Buffer.
-
Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well and incubate for at least 30 minutes.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the average CPM of the non-specific uptake wells from the average CPM of all other wells.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the total specific uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for Screening and Characterizing Novel GAT Inhibitors
The discovery and development of novel GAT inhibitors follow a structured workflow, from initial screening to in-depth characterization. The following diagram outlines this process.
Caption: A typical workflow for the discovery and development of novel GAT inhibitors.
Conclusion
The comparative analysis of GABA uptake inhibitors reveals a spectrum of potencies and selectivities that can be leveraged for specific research applications. Tiagabine remains the gold standard for potent and selective GAT1 inhibition. (S)-SNAP-5114 offers a valuable tool for dissecting the roles of GAT2 and GAT3, while EF1502 provides a means to explore the combined inhibition of GAT1 and BGT1. Deramciclane, with its multifaceted pharmacology, highlights the importance of comprehensive characterization to distinguish between primary and secondary mechanisms of action. A thorough understanding of these compounds, supported by robust experimental data, is essential for advancing our knowledge of the GABAergic system and developing novel therapeutics for neurological and psychiatric disorders.
References
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel selective gamma-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of [3H]D-aspartate release by deramciclane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and safety of deramciclane during multiple oral dosing [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of Methyl 2-(piperidin-3-yl)acetate: Probing the Landscape of GABA Transporter Inhibition
Introduction: The Significance of the Piperidine-3-acetic Acid Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space allow for fine-tuning of interactions with biological targets. Methyl 2-(piperidin-3-yl)acetate, a derivative of this versatile scaffold, serves as a crucial starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system. Its structural similarity to nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, positions its analogs as promising candidates for modulating GABAergic neurotransmission.[2] Dysregulation of the GABA system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain, making the GABA transporters (GATs) attractive drug targets.[3][4]
This guide provides a comprehensive comparison of structural analogs of Methyl 2-(piperidin-3-yl)acetate, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity as GABA transporter inhibitors. We will delve into the synthetic rationale, present comparative (and illustrative) experimental data, and provide detailed protocols for the key assays used to characterize these compounds.
Structural Analogs: A Comparative Analysis
The core structure of Methyl 2-(piperidin-3-yl)acetate offers two primary points for chemical modification: the piperidine nitrogen (N1) and the acetate side chain. This section explores the impact of these modifications on the biological activity of the resulting analogs, with a focus on their inhibitory effects on GABA transporters.
N-Substituted Analogs: Exploring the Lipophilic Pocket
A common strategy to enhance the potency and blood-brain barrier permeability of piperidine-based GABA uptake inhibitors is the introduction of a lipophilic substituent on the piperidine nitrogen.[4] This modification allows for interaction with a putative lipophilic pocket within the GABA transporter.
-
N-Unsubstituted Core (Analog A): The parent compound, Methyl 2-(piperidin-3-yl)acetate, typically exhibits weak inhibitory activity at GABA transporters. Its hydrophilic nature limits its ability to cross the blood-brain barrier effectively.
-
N-Alkylation (Analog B): Simple alkyl substituents, such as a methyl group, can slightly increase potency, but often not to a significant degree.
-
N-Benzylation (Analog C): The introduction of a benzyl group generally leads to a marked increase in inhibitory activity. The aromatic ring is thought to engage in favorable interactions within the transporter.
-
Substituted N-Benzyl Analogs (Analogs D & E): The electronic properties and substitution pattern of the phenyl ring in N-benzyl analogs can significantly modulate activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at different positions can fine-tune the binding affinity. For instance, a para-chloro substitution (Analog D) often enhances potency compared to the unsubstituted benzyl analog.
-
Bulky Lipophilic Groups (Analog F): More complex and bulky lipophilic groups, such as a diphenylmethyl moiety, can further enhance potency, likely by maximizing hydrophobic interactions within the binding site.
| Analog ID | N-Substituent | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | GAT-4 (BGT-1) IC50 (µM) |
| A | -H | >100 | >100 | >100 | >100 |
| B | -CH₃ | 85.2 | >100 | 92.5 | >100 |
| C | -CH₂Ph | 12.7 | 55.3 | 25.1 | 78.9 |
| D | -CH₂(4-Cl-Ph) | 5.8 | 32.1 | 15.6 | 45.3 |
| E | -CH₂(4-OCH₃-Ph) | 9.3 | 48.7 | 21.4 | 62.1 |
| F | -CH(Ph)₂ | 1.2 | 18.9 | 8.7 | 30.5 |
Note: The IC50 values presented in this table are illustrative and intended for comparative purposes to demonstrate established SAR trends for this class of compounds.
Side-Chain and Bioisosteric Modifications
Modifications to the methyl acetate side chain can influence the interaction with the polar residues in the binding site and affect the overall physicochemical properties of the molecule.
-
Ester Variation (Analog G): Changing the methyl ester to a slightly larger ethyl or propyl ester generally has a minor impact on potency, suggesting that this part of the molecule is less critical for binding affinity than the N-substituent.
-
Bioisosteric Replacement of the Ester (Analog H): Replacing the ester group with a bioisostere, such as an oxadiazole, can modulate the compound's metabolic stability and pharmacokinetic profile. The oxadiazole ring can also participate in different hydrogen bonding interactions within the binding site.[5]
| Analog ID | N-Substituent | Side-Chain Modification | GAT-1 IC50 (µM) |
| C | -CH₂Ph | Methyl Ester | 12.7 |
| G | -CH₂Ph | Ethyl Ester | 15.2 |
| H | -CH₂Ph | 3-methyl-1,2,4-oxadiazol-5-yl | 10.5 |
Note: The IC50 values presented in this table are illustrative and intended for comparative purposes.
Experimental Protocols
The following protocols are representative of the methods used to synthesize and evaluate the biological activity of the structural analogs of Methyl 2-(piperidin-3-yl)acetate.
General Synthetic Scheme for N-Substituted Analogs
The synthesis of N-substituted analogs of Methyl 2-(piperidin-3-yl)acetate is typically achieved through reductive amination or N-alkylation of the parent piperidine.
Caption: General workflow for the synthesis of N-substituted analogs.
Step-by-Step Protocol for N-Benzylation (Synthesis of Analog C):
-
Free Base Formation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add triethylamine (1.2 eq) and stir at room temperature for 30 minutes.
-
Reductive Amination: To the solution of the free base, add benzaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-benzyl analog.
In Vitro GABA Uptake Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of the synthesized analogs on different GABA transporter subtypes.
Caption: Workflow for the in vitro GABA uptake inhibition assay.
Step-by-Step Protocol:
-
Cell Culture: Culture Human Embryonic Kidney (HEK293) cells stably expressing the desired human GABA transporter subtype (hGAT-1, hGAT-2, hGAT-3, or hBGT-1) in appropriate media.
-
Assay Preparation: Seed the cells in a 96-well plate and grow to confluency. On the day of the assay, wash the cells with assay buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for 10-20 minutes at room temperature.
-
GABA Uptake: Initiate GABA uptake by adding a fixed concentration of [³H]-GABA to each well.
-
Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The structural framework of Methyl 2-(piperidin-3-yl)acetate provides a fertile ground for the development of novel GABA transporter inhibitors. The structure-activity relationships highlighted in this guide demonstrate that N-substitution with bulky, lipophilic moieties is a key strategy for enhancing potency, particularly for the GAT-1 subtype. The methyl acetate side chain appears to be more amenable to bioisosteric replacement to improve pharmacokinetic properties rather than to significantly increase binding affinity.
Future research in this area should focus on synthesizing analogs with improved subtype selectivity. For instance, targeting GAT-2 and GAT-3, which are less explored than GAT-1, could lead to novel therapeutic agents with distinct pharmacological profiles. Furthermore, a deeper understanding of the three-dimensional binding modes of these analogs through computational modeling and X-ray crystallography will be instrumental in the rational design of the next generation of potent and selective GABA transporter inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Navigating the In Vitro-In Vivo Efficacy Gap of Piperidine-Based Compounds
Introduction: The Privileged Piperidine Scaffold and the Translational Dilemma
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] It is considered a "privileged scaffold" due to its frequent appearance in clinically approved drugs targeting a vast array of diseases, from cancer to central nervous system disorders.[3][4] The scaffold's utility lies in its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile anchor for pharmacophoric groups that interact with biological targets.[3][5]
However, the journey of a promising piperidine-based compound from a laboratory hit to a clinical candidate is fraught with challenges. A frequent and costly hurdle is the discrepancy between in vitro (in a controlled lab environment, e.g., a test tube or petri dish) and in vivo (in a living organism) efficacy.[6] A compound that potently kills cancer cells in a dish may show little to no effect, or unexpected toxicity, in a preclinical animal model.[7]
This guide provides an in-depth comparison of in vitro and in vivo evaluation strategies for piperidine-based compounds. As a senior application scientist, my goal is not merely to list protocols but to illuminate the causality behind experimental choices, explain the complexities that lead to the in vitro-in vivo gap, and offer a logical framework for navigating this critical phase of drug development.
The In Vitro Landscape: Establishing Baseline Potency and Mechanism
In vitro assays are the workhorses of early-stage drug discovery. They are designed to be rapid, cost-effective, and suitable for high-throughput screening, allowing researchers to evaluate hundreds or thousands of compounds to identify promising "hits."[8] The primary goals are to determine a compound's potency and to begin elucidating its mechanism of action (MOA).
Key Experimental Protocol: The MTT Cell Viability Assay
One of the most fundamental in vitro experiments is the cytotoxicity assay, which measures a compound's ability to kill or inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[9][10]
Causality Behind the Method: The MTT assay's trustworthiness stems from its direct link to cellular metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt (MTT) into a purple formazan product.[10] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[9] A potent anticancer compound will result in fewer viable cells and thus a weaker purple signal.
Detailed Protocol: MTT Assay for Cytotoxicity Screening [11]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in 96-well plates at a density of 1x10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere. Rationale: This initial incubation ensures a healthy, uniform monolayer of cells before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the piperidine-based test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls (e.g., DMSO) and untreated controls. Rationale: A dose-response curve is essential to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.[8]
-
Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL). Rationale: The MTT reagent must be added to live cells for the enzymatic conversion to occur.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized MTT solvent, to each well.[11] Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Rationale: The formazan product is insoluble in water and must be dissolved to allow for accurate absorbance reading.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Visualizing the In Vitro Screening Workflow
Caption: High-level workflow for in vitro screening of piperidine compounds.
The In Vivo Gauntlet: Evaluating Efficacy in a Complex System
While in vitro data is crucial, it represents a highly simplified system. In vivo studies are essential to understand how a compound behaves within a whole, living organism, which introduces layers of complexity that can profoundly impact efficacy.[13] This is where we evaluate not just the drug's effect on the target (pharmacodynamics), but also the body's effect on the drug—Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK).[14]
Key Experimental Model: The Cancer Xenograft Study
For anticancer drug development, the cell line-derived xenograft (CDX) model is a gold standard for preclinical in vivo testing.[15][16]
Causality Behind the Model: This model involves implanting human cancer cells into immunocompromised mice.[15] The use of mice lacking a functional immune system (e.g., athymic nude or NOD-scid mice) is critical to prevent the rejection of the foreign human tumor cells, allowing them to grow into a solid tumor that can be monitored and measured.[15] This provides a vital step between lab studies and human trials by allowing researchers to evaluate a drug's ability to shrink a tumor in a living biological context.[16]
Detailed Protocol: High-Level Overview of a Xenograft Efficacy Study [15]
-
Animal Acclimation & Cell Preparation: House immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) in a sterile, controlled environment. Culture the desired human cancer cells (e.g., PC3 prostate cancer cells) to a sufficient number.
-
Tumor Implantation: Suspend the cancer cells in a suitable medium (e.g., PBS mixed with Matrigel). Subcutaneously inject approximately 1-5 million cells into the flank of each mouse. Rationale: The flank is a common site as it allows for easy and non-invasive tumor measurement.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Rationale: Randomization minimizes bias and ensures that the average starting tumor volume is similar across all groups.
-
Compound Administration: Administer the piperidine-based compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle solution. Dosing is typically performed daily or on a set schedule for a period of 2-4 weeks. Rationale: The dose and schedule are often informed by prior pharmacokinetic and toxicology studies to maximize efficacy while minimizing harm to the animal.
-
Data Collection: Measure tumor volume (typically with calipers) and mouse body weight 2-3 times per week. Rationale: Tumor volume is the primary efficacy endpoint. Body weight is a critical indicator of drug toxicity; significant weight loss (>15-20%) is a sign of severe adverse effects.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: The primary outcome is often expressed as Tumor Growth Inhibition (TGI), which compares the change in tumor volume in the treated group to the control group.
Visualizing the In Vivo Testing Workflow
Caption: A typical workflow for an in vivo xenograft efficacy study.
Bridging the Gap: Why In Vitro Potency Doesn't Always Translate
The transition from a controlled in vitro environment to a complex in vivo system is where many promising compounds fail. A low-micromolar IC50 value is encouraging, but it does not guarantee in vivo success.[6] The prediction of in vivo anticancer activity from cell culture experiments is not trivial.[6]
Comparative Analysis: In Vitro vs. In Vivo Performance
The following table presents in vitro cytotoxicity data for several piperidine derivatives against human cancer cell lines and illustrates hypothetical, yet plausible, in vivo outcomes to highlight the potential for discrepancy.
| Derivative | Cancer Cell Line | In Vitro Potency (GI50/IC50) | Plausible In Vivo Outcome in Xenograft Model | Primary Reason for Discrepancy |
| DTPEP [17] | MCF-7 (Breast) | 0.8 µM | Moderate tumor growth inhibition, but only at high doses. | Poor Pharmacokinetics (PK): Low oral bioavailability means insufficient drug concentration reaches the tumor. |
| Compound 17a [17][18] | PC3 (Prostate) | 0.81 µM | No significant tumor growth inhibition observed. | Rapid Metabolism: The compound is quickly broken down by the liver (first-pass metabolism) into inactive metabolites.[6] |
| Compound 16 [17] | NCI/ADR-RES (Ovarian) | 17.5 µg/mL | Significant tumor stasis, but accompanied by >15% body weight loss in mice. | Systemic Toxicity: The concentration required for an anti-tumor effect is toxic to the host organism, leading to unacceptable side effects.[7] |
| Hypothetical Cmpd. X | HT29 (Colon) | 1.2 µM | No efficacy, despite good PK and low toxicity. | Tumor Microenvironment (TME): The drug cannot effectively penetrate the dense stromal tissue of the established in vivo tumor.[13] |
Key Factors Driving the In Vitro-In Vivo Discrepancy
Understanding the reasons for this gap is critical for designing better drugs and experiments.
Caption: Key factors causing discrepancies between in vitro and in vivo results.
-
Pharmacokinetics and Bioavailability (PK/PD): A drug isn't effective if it can't reach its target in sufficient concentrations.[14] Piperidine compounds can be subject to poor absorption from the gut, rapid clearance by the kidneys, or failure to distribute to the tumor tissue.[3]
-
Metabolism: The liver is the body's primary metabolic hub. A compound that is stable in culture medium can be rapidly transformed in vivo into inactive or even toxic byproducts.[6] This is a critical consideration, as studies show administered drugs can be completely metabolized within hours.[6]
-
The Tumor Microenvironment (TME): A 2D layer of cells in a dish does not replicate the complex, three-dimensional architecture of a real tumor.[13] In vivo, tumors are composed of cancer cells, stromal cells, blood vessels, and extracellular matrix, which can create physical and chemical barriers (like hypoxia and altered pH) to drug penetration and efficacy.[13]
-
Systemic Toxicity: A compound may kill cancer cells effectively, but if it also harms healthy, rapidly-dividing cells (like those in the bone marrow or gastrointestinal tract), its therapeutic window will be too narrow for clinical use.[7] This is an outcome that can only be assessed in a whole organism.
Conclusion and Future Outlook
The evaluation of piperidine-based compounds requires a carefully integrated strategy that leverages the strengths of both in vitro and in vivo models. In vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies. However, the data they generate should be viewed as a hypothesis of efficacy, not a confirmation.
The ultimate test lies in the in vivo setting, where the complex interplay of pharmacokinetics, metabolism, and the tumor microenvironment determines true therapeutic potential. Acknowledging and investigating the common reasons for in vitro-in vivo discrepancies—poor PK, rapid metabolism, systemic toxicity—is paramount. As senior scientists, our role is to design intelligent experimental cascades where in vitro findings guide the selection of the best candidates, and in vivo results provide the definitive validation needed to advance a compound toward the clinic. The development of more sophisticated models, such as 3D organoids and patient-derived xenografts (PDXs), will continue to help bridge this critical translational gap, improving our ability to predict clinical success from preclinical data.[19]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discrepancy between in vitro and in vivo antitumor effect of a new platinum(II) metallointercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer [mdpi.com]
Navigating the Cross-Reactivity Landscape of Methyl 2-(piperidin-3-yl)acetate hydrochloride: A Comparative Guide for Preclinical Research
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. A critical, yet often underestimated, hurdle is the characterization of its off-target interactions. This guide provides an in-depth comparative analysis of the potential cross-reactivity of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a piperidine-containing compound. Due to the current lack of publicly available pharmacological data for this specific molecule, we will establish a predictive framework by examining the well-documented cross-reactivity profiles of structurally related, clinically significant piperidine derivatives. This guide will equip you with the foundational knowledge and experimental strategies to proactively assess and mitigate the risks of off-target effects.
The Piperidine Scaffold: A Double-Edged Sword in Drug Design
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] Its conformational flexibility allows it to adapt to a diverse range of receptor binding pockets, leading to its presence in a wide array of central nervous system (CNS) active drugs. However, this same versatility is the primary driver of potential cross-reactivity, where a compound interacts with unintended biological targets, potentially leading to adverse effects or diminished therapeutic efficacy.
Understanding the likely off-target interactions of a novel piperidine-containing compound like this compound is paramount for a successful preclinical development program. By analyzing the known receptor binding profiles of established drugs sharing this core structure, we can anticipate potential liabilities and design targeted screening strategies.
A Comparative Analysis of Piperidine-Containing Drugs: Predicting Cross-Reactivity
To build a predictive model for the cross-reactivity of this compound, we will examine three classes of piperidine-containing drugs with distinct primary mechanisms of action: antipsychotics, opioid analgesics, and stimulants.
Structural Analogs and Their Primary Targets
-
This compound: The subject of our investigation. Its primary biological target is currently undefined in public literature.
-
Methylphenidate: A close structural analog (methyl 2-phenyl-2-(piperidin-2-yl)acetate), is a well-known norepinephrine-dopamine reuptake inhibitor (NDRI) used in the treatment of ADHD.[2]
-
Haloperidol: A typical antipsychotic of the butyrophenone class, featuring a piperidine ring. Its primary mechanism of action is potent antagonism of the dopamine D2 receptor.[1]
-
Risperidone: An atypical antipsychotic with a piperidine moiety, exhibiting potent antagonism at both dopamine D2 and serotonin 5-HT2A receptors.[2]
-
Fentanyl: A potent synthetic opioid analgesic that is a phenylpiperidine derivative. It acts as a highly efficacious agonist at the μ-opioid receptor.[3]
Comparative Receptor Binding Profiles
The following tables summarize the binding affinities (Ki in nM) of our selected reference compounds across a panel of receptors commonly implicated in the off-target effects of CNS-active drugs. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine and Serotonin Receptors
| Receptor | Methylphenidate | Haloperidol | Risperidone | Fentanyl |
| Dopamine D1 | >500 | ~240 | 240 | - |
| Dopamine D2 | >500 | 0.89 - 2.5 | 3.1 - 3.2 | - |
| Dopamine D3 | - | 4.6 | - | - |
| Dopamine D4 | - | 7.3 - 10 | 7.3 | - |
| Serotonin 5-HT1A | ~3600 | 3600 | 420 | - |
| Serotonin 5-HT2A | >10,000 | 120 | 0.2 | - |
| Serotonin 5-HT2C | - | 4700 | 50 | - |
Table 2: Comparative Binding Affinities (Ki, nM) at Adrenergic, Histamine, and Opioid Receptors
| Receptor | Methylphenidate | Haloperidol | Risperidone | Fentanyl |
| Alpha-1A Adrenergic | - | - | 5 | - |
| Alpha-2A Adrenergic | - | - | 16 | - |
| Histamine H1 | - | - | 20 | - |
| Mu-Opioid (MOR) | - | - | - | 1.35 |
| Delta-Opioid (DOR) | - | - | - | 220 |
| Kappa-Opioid (KOR) | - | - | - | 174 |
Table 3: Comparative Binding Affinities (IC50/Ki, nM) at Monoamine Transporters
| Transporter | Methylphenidate (d-threo isomer) | Haloperidol | Risperidone | Fentanyl |
| Dopamine (DAT) | 33 | - | - | - |
| Norepinephrine (NET) | 244 | - | - | - |
| Serotonin (SERT) | >50,000 | - | - | - |
Insights from Comparative Analysis
From the data presented, several key insights emerge:
-
Dopamine and Serotonin Receptors are Common Off-Targets: The antipsychotics, haloperidol and risperidone, demonstrate high affinity for multiple dopamine and serotonin receptor subtypes, which is integral to their therapeutic effect but also contributes to their side-effect profiles. The significant affinity of risperidone for 5-HT2A and adrenergic receptors is a hallmark of atypical antipsychotics.
-
Monoamine Transporters as Potential Targets: The structural similarity of this compound to methylphenidate suggests a moderate to high probability of interaction with the dopamine and norepinephrine transporters.
-
Opioid Receptor Interaction is Structurally Specific: Fentanyl's high affinity and selectivity for the μ-opioid receptor highlight how specific substitutions on the piperidine ring can drive potent and selective interactions with this receptor family.
-
Histamine H1 Receptor Affinity Predicts Sedation: The affinity of risperidone for the H1 receptor is consistent with the sedative side effects observed with some antipsychotic medications.
Based on this comparative analysis, a preliminary cross-reactivity screening panel for this compound should prioritize the dopamine and norepinephrine transporters, a broad range of dopamine and serotonin receptor subtypes, and the histamine H1 receptor. Depending on the initial findings, further screening against opioid and other CNS receptors may be warranted.
Experimental Strategies for Determining Cross-Reactivity
A tiered approach to in vitro safety pharmacology is essential for a comprehensive and cost-effective assessment of off-target liabilities. This typically begins with broad screening panels followed by more detailed functional assays for any identified "hits."
Tier 1: Broad Panel Screening
The initial step involves screening the test compound against a large panel of receptors, ion channels, transporters, and enzymes. Several contract research organizations (CROs) offer standardized safety screening panels, such as the Eurofins SafetyScreen44 or the DiscoverX KINOMEscan. These panels provide a broad overview of potential off-target interactions.
Caption: Tier 1 broad panel screening workflow.
Tier 2: Quantitative Binding and Functional Assays
For any targets identified in the initial screen, the next step is to determine the binding affinity (Ki) and functional activity (EC50 for agonists, IC50 for antagonists).
Principle: This "gold standard" technique measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the target receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cells or tissues endogenously or recombinantly expressing the target receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional assays are crucial to determine whether the binding of a compound to a receptor results in a cellular response (agonism, antagonism, or inverse agonism).
-
GTPγS Binding Assay (for G-protein coupled receptors - GPCRs):
-
Principle: This assay measures the activation of G-proteins, an early step in GPCR signaling. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used to quantify this activation.
-
Application: Differentiates between agonists (stimulate [35S]GTPγS binding) and antagonists (block agonist-stimulated binding).
-
-
cAMP Assays (for Gs and Gi coupled GPCRs):
-
Principle: Measures the modulation of cyclic AMP (cAMP), a key second messenger. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. Changes in cAMP are typically measured using immunoassays (e.g., HTRF) or reporter gene assays.
-
Application: Quantifies the functional potency of compounds acting on adenylyl cyclase-linked receptors.
-
-
Calcium Flux Assays (for Gq coupled GPCRs):
-
Principle: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium. This change in calcium concentration is detected using fluorescent calcium indicators.
-
Application: Determines the functional activity of compounds at receptors that signal through the phospholipase C pathway.
-
Caption: Decision tree for selecting an appropriate functional assay.
Conclusion and Future Directions
While the precise pharmacological profile of this compound remains to be elucidated, a comprehensive analysis of structurally related piperidine-containing drugs provides a robust framework for predicting its potential cross-reactivity. The evidence strongly suggests that initial screening efforts should focus on monoamine transporters and a broad panel of aminergic G-protein coupled receptors.
By employing a tiered experimental approach, beginning with broad panel screening and progressing to quantitative binding and functional assays for any identified off-target interactions, researchers can build a detailed and predictive safety profile. This proactive strategy is not merely a risk mitigation exercise; it is a critical component of a data-driven drug discovery process that can ultimately lead to the development of safer and more effective therapeutics. The experimental protocols and comparative data presented in this guide serve as a foundational resource for any research program involving novel piperidine-based compounds.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
A Senior Application Scientist's Guide to Confirming Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods for Chiral Piperidines
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step. The three-dimensional arrangement of atoms in a chiral center dictates its interaction with biological systems, profoundly influencing efficacy, safety, and pharmacological profiles.[1][2] The chiral piperidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmaceuticals, making the validation of its stereochemistry a routine yet paramount task.
While single-crystal X-ray crystallography (SCXRD) has long been revered as the definitive "gold standard," it is not a universal solution. Challenges in obtaining high-quality crystals necessitate a clear understanding of alternative and complementary techniques. This guide provides an objective comparison of SCXRD with modern spectroscopic methods, offering field-proven insights and detailed protocols to empower researchers in selecting the optimal strategy for their chiral piperidine derivatives.
The Gold Standard: Unveiling Chirality with Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration.[3][4] The technique's ability to resolve absolute stereochemistry is not inherent in a routine diffraction experiment, which typically only reveals the relative configuration between multiple stereocenters. Instead, it relies on a subtle physical phenomenon known as anomalous dispersion (or anomalous scattering).[5][6]
The Principle of Anomalous Dispersion
In a standard diffraction experiment, the scattering of X-rays by an atom is considered an elastic collision. Under this assumption, the intensity of a diffracted beam from a crystal plane (hkl) is identical to the intensity from its inverse plane (-h-k-l). This is known as Friedel's Law. However, when the energy of the incident X-ray is near the absorption edge of an atom in the crystal, a phase shift occurs in the scattered wave.[6][7] This anomalous dispersion effect breaks Friedel's Law, causing the intensities of the Friedel pair, I(hkl) and I(-h-k-l), to differ.[8] By measuring these small but significant differences (known as Bijvoet pairs), the crystallographer can determine the absolute structure of the entire crystal, and thus the absolute configuration of the molecule.[9]
Validation: The Flack Parameter
The confidence in an absolute structure determination is quantified by the Flack parameter, a value refined against the diffraction data.[8][10][11]
-
A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct.[8]
-
A value close to 1 suggests the configuration should be inverted.[8]
-
A value near 0.5 may indicate a racemic twin or that the data lacks sufficient anomalous signal to make a confident assignment.[8]
The Hooft parameter, based on Bayesian statistics, serves a similar purpose and is often used alongside the Flack parameter for robust validation.[12][13]
A Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
The primary limitation of X-ray crystallography is its absolute requirement for a high-quality single crystal, which can be difficult or impossible to obtain for many compounds, particularly oils or amorphous solids.[14] In such cases, chiroptical spectroscopic methods provide powerful, solution-state alternatives.
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) / Optical Rotatory Dispersion (ORD) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal.[5] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[15] | Differential absorption of circularly polarized UV-Vis light (ECD) or the variation of optical rotation with wavelength (ORD).[16][17] |
| Sample Requirement | High-quality single crystal (typically >0.1 mm). Destructive. | 2-15 mg of sample, recoverable. Can be a neat liquid, oil, or solution.[14] | Micrograms to milligrams in solution. Requires a UV-Vis chromophore near the stereocenter for ECD.[18] |
| Key Advantage | Provides an unambiguous 3D structure and absolute configuration without computational modeling. | Does not require crystallization.[19] Provides rich structural information from vibrational transitions.[20] Excellent for molecules without a UV chromophore. | High sensitivity. ORD can be performed on transparent compounds.[21] |
| Key Limitation | Absolute need for a single crystal.[9] The anomalous signal can be weak for molecules with only light atoms (C, H, N, O). | Requires quantum mechanical (DFT) calculations to predict the spectrum for a given enantiomer, which is then compared to the experimental spectrum.[2] | ECD is highly conformation-dependent and requires a chromophore.[17] ORD curves can be plain and less informative for complex molecules. |
| Confidence | Very high, validated by statistical parameters (Flack/Hooft).[11] | High, based on the goodness-of-fit between experimental and calculated spectra. | Moderate to high, depends heavily on the accuracy of conformational analysis and computational models.[22] |
Visualizing the Methodologies
The workflows for crystallographic and spectroscopic determination differ significantly, as illustrated below.
Detailed Protocol: Confirming Piperidine Absolute Configuration via SCXRD
This protocol outlines the self-validating system for determining the absolute configuration of a chiral piperidine derivative. The causality behind each step is explained to provide a deeper understanding.
Step 1: Crystallization
-
Objective: To grow well-ordered, single crystals of sufficient size and quality for diffraction. This is often the most challenging step.
-
Methodology:
-
Purification: Ensure the piperidine sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth.
-
Solvent Screening: Use a range of solvents and solvent mixtures to find conditions where the compound is sparingly soluble.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated seal (e.g., Parafilm with pinholes). Allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a small amount of a volatile solvent. Place this solution in a sealed chamber containing a larger reservoir of a less-volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the compound solution, solubility decreases, promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
-
Causality: Slow crystal growth is paramount. Rapid precipitation leads to small, disordered, or polycrystalline material unsuitable for single-crystal diffraction. The goal is to allow molecules to arrange themselves methodically into a well-defined crystal lattice.
Step 2: Crystal Selection and Mounting
-
Objective: To select a single, defect-free crystal and mount it on the diffractometer.
-
Methodology:
-
Selection: Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
-
Mounting: Using a cryo-loop, carefully pick up the selected crystal with a small amount of cryo-protectant oil (to prevent ice formation). Mount the loop onto a goniometer head.
-
Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K).
-
-
Causality: Cryo-cooling minimizes thermal motion of the atoms in the crystal, leading to higher resolution diffraction data and a more precise structure.[5]
Step 3: Data Collection
-
Objective: To collect a complete and redundant set of diffraction intensity data.
-
Methodology:
-
Unit Cell Determination: An initial set of diffraction images is used to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: The instrument software calculates an optimized strategy to collect a full sphere of diffraction data, ensuring high completeness and redundancy. The crystal is rotated in the X-ray beam while thousands of diffraction images are recorded.
-
-
Causality: The choice of X-ray wavelength is critical. For light-atom structures like many piperidine derivatives, copper radiation (Cu Kα, λ ≈ 1.54 Å) produces a stronger anomalous signal than molybdenum radiation (Mo Kα, λ ≈ 0.71 Å), increasing the chances of a successful absolute configuration assignment.[23]
Step 4: Structure Solution and Refinement
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Methodology:
-
Data Reduction: The raw image data is processed to integrate the intensities of each reflection and apply corrections.
-
Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map and a preliminary molecular model.
-
Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Step 5: Absolute Configuration Determination and Validation
-
Objective: To use the anomalous scattering signal to definitively assign the absolute configuration.
-
Methodology:
-
Refine the Flack Parameter: During the final stages of refinement, the Flack parameter x is introduced into the model. The software refines x using the intensity differences between Bijvoet pairs.
-
Interpret the Result: Analyze the final value of the Flack parameter and its standard uncertainty. For an enantiopure crystal, a value of x ≈ 0(±s.u.) confirms the current model. A value of x ≈ 1(±s.u.) indicates the inverted model is correct. The structure coordinates should be inverted, and the refinement repeated.
-
-
Causality & Trustworthiness: This final step is the self-validating core of the protocol. The Flack parameter is not an arbitrary value; it is a direct, quantitative measure of the agreement between the experimental anomalous data and the proposed chiral model. A conclusive result provides the highest level of confidence in the assignment.[11]
Conclusion
The determination of absolute configuration is a non-negotiable step in the development of chiral piperidines. Single-crystal X-ray crystallography remains the unparalleled gold standard, providing a direct and unambiguous visualization of the molecular structure when a suitable crystal can be obtained. Its internal validation through the Flack parameter provides a level of certainty that is difficult to match.
However, the practical challenges of crystallization mean that researchers must be proficient in alternative techniques. Vibrational Circular Dichroism (VCD) has emerged as the most robust and versatile of the spectroscopic methods, offering a reliable path to absolute configuration for molecules in their solution state, thereby bypassing the crystallization bottleneck entirely.[2][24] By understanding the principles, advantages, and limitations of each technique, scientists can design a more efficient and effective strategy for stereochemical validation, accelerating the journey from molecular design to functional application.
References
- 1. purechemistry.org [purechemistry.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. Flack parameter - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. absolute configuration – Chemical Crystallography [xtl.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. web.mit.edu [web.mit.edu]
- 13. Glossary | OlexSys [olexsys.org]
- 14. benchchem.com [benchchem.com]
- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 16. kud.ac.in [kud.ac.in]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Stationary Phase Selection for Piperidine Separation
For researchers, scientists, and professionals in drug development, the enantioselective separation of piperidine-containing compounds is a critical analytical challenge. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, and as regulatory bodies increasingly demand enantiomer-specific pharmacological and toxicological data, robust and efficient chiral separation methods are indispensable. This guide provides an in-depth comparison of different chiral stationary phases (CSPs) for piperidine separation, grounded in experimental data and mechanistic understanding to empower you to make informed decisions in your method development.
The Primacy of Polysaccharide-Based CSPs for Piperidine Derivatives
Experience in the field consistently demonstrates that polysaccharide-based CSPs are the front-runners for the chiral resolution of a wide range of piperidine derivatives.[1][2] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a remarkable breadth of enantioselectivity. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities formed by the polysaccharide structure.[3][4] For piperidine compounds, the basic nitrogen atom and potential hydrogen bond donors/acceptors are key interaction points.
Amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) selectors (e.g., Chiralpak AD series), and cellulose-based CSPs with the same selector (e.g., Chiralcel OD series) are often the first choice for screening.[2] Comparative studies have shown that amylose-based phases can sometimes offer superior enantioselectivity for basic drugs compared to their cellulose counterparts.[5]
A notable study on the separation of piperidine-2,6-dione analogues on immobilized polysaccharide CSPs, Chiralpak IA (amylose-based) and Chiralpak IB (cellulose-based), revealed significantly better resolution on the Chiralpak IA column.[6][7] With non-conventional mobile phases, resolution factors on Chiralpak IA ranged from 1.00 to 5.33, while on Chiralpak IB, they were between 0.33 and 0.67, highlighting the profound impact of the polysaccharide backbone on chiral recognition for this class of piperidine derivatives.[6][7]
Cyclodextrin-Based CSPs: An Alternative for Specific Applications
Cyclodextrin-based CSPs represent another important class of chiral selectors. These consist of cyclodextrins, which are cyclic oligosaccharides, bonded to a silica support. The primary mechanism of chiral recognition involves the formation of inclusion complexes, where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin.[8] The chiral secondary hydroxyl groups at the mouth of the cavity can then engage in specific hydrogen bonding interactions, leading to enantiomeric differentiation.
A direct comparison for the separation of fluoxetine, which contains a piperidine ring, on polysaccharide and cyclodextrin-based CSPs provides valuable insights.[2] In this study, the Cyclobond I 2000 DM (a dimethyl-β-cyclodextrin phase) demonstrated the best separation with a resolution of 2.30.[2] This superior performance was attributed to a combination of hydrogen bonding, dipole-dipole interactions, and the formation of a strong inclusion complex within the hydrophobic cyclodextrin cavity.[2]
Pirkle-Type CSPs: Rational Design and Broader Applications
Pirkle-type CSPs, also known as brush-type phases, are based on smaller, well-defined chiral molecules covalently bonded to the silica surface. Their chiral recognition mechanism is often described by the "three-point interaction" model, involving a combination of π-π interactions, hydrogen bonding, and steric hindrance. A key advantage of Pirkle-type CSPs is the potential for a more predictable chiral recognition mechanism. The Whelk-O 1 column is a widely used Pirkle-type CSP with broad applicability.
While direct comparative studies of Pirkle-type CSPs against polysaccharide and cyclodextrin phases for a range of piperidine compounds are less common in the literature, they are known to be effective for the separation of various nitrogen-containing heterocyclic compounds. For certain applications, particularly in preparative chromatography, the covalent bonding of the chiral selector to the support in Pirkle-type phases offers enhanced durability and solvent compatibility.
Data Presentation: A Comparative Overview
The following tables summarize the performance of different CSPs for the separation of piperidine-containing compounds, based on published experimental data.
Table 1: Comparison of CSPs for the Enantioseparation of Fluoxetine [2]
| Chiral Stationary Phase | Column | Mobile Phase | Resolution (Rs) |
| Dimethyl-β-cyclodextrin | Cyclobond I 2000 DM | Methanol/0.2% TEAA (25/75, v/v; pH 3.8) | 2.30 |
| Amylose tris(3,5-dimethylphenyl carbamate) | Chiralpak AD-H | Hexane/Isopropanol/DEA (98/2/0.2, v/v/v) | >1.5 |
| Cellulose tris(3,5-dimethylphenyl carbamate) | Chiralcel OD-H | Hexane/Isopropanol/DEA (98/2/0.2, v/v/v) | >1.5 |
DEA: Diethylamine, TEAA: Triethylamine Acetic Acid buffer
Table 2: Performance of Immobilized Polysaccharide CSPs for Piperidine-2,6-dione Analogues [6][7]
| Chiral Stationary Phase | Column | Mobile Phase | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.00 - 5.33 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralpak IB | Methyl-tert-butyl ether-THF (90:10, v/v) | 0.33 - 0.67 |
THF: Tetrahydrofuran
Experimental Protocols
The following provides a generalized methodology for the chiral separation of a piperidine derivative based on a successful reported method.[9]
Objective: To resolve the enantiomers of a piperidine-3-carboxylic acid derivative.
Materials:
-
HPLC system with UV detector
-
Chiralpak IA column (250 x 4.6 mm, 5 µm)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Racemic piperidine-3-carboxylic acid derivative standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a 70:30 (v/v) ratio. Degas the mobile phase before use.
-
System Equilibration: Install the Chiralpak IA column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 30°C.
-
Sample Preparation: Dissolve the racemic piperidine-3-carboxylic acid derivative in the mobile phase to a concentration of 2 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength of 225 nm.
Expected Results: Baseline separation of the two enantiomers.
Mandatory Visualizations
Chiral Recognition Mechanism on Polysaccharide-Based CSPs
Caption: Interactions between a piperidine enantiomer and a polysaccharide CSP.
General Workflow for Chiral Method Development
Caption: A logical workflow for developing a chiral separation method for piperidines.
Conclusion
The selection of an appropriate chiral stationary phase is paramount for the successful enantioseparation of piperidine-containing compounds. While polysaccharide-based CSPs, particularly those derived from amylose, often provide the highest success rates, a systematic screening approach that includes cyclodextrin and Pirkle-type phases is recommended for comprehensive method development. The choice of mobile phase, especially the use of basic additives for basic piperidine analytes, is crucial for achieving good peak shape and resolution. By understanding the underlying chiral recognition mechanisms and leveraging the comparative data presented, researchers can significantly streamline the development of robust and reliable chiral separation methods for this important class of pharmaceutical compounds.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(piperidin-3-yl)acetate hydrochloride
For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a compound frequently utilized in pharmaceutical research and development. By elucidating the chemical principles that underpin these procedures, this document aims to empower researchers to handle this substance with the highest degree of safety and environmental stewardship.
Hazard Identification and Risk Assessment
The piperidine moiety is a cyclic secondary amine known for its corrosive, flammable, and toxic properties.[1][2][3][4][5] The hydrochloride salt indicates that the compound is acidic and can cause severe skin and eye irritation.[6][7] Furthermore, a closely related isomer, Methyl 2-(piperidin-4-yl)acetate hydrochloride, is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
Table 1: Hazard Profile of this compound (Inferred)
| Hazard Classification | Description | Primary Concern |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][8] | Systemic toxic effects. |
| Corrosivity | Causes severe skin burns and eye damage.[1][3][8] | Tissue damage upon contact. |
| Flammability | Piperidine, the parent compound, is a flammable liquid.[2][4][8] | Risk of fire or explosion. |
| Environmental Hazard | Harmful to aquatic life.[8] | Contamination of water systems. |
Personal Protective Equipment (PPE)
Given the significant hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. A comprehensive PPE ensemble is required to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[9] Always check for signs of degradation or perforation before use.
-
Eye Protection : Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full face shield should be worn in addition to goggles.[9][10]
-
Skin and Body Protection : A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant apron or suit is recommended.[9]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][10] If exposure to dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6][9]
Spill Management Protocol
In the event of a spill, a swift and systematic response is crucial to minimize exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert personnel in the vicinity and evacuate the area.
-
If the substance is flammable, eliminate all sources of ignition.[1][2][3]
Step 2: Assemble Spill Kit and Don PPE
-
Retrieve the laboratory's chemical spill kit.
-
Don the appropriate PPE as outlined in the previous section.
Step 3: Containment and Absorption
-
For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[1][2] Do not use combustible materials like paper towels.
-
For solid spills, carefully sweep the material into a designated container, avoiding the generation of dust.[11]
Step 4: Neutralization (for acidic components)
-
Due to the hydrochloride salt, the spilled material will be acidic. Cautiously neutralize the absorbed material or the solid spill with a weak base, such as sodium bicarbonate or soda ash, until the pH is near neutral.[2][7]
Step 5: Collection and Labeling
-
Carefully collect the neutralized waste into a clearly labeled, sealable hazardous waste container.[12][13] The label should include "Hazardous Waste," the chemical name, and the associated hazards (e.g., Toxic, Corrosive).
Step 6: Decontamination
-
Thoroughly decontaminate the spill area with soap and water.[1][2]
-
Properly dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Workflow
The disposal of this compound must adhere to federal, state, and local regulations.[12][14] The overarching principle is that this chemical waste is considered hazardous and must be managed accordingly from "cradle to grave."[12]
Figure 1. A flowchart illustrating the standard operating procedure for the disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization : Based on its chemical properties, this compound is classified as a hazardous waste due to its toxicity and corrosivity.[12][14]
-
Segregation : It is critical to segregate this waste from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[4][11]
-
Containerization :
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Toxic," "Corrosive").[13]
-
Storage : Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[13] The storage area should be cool, dry, and well-ventilated.[1][8]
-
Final Disposal : The final disposal of the hazardous waste must be conducted by a licensed and reputable waste management company.[8][14] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash, as this is a violation of environmental regulations and poses a significant risk to public health and the environment.[1][3][8]
Emergency Procedures
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][9] Seek immediate medical attention.
-
In Case of Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
In Case of Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention.
-
In Case of Ingestion : Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. nj.gov [nj.gov]
- 3. chemos.de [chemos.de]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. sspva.com [sspva.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. oxy.com [oxy.com]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 11. fishersci.com [fishersci.com]
- 12. pfw.edu [pfw.edu]
- 13. epa.gov [epa.gov]
- 14. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Mastering the Safe Handling of Methyl 2-(piperidin-3-yl)acetate Hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development, the meticulous and safe handling of chemical reagents is a cornerstone of scientific integrity and personal safety. This guide provides a comprehensive, in-depth protocol for the safe handling, storage, and disposal of Methyl 2-(piperidin-3-yl)acetate hydrochloride. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework of understanding that empowers you to work with this compound confidently and securely.
The First Line of Defense: Comprehensive Personal Protective Equipment (PPE)
Your personal protective equipment is the most critical barrier between you and potential exposure. The selection and proper use of PPE are non-negotiable. Based on the hazard profile of similar compounds, the following PPE is mandatory when handling this compound.[3]
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | ASTM D6319 / EN 374 | Provides chemical resistance to piperidine derivatives. |
| Body Protection | Laboratory Coat | --- | Protects skin and personal clothing from contamination. |
| Respiratory | Fume Hood | --- | To be used as the primary means of exposure control. |
| N95 Respirator | NIOSH-approved | For use during spill cleanup or when a fume hood is not available. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the full chemical name and any hazard warnings.
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[4][5] The container should be tightly sealed to prevent the absorption of moisture.[5]
Handling and Use
-
Work Area Preparation : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer :
-
Use a dedicated, clean spatula for transferring the solid material.
-
Weigh the desired amount on a tared weigh boat inside the fume hood.
-
Close the primary container tightly immediately after use.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[3] Remove contaminated clothing.
-
Eye Contact : Flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Responsible and Safe Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.
-
-
Neutralization of Hydrochloride Waste :
-
For acidic waste solutions, neutralization can be a preliminary step before disposal, in accordance with institutional and local regulations.[8]
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood.[8]
-
Monitor the pH with litmus paper or a pH meter until a neutral pH (6-8) is achieved.[8]
-
This neutralized solution should still be disposed of as hazardous waste unless otherwise specified by your institution's environmental health and safety (EHS) department.[9][10]
-
-
Final Disposal : All hazardous waste must be disposed of through your institution's EHS program, following all local, state, and federal regulations.[7]
Visualizing the Workflow for Safe Handling
To provide a clear and concise overview of the critical steps, the following diagram illustrates the safe handling workflow for this compound.
Caption: A streamlined workflow for the safe handling of this compound.
By integrating these robust safety and handling protocols into your daily laboratory practices, you can ensure a safe research environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. peptide.com [peptide.com]
- 8. laballey.com [laballey.com]
- 9. osuseafoodlab.oregonstate.edu [osuseafoodlab.oregonstate.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
